AMG319

Catalog No.
S548989
CAS No.
1608125-21-8
M.F
C21H16FN7
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG319

CAS Number

1608125-21-8

Product Name

AMG319

IUPAC Name

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine

Molecular Formula

C21H16FN7

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1

InChI Key

KWRYMZHCQIOOEB-LBPRGKRZSA-N

SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5

solubility

Soluble in DMSO, not in water

Synonyms

AMG319; AMG-319; AMG 319; ACP319; ACP-319; ACP 319;

Canonical SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5

The exact mass of the compound (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine is 385.14512 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Mechanism and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

AMG 319 is an ATP-competitive inhibitor that binds to the kinase domain of the p110δ catalytic subunit of PI3Kδ [1]. Its high selectivity is achieved by exploiting structural differences in the ATP-binding pockets of the various PI3K isoforms [2].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against Class I PI3K isoforms, demonstrating a strong preference for PI3Kδ:

PI3K Isoform IC₅₀ (nM) Selectivity Fold (over PI3Kδ)
PI3Kδ 18 [2] 1x
PI3Kα 33,000 [2] ~1,833x
PI3Kβ 2,700 [2] ~150x
PI3Kγ 850 [2] ~47x

By selectively inhibiting PI3Kδ, AMG 319 blocks the conversion of phosphatidylinositol-(4,5)-bisphosphate (PIP2) to phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) downstream of various cell surface receptors in leukocytes [1]. This prevents the recruitment and activation of key signaling proteins like AKT, thereby dampening pro-survival and proliferative signals specifically in immune cells [3] [4].

Immunomodulatory Mechanism of Action in Cancer

The therapeutic effect of AMG 319 in oncology is largely mediated through immunomodulation, rather than direct tumor cell killing. The following diagram illustrates how AMG 319 alters the tumor microenvironment by targeting different immune cell populations.

G cluster_treg Regulatory T Cells (Tregs) cluster_teff Effector T Cells AMG319 AMG 319 (PI3Kδ Inhibitor) Tregs Treg Population & Function This compound->Tregs Decreases Foxp3 Foxp3 Expression This compound->Foxp3 Reduces CD8 CD8+ T Cells This compound->CD8 Directly Enhances Cytotoxicity Cytotoxic Potential This compound->Cytotoxicity Increases Treg_decline Loss of Immunosuppression Tregs->Treg_decline Foxp3->Treg_decline Tcell_activation Enhanced Anti-Tumor Immunity CD8->Tcell_activation Gene_Expr IFNG, GZMB, PRF1 Cytotoxicity->Gene_Expr Gene_Expr->Tcell_activation Treg_decline->CD8 Treg_decline->Cytotoxicity

The immunomodulatory effects of AMG 319 are complex and involve multiple cell types:

  • Effects on T Cell Populations: A key mechanism is the preferential inhibition of regulatory T cells (Tregs), a subset of CD4+ T cells that suppress anti-tumor immune responses [5] [6]. AMG 319 treatment significantly reduces the number and suppressive function of intratumoral Tregs, which relieves the "brakes" on the immune system. Concurrently, it boosts the cytotoxic activity of CD8+ T cells and CD4+ T helper cells, increasing their production of effector molecules like granzyme B (GZMB) and perforin (PRF1) [5] [6].
  • Impact on Immune Cell Trafficking: PI3Kδ inhibition can increase the expression of the transcription factor KLF2 and its target S1PR1 in T cells. This alters their homing behavior, potentially displacing Tregs from tissues and contributing to a systemic reduction [6].

Clinical Evidence and Dosing Challenges

Clinical data supports this dual-phase mechanism but also highlights a significant challenge. A neoadjuvant Phase II trial in patients with head and neck squamous cell carcinoma (HNSCC) confirmed that AMG 319 treatment led to:

  • A significant reduction in FOXP3 transcript levels (a Treg master regulator) in tumor tissue [6].
  • Enhanced cytotoxic gene expression profiles in tumor-infiltrating CD8+ T cells [5] [6].

However, the same systemic immunomodulatory effects that drive efficacy also cause immune-related adverse events (irAEs). In the HNSCC trial, daily dosing (300 mg or 400 mg) led to a high incidence of dose-limiting toxicities like colitis, rash, and transaminitis, forcing treatment discontinuation in many patients [5] [6]. Research in mouse models suggests that intermittent dosing schedules may help uncouple anti-tumor efficacy from severe toxicity by preserving specific protective Treg subsets in healthy tissues like the colon [5].

Future Directions and Considerations

The development of AMG 319 underscores several key points in targeted cancer therapy:

  • Isoform Specificity is Achievable: As shown in the selectivity table, designing highly specific PI3Kδ inhibitors is feasible and crucial for targeting immune cell functions without broadly disrupting PI3K signaling in other tissues [2].
  • Dosing Regimen is Critical: The therapeutic window for PI3Kδ inhibitors may be optimized not just by dose, but by treatment schedule. Intermittent dosing represents a promising strategy to maintain anti-tumor immunity while mitigating systemic toxicity [5].
  • Combination Potential: Given its ability to remodel the tumor microenvironment and enhance T cell function, AMG 319 and similar agents are strong candidates for combination with other immunotherapies, such as immune checkpoint inhibitors [4].

References

AMG319 Inhibitory Profile (IC50 values)

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Isoform IC50 Value Selectivity Fold (over other PI3Ks)
PI3Kδ 18 nM [1] [2] [3] -
PI3Kγ 850 nM [1] [3] >47-fold [1] [2]
PI3Kβ 2.7 µM [1] [3] >47-fold [1] [2]
PI3Kα 33 µM [1] [3] >47-fold [1] [2]

> Note: The provided sources show some variability in the selectivity fold, with some stating ">47-fold" and others demonstrating much higher selectivity based on the specific IC50 values. The values for other isoforms are also consolidated from multiple sources.

Experimental Protocols for Key Assays

The quantitative data for AMG319 is derived from standardized biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the search results.

PI3K Enzyme Assay (Biochemical Activity)

This protocol measures the direct inhibition of the PI3Kδ enzyme activity in a cell-free system [1] [2].

  • Assay Type: PI3K Alphascreen assay [1] [2].
  • Enzyme Source: Recombinant human PI3K isoforms. PI3Kδ is a polyhistidine-tagged full-length protein expressed in Sf9 insect cells co-expressing the p85 regulatory subunit [3].
  • Procedure:
    • Enzyme Reaction: The PI3K enzyme is incubated with test compounds (like this compound) and its substrates, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) and ATP, in a reaction buffer (50 mM Tris-HCl, pH 7.4, 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, and fresh DTT) [1] [2].
    • Detection: The reaction produces phosphatidylinositol-3,4,5-trisphosphate (PIP3). This product is detected using an Alphascreen detection kit, which uses donor and acceptor beads that emit a signal when in close proximity due to PIP3 binding. The inhibitor's potency is determined by its ability to reduce this signal [1] [2].
    • Concentrations: For PI3Kδ and PI3Kα assays, the enzyme is diluted to 1.6 nM. ATP concentration is 8 µM for the PI3Kδ assay [1] [2].
Cellular pAKT Inhibition Assay (Target Engagement)

This assay confirms that this compound engages its target and inhibits the PI3Kδ signaling pathway inside cells.

  • Assay Type: Western blot analysis of phosphorylated AKT (pAKT) [1].
  • Cell System: Human B cells isolated from peripheral blood [1].
  • Procedure:
    • Stimulation: Serum-starved human B cells are treated with this compound for 1 hour and then stimulated to activate the B cell receptor using anti-IgM (10 µg/mL) for 15 minutes [1].
    • Readout: Cells are lysed, and proteins are separated by gel electrophoresis. The level of AKT phosphorylation at Ser473 (a direct downstream marker of PI3K activity) is measured using phospho-specific antibodies via Western blot [1].
    • Result: this compound shows an IC50 of 1.5 nM in this cellular assay, demonstrating potent pathway blockade [2].

Biological Context & Signaling Pathway

PI3Kδ is predominantly expressed in leukocytes and plays a critical role in B-cell and T-cell activation, proliferation, and survival [4]. This compound, as a PI3Kδ inhibitor, blocks this pathway, leading to the observed biological effects.

The diagram below illustrates the core PI3K/Akt signaling pathway and the site of this compound's action.

g BCR BCR PI3Kd PI3Kδ (p110δ/p85) BCR->PI3Kd PIP2 PIP2 PI3Kd->PIP2 PIP2 to PIP3 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (T308) FOXO FOXO Akt->FOXO Inhibits Cell_Growth Cell_Growth Akt->Cell_Growth Survival Survival Akt->Survival Metabolism Metabolism Akt->Metabolism mTorc2 mTorc2 mTorc2->Akt Phosphorylation (S473) This compound This compound This compound->PI3Kd Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates PIP3 to PIP2 PIP2->PIP3 PIP2 to PIP3

This compound inhibits PI3Kδ, blocking downstream Akt signaling and cellular functions.

Clinical Relevance and Considerations

  • Mechanism-Driven Toxicity: A phase II trial in head and neck cancer patients demonstrated that this compound treatment rapidly reduced tumor-infiltrating regulatory T cells (Tregs) and enhanced T cell cytotoxicity. However, this also led to immune-related adverse events (irAEs), such as colitis and rash, in a significant number of patients, suggesting a systemic effect on immune regulation [5].
  • Dosing Strategies: Preclinical studies suggest that intermittent dosing of PI3Kδ inhibitors can sustain anti-tumor immunity while limiting pathogenic T cell activation in healthy tissues, pointing to a potential strategy to manage toxicity in future clinical applications [5].

References

AMG319 selectivity profile over PI3K isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile of AMG 319

The potency and selectivity of AMG 319 are primarily defined by its half-maximal inhibitory concentration (IC₅₀) values across different PI3K isoforms. The following table consolidates key data from biochemical enzyme assays:

PI3K Isoform IC₅₀ Value Selectivity Fold (over PI3Kδ) Source/Context
PI3Kδ 18 nM [1] 1x (Reference) Enzyme assay (Alphascreen) [1].
< 10 nM [2] - Enzyme assay [2].
PI3Kγ 850 nM [1] ~47-fold Enzyme assay (Alphascreen) [1].
PI3Kβ 2,700 nM [3] >150-fold Reported in a structural review [3].
PI3Kα 33,000 nM [3] >1,800-fold Reported in a structural review [3].

This data confirms that AMG 319 is a potent and highly selective PI3Kδ inhibitor. Its selectivity over PI3Kγ is significant, and it demonstrates even greater specificity against the ubiquitously expressed PI3Kα and PI3Kβ isoforms [2] [1] [3]. Furthermore, in a broad kinome screen of 402 kinases, AMG 319 was inactive at 10 µM, underscoring its high specificity within the kinome [2].

Experimental Evidence & Methodologies

The selectivity profile of AMG 319 is established through a hierarchy of experiments, from purified enzymes to functional cellular systems.

PI3K Enzyme Assays
  • Objective: To measure the direct inhibition of the lipid kinase activity of each purified PI3K isoform.
  • Protocol Summary: An Alphascreen assay is used where each PI3K isoform (α, β, γ, δ) is incubated with its lipid substrate (PIP₂) and ATP in the presence of a titration series of AMG 319. The reaction product (PIP₃) is quantified using a bead-based detection system that generates a signal when PIP₃ is present. The IC₅₀ is determined from the curve of signal inhibition versus compound concentration [1].
  • Key Finding: This biochemical assay provides the foundational data for the compound's intrinsic potency and isoform selectivity, as shown in the table above [2] [1].
Cellular Target Engagement & Functional Assays
  • Objective: To confirm that AMG 319 engages its target and inhibits the PI3K pathway in a complex cellular environment.
  • pAKT Suppression: A common method involves stimulating B cells in human whole blood or primary murine splenocytes by cross-linking the B-cell receptor (BCR), which activates the PI3Kδ pathway. The level of phosphorylated AKT (pAKT), a key downstream signaling molecule, is then measured by flow cytometry or Western blot. AMG 319 potently suppressed pAKT in these settings with low nanomolar IC₅₀ values (e.g., <5 nM in murine splenocytes) [2] [1].
  • B-cell Proliferation: The functional impact of pathway inhibition is measured by assessing anti-IgM/CD40L-induced B-cell proliferation. AMG 319 inhibited this proliferation with an IC₅₀ of 8.6 nM [1].

Biological Context of PI3Kδ Selectivity

The following diagram illustrates the signaling pathway and the specific point of AMG 319's action.

G BCR B Cell Receptor (BCR) PI3Kd PI3Kδ (p110δ/p85) BCR->PI3Kd Activates PIP3 PIP₃ PI3Kd->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT Recruits pAKT p-AKT (Active) AKT->pAKT PDK1/mTORC2 Phosphorylates Survival Cell Survival & Growth pAKT->Survival AMG319 AMG 319 This compound->PI3Kd Inhibits

The diagram shows AMG 319 specifically blocks the PI3Kδ-mediated activation of the AKT signaling pathway downstream of the B Cell Receptor.

  • Role of PI3Kδ: PI3Kδ is a Class IA PI3K isoform that is primarily expressed in hematopoietic cells (like B cells and T cells) and is a key signaling intermediate for immune cell survival, development, and function [2] [4] [5].
  • Therapeutic Rationale: In B-cell malignancies, deregulated BCR-PI3Kδ signaling drives abnormal cell growth and survival [2]. The constitutive phosphorylation of AKT is associated with poor prognosis [2]. By selectively inhibiting PI3Kδ, AMG 319 aims to cut off this pro-survival signal in malignant B cells with minimal impact on other tissues, thereby limiting off-target toxicity [2] [6].

Key Insights for Research and Development

  • Clinical Translation: The high selectivity of AMG 319 is a double-edged sword. While it minimizes off-target effects, its profound on-target effect on immune cells can lead to immune-related adverse events (irAEs), such as colitis and rash, as observed in clinical trials. This is partly attributed to the inhibition of PI3Kδ in regulatory T cells (Tregs), which are critical for maintaining immune tolerance [7] [4].
  • Dosing Strategies: Research suggests that intermittent dosing schedules of PI3Kδ inhibitors like AMG 319 may help sustain anti-tumour immunity while limiting the severity of irAEs, offering a potential strategy to improve the therapeutic window [7].

References

AMG319 phosphoinositide-3 kinase delta inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biochemical Profile

AMG 319 selectively targets the PI3Kδ isoform, which is primarily expressed in leukocytes and plays a critical role in B-cell and T-cell signaling, activation, and proliferation [1].

  • Primary Mechanism: Inhibition of PI3Kδ blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) [1]. This downstream signaling cascade suppresses the AKT/mTOR pathway, reducing cell proliferation and enhancing apoptosis in malignant B-cells [2] [3].
  • Immunomodulatory Effects: In the tumor microenvironment, AMG 319 reduces the number and suppressive function of regulatory T cells (Tregs). This loss of inhibition allows cytotoxic T cells to mount a more robust anti-tumour immune response, characterized by increased production of cytokines and cytolytic molecules like IFN-γ, Granzyme B, and Perforin [4] [5].

The diagram below illustrates the signaling pathway and immunomodulatory effects of AMG 319:

G AMG 319 Inhibition of the PI3Kδ Signaling Pathway PI3Kδ PI3Kδ PIP2 PIP2 PIP3 PIP3 PIP2->PIP3  Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR CellSurvival Promotes Cell Survival & Proliferation mTOR->CellSurvival Treg Regulatory T-cell (Treg) (Immune Suppressive) CytotoxicT Cytotoxic T-cell (Immune Activator) Treg->CytotoxicT Suppresses AMG319 This compound This compound->PI3Kδ Inhibits This compound->Treg Inhibits This compound->CytotoxicT  Enhances Function

AMG 319 inhibits PI3Kδ, blocking pro-survival signals in cancer cells and reducing Treg-mediated suppression to enhance cytotoxic T-cell activity.

Quantitative Biochemical and Cellular Data

The potency and selectivity of AMG 319 have been characterized through detailed enzyme and cellular assays.

Table 1: In Vitro Biochemical and Cellular Activity of AMG 319 [6]

Parameter Target IC₅₀ Value Description
Enzyme Potency PI3Kδ 18 nM Primary target inhibition in enzyme assays.
Enzyme Selectivity PI3Kγ 850 nM ~47-fold selective over PI3Kγ.
PI3Kα & PI3Kβ >47-fold selective Significantly higher selectivity over α and β isoforms.
Cellular Activity B-cell Proliferation 8.6 nM Inhibits anti-IgM/CD40L-induced proliferation.
pAkt Reduction 1.5 nM Potently reduces levels of phosphorylated Akt (pAkt) in cells.

Table 2: In Vivo Efficacy of AMG 319 [6]

Model Dose & Route Effect
Female Lewis Rat 3 mg/kg (p.o.) 88% inhibition of the Keyhole Limpet Hemocyanin (KLH)-induced inflammatory response.
Transgenic (IgMm) Mouse Not Fully Specified (p.o.) Inhibition of in vivo pAKT with an IC₅₀ of 1.9 nM.

Key Experimental Protocols

For researchers aiming to evaluate PI3Kδ inhibitors, understanding the standard methodologies is crucial.

PI3K Enzyme Assay [6]

This AlphaScreen-based assay measures the inhibition of lipid kinase activity for PI3K isoforms.

  • Procedure:
    • Reaction Setup: Incubate the PI3K enzyme (e.g., 1.6 nM PI3Kδ) with substrate (PIP2) and ATP in a Tris-HCl buffer (pH 7.0) containing MgCl₂ and sodium cholate. Test compounds are serially diluted in DMSO.
    • Reaction Execution: The enzyme reaction is allowed to proceed at room temperature for 20 minutes.
    • Detection: The reaction is quenched by adding a detection mix containing streptavidin-donor beads and biotinylated-IP4. Subsequently, a PIP3-binding protein and anti-GST-acceptor beads are added.
    • Quantification: After a 1.5-hour incubation in the dark, the plate is read on a plate reader (e.g., Envision). Signal generation relies on the energy transfer between donor and acceptor beads, which occurs only if the PIP3 product is present.
  • Key Reagents: Recombinant PI3K isoforms, PIP2, ATP, anti-GST AlphaScreen beads.
B-cell Proliferation Assay [6]

This cellular assay evaluates the functional consequences of PI3Kδ inhibition.

  • Procedure:
    • Cell Stimulation: Isolated B-cells are stimulated with agents like anti-IgM and CD40L to activate the B-cell receptor (BCR) and PI3Kδ pathway.
    • Compound Treatment: Cells are treated with a concentration range of AMG 319.
    • Proliferation Measurement: After a defined period (typically 48-72 hours), cell proliferation is quantified using methods like [³H]-thymidine incorporation or CFSE dilution.
  • Output: IC₅₀ value for inhibition of proliferation.

Clinical Trial Findings and Challenges

AMG 319 has been evaluated in several clinical trials, revealing both its potential and its primary developmental challenge.

Table 3: Summary of Key Clinical Trials with AMG 319

Trial Identifier / Context Phase Condition Key Findings
NCT01300026 [2] I/II Relapsed/Refractory Lymphoid Malignancies Initial first-in-human study to assess safety and tolerability.
NCT02540928 [2] [6] II Head and Neck Squamous-Cell Carcinoma (HNSCC) Terminated. Demonstrated immunomodulatory effects but high rate of irAEs.

| Nature 2022 Trial [4] [5] | II | HNSCC (Neoadjuvant) | Efficacy: Reduced tumor Tregs, enhanced T-cell cytotoxicity. Toxicity: irAEs (rash, diarrhea, transaminitis) in 12/21 patients, leading to treatment discontinuation. |

A central finding from a 2022 Phase II trial in head and neck cancer patients was that AMG 319 treatment caused rapid and significant immune-related adverse events (irAEs) [4] [5]. This was mechanistically linked to a systemic reduction in regulatory T cells (Tregs), which was also observed in mouse models [4]. Subsequent research in mice suggested that intermittent dosing regimens could decrease tumor growth without inducing the pathogenic T-cells in the colon that drive toxicity, pointing to a potential path forward for this class of drugs [4] [5].

Technical and Safety Considerations

  • Cardiovascular Safety Profiling: A retrospective analysis highlighted that restraint-based methods for ECG monitoring in toxicology studies failed to detect QTc prolongation caused by AMG 319, which was identified using unrestrained telemetry methods. This underscores the importance of using sensitive, telemetry-based assessments for accurate cardiovascular risk evaluation [7].
  • Future Directions: The promising immunomodulatory effects of AMG 319 are tempered by its toxicity profile. Future research should focus on intermittent dosing schedules [4] [5] and combination therapies to improve the therapeutic window.

References

Mechanism of Action and Preclinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

AMG 319 exerts its effects primarily through immunomodulation, specifically by targeting the PI3Kδ signaling pathway in immune cells.

Mechanism of Action

As a PI3Kδ inhibitor, AMG 319 binds to the ATP-binding pocket of the p110δ catalytic subunit, preventing the production of the lipid second messenger PIP3 from PIP2. This inhibits the downstream PI3K/AKT signaling pathway [1] [2]. The diagram below illustrates this core signaling pathway and the point of inhibition.

g1 RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ (p110δ/p85) RTK->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Activates mTOR mTOR Complex AKT->mTOR Activates Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes AMG319 AMG 319 This compound->PI3K_delta Inhibits

AMG 319 inhibits the PI3Kδ-mediated activation of the AKT/mTOR signaling pathway.

Key Preclinical Anticancer Findings
  • Impact on Treg Cells and CD8+ T cells: In a B16F10-OVA melanoma mouse model, treatment with a research PI3Kδ inhibitor (PI-3065) led to a significant reduction of regulatory T (Treg) cells systemically, including within tumors, the spleen, and colon. This was coupled with a significant increase in the number and cytotoxicity of tumor-infiltrating CD8+ T cells. These CD8+ T cells showed high expression of PD-1 and the transcription factor TOX, and displayed enhanced proliferative capacity and increased production of cytotoxic molecules like Granzyme B [3] [4].
  • Dependency on the Immune System: The anti-tumor effect was confirmed to be immune-mediated, as it was abolished in Rag1−/− and Cd8−/− mice, demonstrating a critical dependence on T cells, particularly CD8+ T cells [3] [4].
  • Single-Cell RNA-Sequencing Insights: Analysis of Treg cells from tumor-bearing mice revealed substantial heterogeneity. PI3Kδ inhibition caused a specific and pronounced loss of a tissue-resident colonic Treg cell subset expressing ST2, which is critical for maintaining gut immune homeostasis. The loss of this protective subset was accompanied by an expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, identifying a probable mechanism for gastrointestinal toxicity [3] [4].
  • Efficacy in Hematological Malignancies: In a murine model of chronic lymphocytic leukemia (CLL), the combination of AMG 319 with the BTK inhibitor acalabrutinib was superior to either single agent. Combination therapy led to a greater reduction in tumor burden in the blood and spleen, significantly extended survival, and more potently reduced tumor proliferation and pro-survival signaling [5].

Key Preclinical and Clinical Trial Data

The table below summarizes quantitative data and key observations from studies involving AMG 319 and related PI3Kδ inhibitors.

Model/Setting Treatment Key Findings & Metrics Citation

| B16F10-OVA melanoma mouse model | PI3Kδ inhibitor (PI-3065) | Reduced tumor volume ↓ Treg cells in tumor, spleen, colon ↑ Cytotoxic CD8+ T cells (↑ GZMB, ↑ PRF1, ↑ IFNG) Effect CD8+ T cell-dependent (lost in Cd8−/− mice) | [3] [4] | | CLL mouse model (TCL1-192) | AMG 319 + Acalabrutinib | Superior reduction in tumor burden (blood, spleen) vs single-agent Extended survival by >2 weeks vs single-agent Reduced proliferation (Ki67), NF-κB signaling, BCL-xL/MCL-1 | [5] | | Human HNSCC Phase II Trial | AMG 319 (300-400 mg/day) | ↓ Intratumoral Treg cells & FOXP3 transcripts Enhanced CD8+ T cell cytotoxicity irAEs: 12/21 patients discontinued (rash, diarrhea, transaminitis) | [3] [4] [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key preclinical studies.

In Vivo Solid Tumor Model (B16F10-OVA Melanoma)
  • Mouse Strain: Wild-type C57BL/6 mice, and Rag1−/− or Cd8−/− mice for dependency studies.
  • Tumor Inoculation: Subcutaneous injection of B16F10-OVA melanoma cells.
  • Treatment Protocol:
    • Drug: PI-3065, a tool PI3Kδ inhibitor.
    • Administration: Likely via oral gavage or drinking water.
    • Intermittent Dosing Regimen (to reduce toxicity): Two days on treatment, five days off.
  • Endpoint Analysis:
    • Tumor volume: Measured regularly with calipers.
    • Flow Cytometry: For immune cell profiling. Tumors, spleens, and colons are harvested and processed into single-cell suspensions. Cells are stained with antibodies for:
      • Tregs: CD4, CD25, FOXP3.
      • CD8+ T cells: CD8, CD69 (activation), Ki67 (proliferation), Granzyme B, Perforin (cytotoxicity).
    • Single-Cell RNA-Sequencing: Treg cells are sorted from tissues and analyzed to identify distinct clusters and transcriptomic changes [3] [4].
In Vivo CLL Model (TCL1-192 Allograft)
  • Mouse Strain: NOD-SCID mice.
  • Cell Line: TCL1-192 cells (an aggressive, BCR-dependent CLL-like cell line derived from the Eμ-TCL1 transgenic model).
  • Engraftment: Retro-orbital injection of 5x10⁶ TCL1-192 splenic cells.
  • Treatment Protocol:
    • Drugs: AMG 319 and acalabrutinib (BTK inhibitor).
    • Administration: Provided ad libitum in drinking water containing vehicle, single agents, or the combination. The regimen results in an average daily dose of 25 mg/kg for each drug.
    • Treatment start: 7-21 days post cell injection.
  • Endpoint Analysis:
    • Tumor Burden: Weekly flow cytometry of peripheral blood using antibodies against mouse CD45R/B220 and CD5 to identify CLL cells.
    • Survival: Monitored until death or predetermined morbidity endpoints.
    • Western Blot: Analysis of splenocyte lysates for proteins like IκBα, BCL-xL, and MCL-1 to assess pathway inhibition.
    • BTK Occupancy Assay: ELISA to confirm target engagement by acalabrutinib in splenocytes [5].

Toxicity and the Intermittent Dosing Strategy

A critical finding from the research is that continuous PI3Kδ inhibition causes systemic Treg depletion, leading to serious immune-related adverse events (irAEs). This was observed in a clinical trial where AMG 319 caused colitis, rash, and transaminitis, leading to high discontinuation rates [3] [4] [6].

The preclinical work identified a solution: intermittent dosing. Switching from continuous dosing to a schedule of two days on/five days off in mouse models achieved a significant reduction in tumor growth without inducing the pathogenic T-cell responses in the colon that drive toxicity [3] [4] [6]. This suggests that transient Treg inhibition is sufficient for antitumor immunity while preserving immune homeostasis in healthy tissues. The following diagram illustrates the mechanistic rationale behind this optimized dosing strategy.

g2 Continuous Continuous PI3Kδi Toxicity Irreversible Loss of Colonic ST2+ Tregs Continuous->Toxicity Pathogenic_T Expansion of Pathogenic TH17/TC17 Cells Toxicity->Pathogenic_T Colitis Severe IrAEs (e.g., Colitis) Pathogenic_T->Colitis Intermittent Intermittent PI3Kδi Transient Transient Treg Suppression Intermittent->Transient Effective Sustained Anti-Tumor Immunity Transient->Effective Reduced_Tox Preservation of Tissue-Resident Tregs & Reduced Toxicity Transient->Reduced_Tox

Mechanistic rationale for intermittent dosing to balance anti-tumor efficacy and immune-related toxicity.

Future Research and Clinical Translation

The promising preclinical data on intermittent dosing has direct clinical implications. The research teams involved are reportedly designing new clinical trials to validate this strategy in human patients [6]. Furthermore, the combination of PI3Kδ inhibition with other agents, such as BTK inhibitors in CLL, represents another promising avenue to deepen therapeutic responses and overcome resistance [5].

References

AMG319 initial autoimmune disease application

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 Overview and Mechanism of Action

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. The PI3Kδ isoform is primarily expressed in leukocytes, making it an attractive target for modulating the immune system in autoimmune diseases and hematological cancers [2].

The diagram below illustrates the core mechanism of action of this compound in the context of B-cell activation, a key process in autoimmunity.

G BCR B-Cell Receptor (BCR) Activation PI3Kd PI3Kδ BCR->PI3Kd PIP2 PIP₂ PI3Kd->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT Phosphorylation PIP3->AKT Outcomes Altered Immune Function: - B-cell Proliferation 🞪 - Antibody Production 🞪 - Cytokine Secretion 🞪 AKT->Outcomes This compound This compound This compound->PI3Kd Inhibits

Figure 1: this compound inhibits the PI3Kδ signaling pathway downstream of the B-Cell Receptor (BCR), disrupting key processes in immune cell activation.

By inhibiting PI3Kδ, this compound affects multiple immune cell types [1]:

  • B cells: Dose-dependently inhibits proliferation and antibody production.
  • T cells: Reduces differentiation into pro-inflammatory subsets like Th17 and inhibits cytokine secretion.
  • Macrophages: Reduces production of inflammatory cytokines like TNF-α and IL-6.

Key Preclinical Evidence in Autoimmunity

Strong preclinical data supported the investigation of this compound for autoimmune applications. The table below summarizes its efficacy in standard animal models of inflammatory disease.

Disease Model Species Dosing Regimen Key Efficacy Findings
Collagen-Induced Arthritis DBA/1 mice 1, 3, or 10 mg/kg/day (oral) for 28 days ~75% reduction in joint swelling; ~80% reduction in synovial inflammation and bone erosion [1].
Delayed-Type Hypersensitivity C57BL/6 mice 3 mg/kg (oral) around challenge ~60% reduction in inflammation (ear thickness); ~70% reduction in local TNF-α [1].
Ovalbumin-Induced Asthma BALB/c mice 3 mg/kg (oral) during challenge ~75% reduction in lung eosinophils; ~65% reduction in mucus production [1].
KLH-Induced Inflammation Lewis rats 3 mg/kg (oral) 88% inhibition of inflammatory response [1].

Experimental Protocols from Preclinical Studies

Here are the detailed methodologies for key experiments that demonstrated the activity of this compound.

In Vitro B-Cell Proliferation and Activation Assay [1]
  • Cell Source: Human B cells isolated from peripheral blood.
  • Stimulation: Treated with anti-IgM (10 μg/mL) and IL-4 (20 ng/mL) for 72 hours to mimic activation.
  • Compound Treatment: this compound tested at concentrations ranging from 0.1 to 100 nM.
  • Readouts:
    • Proliferation: Measured by CFSE dilution assay via flow cytometry.
    • Antibody Secretion: Quantified IgG and IgM levels in supernatant by ELISA.
    • Surface Activation Marker: Analysis of CD86 expression using flow cytometry.
In Vivo Collagen-Induced Arthritis (CIA) Model [1]
  • Animals: DBA/1 mice.
  • Disease Induction: Immunized with bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster injection with CII in Incomplete Freund's Adjuvant (IFA) on day 21.
  • Dosing: this compound was administered daily via oral gavage at 1, 3, and 10 mg/kg, beginning at disease onset (day 21) and continuing for 28 days.
  • Assessment:
    • Clinical Scoring: Arthritis severity was scored on a 0-4 scale per limb.
    • Joint Swelling: Measured using calipers.
    • Histopathology: Joint tissues were examined for synovial inflammation and bone erosion.
    • Cytokine Levels: Serum TNF-α and IL-6 were measured by ELISA.

Transition to Oncology and Clinical Findings

The strategic focus for this compound shifted from autoimmunity to cancer, driven by the understanding that PI3Kδ inhibition preferentially impairs regulatory T cells (Tregs) [3] [4]. This effect can enhance the body's anti-tumor immune response.

Clinical trials in patients with head and neck cancer confirmed this mechanism but also revealed a challenge:

  • Proof of Mechanism: Treatment with this compound led to a decrease in intratumoral Tregs and enhanced the cytotoxic potential of cancer-fighting T cells [3] [4].
  • Dose-Limiting Toxicity: A high incidence of immune-related adverse events (irAEs) like colitis, rash, and transaminitis was observed, leading to treatment discontinuation in many patients [3] [4] [5]. These toxicities were mechanistically linked to the systemic loss of Treg function [6], underscoring the delicate balance between achieving efficacy and managing toxicity.

Research suggests that alternative dosing strategies, such as intermittent dosing, could help uncouple anti-tumor efficacy from severe toxicity [3] [4].

Key Insights for Researchers

  • Therapeutic Window is Critical: The clinical experience with this compound highlights that systemic PI3Kδ inhibition, while effective, poses significant challenges for safety due to on-target irAEs. This is a crucial consideration for drug developers.
  • Dosing Strategy as a Solution: The finding that intermittent dosing can maintain efficacy while reducing toxicity in models provides a valuable direction for future clinical protocol design [3] [4].
  • From Mechanism to Application: The journey of this compound exemplifies how a deep understanding of an immunomodulatory mechanism (Treg inhibition) can redirect a compound's application from one therapeutic area (autoimmunity) to another (oncology).

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 exerts its effects by specifically inhibiting the PI3Kδ isoform, which is highly expressed in leukocytes. The following diagram illustrates the core signaling pathway and the key immunomodulatory effects of PI3Kδ inhibition by this compound in the tumor microenvironment.

G This compound This compound PI3Kd PI3Kδ (Active) This compound->PI3Kd  Inhibits PIP3 PIP3 PI3Kd->PIP3  Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1  Activates AKT AKT (Active) PDK1->AKT  Phosphorylates FOXO1 Transcription Factor FOXO1 (Inactive in nucleus) AKT->FOXO1  Phosphorylates & Exports from Nucleus FOXO1_Active Transcription Factor FOXO1 (Active in cytoplasm) FOXO1->FOXO1_Active De-phosphorylation & Nuclear Import Treg_Suppression Suppression of Treg Differentiation/Function FOXO1_Active->Treg_Suppression Leads to CD8_Activation Enhanced Activation & Cytotoxic Function of CD8+ T Cells Treg_Suppression->CD8_Activation Results in

This compound inhibits the PI3Kδ-AKT signaling axis, preventing FOXO1 inactivation and leading to Treg suppression and enhanced CD8+ T cell cytotoxicity.

This mechanism leads to two primary outcomes in the tumor microenvironment (TME):

  • Reduction of Immunosuppression: Inhibition of PI3Kδ disrupts Treg function and survival, a cell type critical for maintaining immune tolerance [1] [2]. This is evidenced by a significant decrease in intra-tumoral Treg cells and FOXP3 transcript levels [1] [2].
  • Activation of Anti-Tumor Immunity: With Treg suppression, CD8+ and CD4+ T cells become more active. RNA sequencing analyses show increased expression of cytotoxic molecules like IFNG (IFN-γ), GZMB (Granzyme B), and PRF1 (Perforin-1) in these T cells, enhancing their tumor-killing capacity [1] [2].

Key Experimental Findings & Protocols

The effects of this compound have been characterized through both clinical trials and preclinical models.

Clinical Trial in Head and Neck Cancer

A neoadjuvant, placebo-controlled Phase II trial assessed this compound in treatment-naive patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].

  • Dosing: Patients received 400 mg or 300 mg of this compound daily for 7-24 days before surgery [1] [2].
  • Key Efficacy Findings:
    • Tumor Microenvironment: Post-treatment analysis revealed 93 differentially expressed genes. A significant reduction in FOXP3 transcripts and intratumoral Treg cells was observed, alongside enhanced T cell cytotoxicity [1] [2].
    • T cell Cytotoxicity: Bulk and single-cell RNA-seq of tumor-infiltrating T cells showed a marked increase in the expression of IFNG, GZMB, and PRF1 [1] [2].
  • Major Challenge - Toxicity: The trial highlighted a major limitation. At 400 mg daily, 9 out of 15 patients experienced immune-related adverse events (irAEs), leading to treatment withdrawal. Dose reduction to 300 mg still resulted in irAEs in 3 out of 6 patients [1] [2]. The most common irAEs are summarized below.
Immune-Related Adverse Event (irAE) Frequency in this compound Group Frequency in Placebo Group
Skin Rash 25% 4%
Diarrhea 28% 1%
Transaminitis (elevated liver enzymes) 14% 0%

Source: [1] [2]

Preclinical Supporting Evidence

Mechanistic studies in mouse models confirmed the systemic effect of PI3Kδ inhibition on Tregs and elucidated the cause of toxicity [1] [2].

  • Systemic Treg Loss: PI3Kδi treatment in mice decreased Treg populations not only in tumors but also in the spleen and colon [1] [2].
  • Mechanism of Colitis: Single-cell RNA-seq revealed that PI3Kδi caused a specific loss of tissue-resident colonic ST2+ Treg cells, which was accompanied by an expansion of pathogenic TH17 and TC17 cells, driving colitis [1] [2].
  • Protocol for In Vivo Efficacy: In a B16F10-OVA melanoma model, mice were treated with a PI3Kδ inhibitor, leading to significantly decreased tumor volume and increased intratumoral CD8+ T cells expressing high levels of PD-1, Ki67 (proliferation), and Granzyme B (cytotoxicity) [1] [2]. The anti-tumor effect was confirmed to be CD8+ T cell-dependent using Rag1−/− and Cd8−/− mice [1].

Therapeutic Strategies to Mitigate Toxicity

The search for solutions to the toxicity problem has yielded a promising strategy.

  • The Problem: Continuous inhibition of PI3Kδ disrupts Treg homeostasis systemically, causing severe irAEs like colitis, which limits the therapeutic dose and window [1] [3] [2].
  • A Promising Solution: Intermittent Dosing: Research in mouse models demonstrated that a modified regimen with intermittent dosing of PI3Kδi could still achieve a significant decrease in tumor growth, but without inducing the expansion of pathogenic T cells in the colon [1] [2]. This approach aims to balance efficacy and toxicity by allowing Treg populations to recover during drug-free periods.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor that promotes anti-tumor immunity by targeting Tregs and activating cytotoxic T cells. However, its clinical application is hampered by on-target, off-tumor effects leading to significant irAEs. Future development should focus on innovative dosing schedules, such as intermittent administration, and rational combination therapies to harness its immunotherapeutic potential while minimizing toxicity.

References

AMG319 in vitro B cell proliferation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

AMG319: A Selective PI3Kδ Inhibitor

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. It was initially developed by Amgen and has been investigated for treating autoimmune diseases and B-cell-related malignancies [1]. Its mechanism involves inhibiting the PI3Kδ-AKT signaling pathway, which is crucial for B cell survival, proliferation, and activation [1] [3].

The selectivity and potency of this compound are summarized in the table below.

Target IC₅₀ (nM) Selectivity (Fold over PI3Kδ)
PI3Kδ 5 - 18 nM -
PI3Kα 33 μM - >20,000 nM >47 - ~4,000
PI3Kβ 2.7 μM - >15,000 nM ~150 - >3,000
PI3Kγ 850 nM - >10,000 nM ~47 - >2,000

Data compiled from multiple sources [1] [2]. Note that different assay conditions (e.g., HTRF vs. Alphascreen) can yield varying IC₅₀ values.

This compound Effects on B Cell Proliferation and Signaling

In cellular assays, this compound effectively suppresses B cell function by blocking key activation and proliferation pathways. The quantitative data on its cellular activity is as follows.

Cellular Assay / Effect Cell Type / Model This compound IC₅₀ / Effective Concentration
Inhibition of B cell proliferation Human peripheral blood B cells (anti-IgM/CD40L stimulated) IC₅₀ = 8.6 nM [2]
Inhibition of B cell proliferation Human peripheral blood B cells (anti-IgM + IL-4 stimulated) IC₅₀ = ~3 nM [1]
Reduction of pAKT (Ser473) Human B cells (anti-IgM stimulated) ~85% reduction at 1 nM [1]
Inhibition of pAKT in vivo Transgenic (IgMm) mice IC₅₀ = 1.9 nM [1] [2]
Reduction of IgG/IgM secretion Human B cells ~80% reduction at 10 nM [1]

The diagram below illustrates the mechanism by which this compound inhibits the PI3Kδ pathway in B cells.

G BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activates AKT AKT PI3Kd->AKT Phosphorylates This compound This compound This compound->PI3Kd Inhibits pAKT p-AKT AKT->pAKT CellProc Cell Proliferation & Survival pAKT->CellProc IgSecretion Antibody Secretion pAKT->IgSecretion

Protocol: Assessing B Cell Proliferation In Vitro

This protocol synthesizes specific data on this compound with established methods for human B cell culture [1] [4].

B Cell Isolation and Culture Setup
  • Cell Source: Isolate CD19+ B cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead-based separation kits. Expect purity >92% [4].
  • Culture Medium: Use RPMI 1640 supplemented with 5-10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 U/ml penicillin, 100 μg/ml streptomycin, and 50 μM β-mercaptoethanol [4].
  • Stimulation for T-cell Dependent (TD) Response: Co-culture B cells with irradiated NIH3T3 fibroblasts expressing human CD40L (3T3-CD40L+). Stimulate with:
    • Soluble anti-IgM (e.g., 10 μg/mL) to engage the B Cell Receptor (BCR) [1].
    • Cytokines: Add IL-4 (e.g., 20 ng/mL) [1] or IL-21 for robust differentiation [4].
  • Cell Seeding: Seed between 2,500 to 25,000 B cells per well in a 96-well flat-bottom plate. Co-culture with irradiated 3T3-CD40L+ fibroblasts [4].
This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
  • Working Concentrations: Dilute the stock in culture medium to create a concentration range. Based on the IC₅₀ values, test concentrations from 1 nM to 100 nM for a dose-response curve [1] [2].
  • Controls: Include a vehicle control (DMSO at the same dilution as drug-treated wells), a positive control for proliferation (stimulated, no drug), and an unstimulated negative control.
  • Treatment Schedule: Add this compound to the culture at the same time as the stimulation agents. The typical culture duration for TD responses is 6 to 9 days [4].
Proliferation Assay (CFSE Dilution)

A common method to track proliferation is the CFSE dilution assay, as used in the reference studies [1].

  • Cell Labeling: Before seeding, label isolated B cells with 1-5 μM CFSE (Carboxyfluorescein succinimidyl ester) in PBS for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete culture medium.
  • Flow Cytometry Analysis: After the culture period (e.g., 72 hours for short-term proliferation or 6-9 days for full differentiation), harvest cells.
    • Analyze CFSE fluorescence intensity using flow cytometry.
    • As proliferation occurs, the CFSE dye is diluted equally between daughter cells, resulting in decreased fluorescence. The percentage of cells with reduced CFSE signal indicates the proportion that has divided.
Downstream Analysis: Phospho-AKT Signaling

To confirm target engagement by this compound, analyze the phosphorylation of AKT.

  • Stimulation & Lysis: After pre-treating cells with this compound for about 1 hour, stimulate with anti-IgM (10 μg/mL) for 15 minutes. Lyse cells immediately.
  • Western Blotting: Separate proteins by SDS-PAGE and immunoblot using antibodies against phospho-AKT (Ser473) and total AKT. A concentration-dependent decrease in pAKT signals effective PI3Kδ inhibition [1].

Experimental Design Considerations

  • Proliferation vs. Function: For a comprehensive assessment, combine proliferation assays (CFSE) with measurements of function, such as IgG/IgM secretion by ELISA from culture supernatants [1] [4].
  • Alternative Proliferation Assays: While CFSE was cited, other methods like BrdU or EdU incorporation can also be used to measure DNA synthesis during proliferation [5] [6]. The EdU assay, using "click" chemistry, can be faster and avoids the need for harsh DNA denaturation [5].
  • Optimal Conditions: The provided TD stimulation protocol (CD40L + IL-21 ± BCR cross-linking) is highly effective for inducing plasma cell differentiation and is recommended over adding IL-4, which can show lower immunoglobulin secretion in some systems [4].

Critical Notes for Researchers

  • Inhibitor Specificity: While this compound is highly selective for PI3Kδ, confirm critical findings with a second PI3Kδ inhibitor (e.g., Idelalisib) to rule off-target effects, especially at higher concentrations (>100 nM).
  • DMSO Concentration: Keep the final DMSO concentration consistent and low (typically ≤0.1%) across all groups, including vehicle controls, to avoid solvent toxicity.
  • Freshness of Stimuli: Prepare stocks of anti-IgM, cytokines, and other reagents as per manufacturer instructions and use them fresh or from properly stored aliquots to maintain activity.

I hope this detailed application note provides a solid foundation for your research. Should you require further clarification on any of the steps or need information on T-cell-independent activation models, feel free to ask.

References

Comprehensive Application Notes and Protocols for AMG319 PI3K AlphaScreen Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMG319

This compound is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with significant implications in both oncology and inflammatory disease research. This compound demonstrates remarkable biochemical potency with an IC₅₀ of 18 nM against PI3Kδ and exhibits >47-fold selectivity over other PI3K isoforms. This compound has advanced to Phase 2 clinical trials for investigating its potential in treating head and neck squamous cell carcinoma (HNSCC), demonstrating its translational relevance. The compound specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in B-cell and T-cell signaling, making it an attractive target for immunomodulation and hematological malignancies.

The molecular characteristics of this compound include a molecular weight of 385.4 g/mol and the chemical formula C₂₁H₁₆FN₇. Its favorable pharmacokinetic properties include oral bioavailability, enabling in vivo studies in various disease models. In preclinical studies, this compound has shown significant efficacy at doses as low as 3 mg/kg in rodent models, effectively inhibiting the KLH-induced inflammatory response by 88% and demonstrating potent suppression of phosphorylated AKT (pAkt) levels, a key downstream marker of PI3K pathway activity.

Mechanism of Action and Signaling Pathway

Biochemical Selectivity Profile

This compound exhibits a highly selective inhibition profile against Class I PI3K isoforms, with particular potency against the delta (δ) isoform that is predominantly expressed in leukocytes. This selectivity is crucial for targeting immune cell functions while minimizing effects on other cellular processes. The compound demonstrates concentration-dependent inhibition across PI3K isoforms as detailed in Table 1.

Table 1: Biochemical Selectivity Profile of this compound

Target IC₅₀ Value Selectivity Ratio (vs PI3Kδ)
PI3Kδ 18 nM 1-fold
PI3Kγ 850 nM 47.2-fold
PI3Kβ 2.7 µM 150-fold
PI3Kα 33 µM 1833-fold

The exceptional selectivity for PI3Kδ over other class I PI3K isoforms underscores its utility as a research tool and therapeutic candidate for immune-related applications. This selectivity profile is particularly important given the diverse roles of PI3K isoforms in cellular physiology, with PI3Kα and PI3Kβ being ubiquitously expressed and involved in metabolic regulation, while PI3Kδ and PI3Kγ play more specialized roles in immune cell function.

PI3K/AKT Signaling Pathway and Inhibition Mechanism

The PI3K/AKT/mTOR signaling pathway represents one of the most critical intracellular pathways governing cellular processes including survival, proliferation, differentiation, and metabolism. Under normal physiological conditions, PI3K activation occurs in response to various extracellular signals, including growth factors, cytokines, and antigen receptor engagement. Dysregulation of this pathway is frequently associated with oncogenesis and immune dysfunction, making it a prominent target for therapeutic intervention.

Diagram of the PI3K signaling pathway and this compound mechanism:

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Metabolism Metabolism AKT->Metabolism Prolif Cell Proliferation mTOR->Prolif This compound This compound p110d p110δ Catalytic Subunit This compound->p110d Inhibits p85 p85 Regulatory Subunit p85->p110d Regulates

This compound functions through competitive ATP-binding site inhibition of the p110δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This inhibition disrupts the membrane recruitment of downstream effectors including PDK1 and AKT, thereby modulating transcriptional programs and cellular responses. In immune cells, this disruption particularly affects activation, proliferation, and differentiation processes, providing the mechanistic basis for its immunomodulatory effects.

AlphaScreen Technology Overview

Principle of AlphaScreen Technology

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based proximity assay that enables the study of biomolecular interactions in a no-wash, homogeneous format. This technology is particularly valuable for high-throughput screening applications, including enzyme activity assays, protein-protein interactions, and post-translational modifications. The fundamental principle relies on the photosensitizer-mediated energy transfer between donor and acceptor beads upon close proximity (within 200 nm).

The AlphaSystem employs two types of hydrogel-coated beads: Donor beads containing a photosensitizer (phthalocyanine) that converts ambient oxygen to singlet oxygen upon excitation at 680 nm, and Acceptor beads containing thioxene derivatives that react with singlet oxygen to generate chemiluminescent light at 520-620 nm. The short diffusion distance of singlet oxygen molecules (approximately 200 nm) ensures that signal generation only occurs when the biomolecules attached to the beads are in close proximity, providing exceptional specificity and minimal background interference.

Diagram of AlphaScreen bead technology:

G DonorBead Donor Bead (Streptavidin-coated) Photosensitizer Photosensitizer (680 nm excitation) DonorBead->Photosensitizer SingletOxygen Singlet Oxygen (¹O₂) Photosensitizer->SingletOxygen Light Excitation AcceptorBead Acceptor Bead (Anti-GST-coated) SingletOxygen->AcceptorBead Diffuses (<200 nm) Chemiluminescence Chemiluminescence (520-620 nm emission) AcceptorBead->Chemiluminescence BiotinylatedProtein Biotinylated Protein BiotinylatedProtein->DonorBead Binds Interaction Biomolecular Interaction BiotinylatedProtein->Interaction GSTTaggedProtein GST-tagged Protein GSTTaggedProtein->AcceptorBead Binds GSTTaggedProtein->Interaction

Advantages for PI3K Inhibition Assays

The AlphaScreen technology offers several distinct advantages for PI3K inhibition studies compared to traditional assay formats:

  • Homogeneous format: The "add-and-read" protocol eliminates washing and separation steps, making it ideal for high-throughput applications and automation.
  • High sensitivity: The signal amplification cascade provides exceptional sensitivity, enabling detection of low enzyme concentrations and subtle inhibition effects.
  • Reduced interference: Excitation in the red wavelength range (680 nm) minimizes compound autofluorescence and biological matrix interference, resulting in excellent signal-to-background ratios.
  • Miniaturization capability: The robust performance in low volumes (1-10 µL) enables cost-effective screening in 384-well and 1536-well formats, supporting large-scale compound profiling.

For PI3K inhibition assays specifically, the technology allows direct measurement of lipid kinase activity by detecting the formation of phosphorylated products, providing a more physiologically relevant readout compared to indirect enzymatic assays.

Detailed Experimental Protocol

Reagent Preparation

Table 2: Buffer and Reagent Formulations for PI3K AlphaScreen Assay

Component Composition Storage
Enzyme Reaction Buffer 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, 2 mM DTT (freshly added) 4°C (without DTT)
AlphaScreen Buffer 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA, 1 mM DTT (freshly added) 4°C (without DTT)
PI(4,5)P2 Substrate 10 µM in reaction buffer -20°C
ATP Solution 20 µM (for PI3Kα/β) or 8 µM (for PI3Kγ/δ) in reaction buffer Prepared fresh
PI3K Enzyme Stocks PI3Kδ: 1.6 nM, PI3Kγ: 15 nM, PI3Kα: 1.6 nM, PI3Kβ: 0.8 nM (2× working stocks) -80°C
AlphaScreen Beads Anti-GST acceptor beads (80 µg/mL) and streptavidin-donor beads (80 µg/mL) in AlphaScreen buffer 4°C (protected from light)

Critical notes for reagent preparation: DTT must be added fresh on the day of the experiment to maintain reducing conditions. All lipid substrates should be handled in glass containers or polypropylene tubes to prevent adsorption. ATP solutions should be prepared immediately before use and pH-adjusted to 7.0-7.5. Enzyme stocks should be subjected to minimal freeze-thaw cycles to preserve activity, with aliquots stored at -80°C.

Assay Procedure

The PI3K AlphaScreen assay follows a sequential addition protocol with optimized incubation times at each step. The complete workflow is designed to ensure linear reaction kinetics and robust signal detection:

Diagram of experimental workflow:

G PlatePrep Plate Preparation • Transfer 0.5 µL compound/DMSO • Include controls EnzymeAddition Enzyme Addition • Add 10 µL 2× enzyme stock • Incubate 5 min PlatePrep->EnzymeAddition SubstrateAddition Substrate Addition • Add 10 µL 2× substrate/ATP mix • Incubate 20 min RT EnzymeAddition->SubstrateAddition DonorBeadAddition Donor Bead Addition • Add 10 µL donor bead mix • Incubate 30 min RT (dark) SubstrateAddition->DonorBeadAddition AcceptorBeadAddition Acceptor Bead Addition • Add 10 µL acceptor bead mix • Incubate 90 min RT (dark) DonorBeadAddition->AcceptorBeadAddition PlateReading Plate Reading • Envision plate reader • 680 nm excitation • 520-620 nm emission AcceptorBeadAddition->PlateReading

Step-by-step protocol:

  • Compound plate preparation: Prepare source plates containing test compounds at 5 mM concentration in DMSO. Create serial dilutions (typically 1:2 over 22 concentrations) in 384-well polypropylene plates. Include controls in columns 23 (DMSO-only, positive control) and 24 (reference inhibitor at >Ki concentration, negative control).

  • Assay plate setup: Transfer 0.5 µL from each well of the source plate to 384-well Optiplates using liquid handling equipment. Ensure precise compound transfer for accurate concentration-response profiling.

  • Enzyme addition: Add 10 µL of 2× enzyme working stock to all wells using a multidrop dispenser. For PI3Kδ assays, use 1.6 nM final enzyme concentration. Include a brief pre-incubation (5 minutes) to allow compound-enzyme interaction.

  • Reaction initiation: Add 10 µL of 2× substrate/ATP working stock to initiate the kinase reaction. Use ATP concentrations of 20 µM for PI3Kα and PI3Kβ assays, and 8 µM for PI3Kγ and PI3Kδ assays. The lower ATP concentration for PI3Kδ enhances sensitivity for competitive inhibitors like this compound.

  • Reaction incubation: Incubate plates at room temperature for 20 minutes to allow linear product formation. This duration has been optimized to maintain reaction linearity while providing sufficient signal amplitude for robust detection.

  • Donor bead addition: Add 10 µL of donor bead solution (streptavidin-coated beads at 80 µg/mL in AlphaScreen buffer) to quench the reaction. Incubate for 30 minutes at room temperature in the dark. This step also allows biotinylated product capture on the donor beads.

  • Acceptor bead addition: Add 10 µL of acceptor bead solution (anti-GST antibody-coated beads at 80 µg/mL in AlphaScreen buffer). Incubate for 90 minutes at room temperature in the dark to facilitate bead proximity complex formation.

  • Signal detection: Read plates using an Envision multimode plate reader or equivalent instrument equipped with AlphaScreen detection capabilities. Use 680 nm excitation and measure emission between 520-620 nm. Optimal results are obtained with laser-based excitation systems that provide higher intensity at 680 nm compared to xenon flash lamps.

Data Analysis and Interpretation

Calculation of Inhibition and IC₅₀ Values

Data from the AlphaScreen assay should be processed using appropriate normalization to control wells. The percentage inhibition is calculated using the formula:

% Inhibition = 100 × [1 - (SignalSample - SignalMin)/(SignalMax - SignalMin)]

Where SignalSample represents the signal in compound-treated wells, SignalMax is the mean signal in DMSO control wells (column 23, 100% activity), and SignalMin is the mean signal in reference inhibitor control wells (column 24, 100% inhibition).

Dose-response curves are generated by plotting % inhibition against compound concentration and fitting to a four-parameter logistic equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

Where X is the logarithm of compound concentration, Y is the response (% inhibition), Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve. The IC₅₀ value is derived as the concentration at which 50% inhibition occurs.

Example Results for this compound

In the PI3Kδ AlphaScreen assay, this compound demonstrates concentration-dependent inhibition with characteristic IC₅₀ values as shown in Table 1. Representative data should include:

  • Z'-factor calculations > 0.5, indicating excellent assay quality for high-throughput screening
  • Signal-to-background ratios typically > 10:1 for robust discrimination
  • Coefficient of variation < 10% for replicate measurements, ensuring reproducibility

The selectivity profile of this compound should be confirmed by parallel testing against other PI3K isoforms under identical assay conditions, with particular attention to the >47-fold selectivity over PI3Kγ and significantly greater selectivity over PI3Kα and PI3Kβ.

Research Applications and Cellular Validation

Cellular Target Engagement

The biochemical inhibition measured by the AlphaScreen assay correlates with functional cellular activity across various assays:

Table 3: Cellular Activity Profile of this compound

Cellular Assay System Readout IC₅₀ Value
B-cell proliferation Human B cells (anti-IgM/CD40L stimulated) [³H]thymidine incorporation 8.6 nM
AKT phosphorylation Human B cells pAKT (Ser473) levels 1.5 nM
CD69 expression Human whole blood Anti-IgD-induced CD69 ~16 nM
Th17 differentiation Mouse CD4+ T cells IL-17A+ cell proportion 10 nM (80% reduction)

The potent inhibition of B-cell proliferation (IC₅₀ = 8.6 nM) and AKT phosphorylation (IC₅₀ = 1.5 nM) demonstrates effective cellular target engagement and functional pathway modulation. The human whole blood assay (HWB) showing CD69 inhibition with IC₅₀ of approximately 16 nM provides particular relevance for physiological systems, accounting for plasma protein binding and cellular distribution.

In Vivo Correlations and Clinical Translation

The cellular activity translates to in vivo efficacy in rodent models, with this compound (3 mg/kg, p.o.) inhibiting the KLH-induced inflammatory response by 88% in female Lewis rats. In transgenic (IgMm) mice, the compound inhibits in vivo pAKT with IC₅₀ of 1.9 nM, demonstrating excellent target coverage at pharmacologically relevant doses.

In a neoadjuvant Phase II clinical trial (NCT02540928) involving patients with head and neck squamous cell carcinoma, this compound treatment led to significant immunomodulatory effects, including:

  • Decreased tumour-infiltrating regulatory T cells (Tregs)
  • Enhanced cytotoxic potential of tumour-infiltrating T cells
  • Increased expression of IFNG, GZMB, and PRF1 in CD8+ T cells
  • Clonal expansion of T cells, indicating immune activation

These clinical findings validate the mechanistic insights gained from biochemical and cellular assays, confirming PI3Kδ inhibition as a viable strategy for cancer immunotherapy. However, the trial also highlighted dose-limiting toxicities (colitis, skin rashes, transaminitis) in 12 of 21 patients at doses of 300-400 mg daily, underscoring the importance of optimized dosing regimens.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low signal-to-background ratio: Ensure fresh preparation of DTT and ATP solutions. Check enzyme activity and storage conditions. Verify that bead suspensions are homogeneous and protected from light.
  • High variability between replicates: Confirm consistent liquid handling and avoid bubble formation during dispensing. Ensure all reagents are equilibrated to room temperature before use.
  • Edge effects in plates: Use plate seals during incubations to prevent evaporation. Allow sufficient acclimation time after removing plates from storage.
  • Abnormal curve fitting: Include sufficient data points at both plateau regions (typically 10-12 concentrations). Verify compound solubility, especially at higher concentrations.
Assay Validation Parameters

For robust implementation of the PI3Kδ AlphaScreen assay, ensure the following quality control metrics:

  • Z' factor > 0.5, calculated from positive and negative controls
  • Signal window > 5-fold between positive and negative controls
  • Intra-assay CV < 10% for replicate controls
  • Inter-assay CV < 15% for IC₅₀ determinations of reference compounds
  • Linear range of enzyme concentration and reaction time established

Conclusion

The AlphaScreen assay provides a robust, sensitive, and reproducible method for quantifying PI3Kδ inhibition by small molecules such as this compound. The homogeneous format enables efficient screening of compound libraries while maintaining physiological relevance through direct detection of lipid kinase activity. The detailed protocol outlined in this application note has been validated through extensive characterization of this compound, demonstrating excellent correlation between biochemical potency, cellular activity, and in vivo efficacy.

The comprehensive dataset generated using this assay system supports the translational development of PI3Kδ inhibitors for immunological and oncological indications. However, recent clinical findings suggesting immune-related adverse events with continuous dosing highlight the importance of further research into alternative dosing strategies, including intermittent administration protocols that may maintain antitumor immunity while limiting toxicity.

Comprehensive Application Notes and Protocols for AMG319 pAKT Inhibition Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMG319 and PI3Kδ Inhibition

This compound is a potent and selective small molecule inhibitor targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which plays a critical role in lymphocyte signaling, survival, and activation. With an IC₅₀ of 18 nM against PI3Kδ and >47-fold selectivity over other PI3K isoforms, this compound has emerged as a promising immunotherapeutic agent in oncology research [1]. The PI3K/Akt signaling pathway represents one of the most frequently dysregulated pathways in human cancers, contributing to uncontrolled cell proliferation, enhanced survival, and treatment resistance [2] [3]. This pathway is activated by various stimuli including receptor tyrosine kinases, cytokine receptors, and G-protein coupled receptors, leading to production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) which recruits Akt to the plasma membrane where it undergoes phosphorylation at two key regulatory sites: Thr³⁰⁸ by PDK1 and Ser⁴⁷³ by mTORC2 [3].

Research demonstrates that PI3Kδ inhibition possesses remarkable immunomodulatory properties, particularly through its effect on regulatory T cells (Tregs). In a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with head and neck squamous cell carcinoma (HNSCC), this compound treatment significantly decreased tumour-infiltrating Treg cells while enhancing the cytotoxic potential of tumour-infiltrating T cells [4] [5]. This unique mechanism of action underpins the dual application of this compound both as an investigational cancer therapeutic and as a tool for understanding PI3Kδ biology in immune cell regulation.

Mechanism of Action and Signaling Pathway

Molecular Targeting

The PI3K/Akt pathway begins with activation of PI3K at the cell membrane, where it phosphorylates PIP₂ to generate the second messenger PIP₃. This lipid product serves as a docking site for pleckstrin homology (PH) domain-containing proteins including Akt and its upstream activator PDK1. Full Akt activation requires phosphorylation at both Thr³⁰⁸ (by PDK1) and Ser⁴⁷³ (by mTORC2) [3]. This compound specifically targets the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in leukocytes and plays a critical role in B-cell development, maintenance, and function [4] [1].

The selectivity of this compound for the δ-isoform is particularly important for its immunomodulatory effects, as evidenced by its potency profile: PI3Kδ (IC₅₀ = 18 nM), PI3Kγ (IC₅₀ = 850 nM), with even greater selectivity over PI3Kα and PI3Kβ [1]. This isoform selectivity differentiates this compound from pan-PI3K inhibitors and contributes to its specific effects on immune cell populations while potentially minimizing off-target effects.

Immunomodulatory Effects

PI3Kδ inhibition with this compound demonstrates profound effects on the tumor immune microenvironment. Clinical and preclinical studies have revealed that this compound treatment:

  • Reduces intratumoral Treg cells while enhancing cytotoxic potential of tumor-infiltrating T cells [4]
  • Increases expression of cytolytic genes (IFNG, GZMB, PRF1) in tumor-infiltrating CD8⁺ T cells [4] [5]
  • Causes systemic effects on Treg maintenance as evidenced by decreased Treg cells in tumor, spleen, and colon in mouse models [4]
  • Induces clonal expansion of CD4⁺ and CD8⁺ T cells, promoting anti-tumor immunity [5]

The following diagram illustrates the core PI3K/AKT signaling pathway and the mechanism of this compound inhibition:

G GrowthFactors Growth Factors (e.g., cytokines) RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K PI3K (Class IA) p85/p110 complex RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment to membrane Akt Akt (Inactive) PIP3->Akt Recruitment to membrane pAkt_T308 pAkt (Thr³⁰⁸) PDK1->pAkt_T308 Phosphorylation at Thr³⁰⁸ pAkt_S473 pAkt (Thr³⁰⁸, Ser⁴⁷³) Fully Active pAkt_T308->pAkt_S473 Downstream Downstream Effects Cell survival, proliferation, metabolism, growth pAkt_S473->Downstream mTORC2 mTORC2 mTORC2->pAkt_S473 Phosphorylation at Ser⁴⁷³ This compound This compound This compound->PI3K Inhibits p110δ subunit PTEN PTEN (Pathway inhibitor) PTEN->PIP3 Dephosphorylation to PIP₂

Figure 1: PI3K/AKT Signaling Pathway and this compound Mechanism of Action. This compound specifically inhibits the p110δ subunit of PI3K, preventing conversion of PIP₂ to PIP₃ and subsequent Akt activation. PTEN acts as a natural pathway inhibitor by catalyzing the reverse reaction.

Quantitative Profiling of this compound

Potency and Selectivity Profile

This compound demonstrates high potency and exceptional selectivity for PI3Kδ relative to other PI3K isoforms. The following table summarizes the key quantitative parameters for this compound:

Table 1: this compound Potency and Selectivity Profile

Parameter Value Experimental Context
PI3Kδ IC₅₀ 18 nM Biochemical enzyme assay [1]
PI3Kγ IC₅₀ 850 nM Biochemical enzyme assay [1]
Selectivity Ratio (γ/δ) >47-fold Selectivity over other PI3K isoforms [1]
B-cell Proliferation IC₅₀ 8.6 nM Anti-IgM/CD40L-induced B-cell proliferation [1]
pAkt Inhibition IC₅₀ 1.5 nM Reduction of pAkt levels in B cells [1]
In Vivo pAkt Inhibition 1.9 nM Transgenic (IgMm) mouse model [1]
Cellular Activity and Functional Effects

In cellular assays, this compound demonstrates potent concentration-dependent inhibition of B-cell signaling and function:

Table 2: Functional Activity of this compound in Cellular Assays

Assay Type Readout Result Significance
B-cell Proliferation Inhibition of anti-IgM/CD40L-induced proliferation IC₅₀ = 8.6 nM Demonstrates potent suppression of B-cell activation [1]
pAkt Inhibition Reduction of phosphorylated Akt levels in B cells IC₅₀ = 1.5 nM Confirms target engagement in cellular context [1]
CD69 Expression Inhibition of anti-IgD-induced CD69 expression in HWB Significant suppression Validates immunomodulatory activity in primary cells [1]
In Vivo Efficacy Inhibition of KLH-induced inflammatory response in rats 88% inhibition at 3 mg/kg, p.o. Demonstrates potent anti-inflammatory activity [1]

PI3K Enzyme Assay Protocol

Principle and Applications

The PI3K enzyme assay is designed to measure the direct inhibition of PI3K isoforms by this compound using a competitive chemiluminescence detection system. This assay enables researchers to quantitatively determine the potency and selectivity of this compound against different PI3K isoforms (α, β, γ, δ) under standardized conditions. The assay employs Alphascreen technology with a proximity-based detection system that measures PI3K activity through PIP₃ production [1].

This protocol is essential for:

  • Initial compound screening and potency assessment
  • Selectivity profiling across PI3K isoforms
  • Mechanism of action studies for PI3Kδ inhibitors
  • Quality control for batch-to-batch consistency of this compound
Materials and Reagents
  • PI3K isoforms: Recombinant human PI3Kα, β, γ, and δ (commercially available)
  • Assay plates: 384-well Greiner clear polypropylene plates
  • Substrate: Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)
  • Cofactor: ATP (20 μM for PI3Kα/β; 8 μM for PI3Kγ/δ)
  • Reaction buffer: 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, 2 mM DTT (freshly added)
  • Alphascreen buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA, 1 mM DTT (freshly added)
  • Detection reagents: Anti-GST Alphascreen kit (streptavidin-donor beads and anti-GST-acceptor beads)
  • Test compounds: this compound prepared as 5 mM stock in DMSO, serially diluted 1:2 over 22 concentrations
  • Equipment: Multidrop dispenser, Envision multimode plate reader or equivalent
Step-by-Step Procedure
  • Plate Preparation:

    • Transfer 0.5 μL per well of this compound serial dilutions or DMSO control (columns 23-24) to 384-well Optiplates
    • Include a reference inhibitor at ≫Ki (40 μM) in column 24 as negative control
  • Enzyme Reaction:

    • Prepare 2× working stocks of each PI3K isoform in enzyme reaction buffer:
      • PI3Kα: 1.6 nM
      • PI3Kβ: 0.8 nM
      • PI3Kγ: 15 nM
      • PI3Kδ: 1.6 nM
    • Add 10 μL/well of appropriate 2× enzyme stock to all wells using Multidrop
    • Add 10 μL/well of substrate/ATP mix (containing 20 μM ATP for PI3Kα/β or 8 μM ATP for PI3Kγ/δ)
    • Incubate plates at room temperature for 20 minutes
  • Signal Detection:

    • Add 10 μL/well of donor bead solution (40 nM biotinylated-IP₄, 80 μg/mL streptavidin-donor beads in Alphascreen buffer) to quench reaction
    • Incubate in dark at room temperature for 30 minutes
    • Add 10 μL/well of acceptor bead solution (40 nM PIP₃-binding protein, 80 μg/mL anti-GST-acceptor beads in Alphascreen buffer)
    • Incubate in dark for 1.5 hours
    • Read plates on Envision plate reader with 680 nm excitation and 520-620 nm emission filters
Data Analysis and Interpretation
  • Dose-response curves: Plot % inhibition vs. log[this compound] concentration
  • IC₅₀ calculation: Use four-parameter logistic curve fitting to determine half-maximal inhibitory concentration
  • Selectivity ratio: Calculate ratios of IC₅₀ values between different isoforms
  • Quality control: Z' factor >0.5 indicates robust assay performance

The expected results should demonstrate a concentration-dependent inhibition of PI3Kδ activity with an IC₅₀ of approximately 18 nM, with significantly reduced potency against other PI3K isoforms, confirming the selectivity profile of this compound [1].

Cellular pAkt Inhibition Assay

Background and Significance

The phosphorylated Akt (pAkt) inhibition assay measures this compound activity in cellular contexts, providing critical information about target engagement and functional cellular response. As a key node in the PI3K signaling pathway, Akt phosphorylation at Ser⁴⁷³ serves as a direct biomarker of PI3K activity, making pAkt levels a pharmacodynamic marker for PI3K inhibitor efficacy [3] [6]. This assay validates that this compound can effectively penetrate cells and inhibit PI3Kδ-mediated signaling in physiologically relevant systems.

Advanced methodologies for pAkt detection have been developed to improve quantification. A nanocapillary electrophoresis immunoassay (NanoPro 1000) enables separation of Akt isoforms and phosphoforms based on isoelectric point, allowing measurement of activated AKT1/2/3 from as few as 56 cells [7]. Additionally, LC-MS/MS methods provide accurate stoichiometric quantification of Akt phosphorylation with interday imprecision of 3.8% for Thr³⁰⁸ and 2.3% for Ser⁴⁷³, offering wider dynamic range and more precise quantification than traditional Western blotting [6].

Protocol for pAkt Detection in B Cells

Materials:

  • Primary B-cells from human peripheral blood or B-cell lines (e.g., Ramos, SU-DHL-4)
  • Stimulation agents: Anti-IgM or anti-IgD antibodies
  • Lysis buffer: 0.5% Nonidet P-40, 50 mM Tris (pH 7.4), 120 mM NaCl, 1 mM EDTA, 1 mM NaF, 0.1 mM Na-orthovanadate, 10 mM DTT, protease and phosphatase inhibitors
  • Detection antibodies: Anti-pAkt (Ser⁴⁷³), anti-pAkt (Thr³⁰⁸), pan-Akt antibodies
  • This compound: 10 mM stock in DMSO, prepare working concentrations from 1 nM to 10 μM

Procedure:

  • Cell Preparation and Treatment:

    • Isolate B-cells from human peripheral blood using negative selection kits
    • Culture cells in RPMI-1640 with 10% FBS at 37°C, 5% CO₂
    • Pre-treat cells with this compound (1 nM - 10 μM) or vehicle control for 60 minutes
    • Stimulate cells with anti-IgM (10 μg/mL) or anti-IgD (10 μg/mL) for 15 minutes to activate B-cell receptor signaling
  • Cell Lysis and Protein Extraction:

    • Collect cells by centrifugation at 500 × g for 5 minutes
    • Wash twice with ice-cold PBS
    • Lyse cells in ice-cold lysis buffer (30 minutes on ice)
    • Clarify lysates by centrifugation at 14,000 × g for 20 minutes at 4°C
    • Determine protein concentration using Bradford or BCA assay
  • pAkt Detection by Nanocapillary Immunoassay:

    • Use NanoPro 1000 system with 5-8 and 4-7 pI ampholyte gradients (80:20 ratio)
    • Subject lysates to isoelectric focusing for 40 minutes at 21,000 μW
    • Immobilize proteins by UV exposure for 100 seconds
    • Incubate with primary antibodies (1:100 dilution) for 2 hours
    • Wash twice (150 seconds each), then incubate with HRP-conjugated secondary antibodies for 1 hour
    • Detect chemiluminescence after 15 minutes luminol exposure [7]
Data Analysis and Expected Results
  • Dose-response calculation: Determine IC₅₀ for pAkt inhibition using non-linear regression
  • Statistical analysis: Perform triplicate measurements for each condition
  • Expected outcome: this compound should inhibit pAkt with IC₅₀ of approximately 1.5 nM in B cells [1]

The following diagram illustrates the experimental workflow for assessing this compound activity in cellular systems:

G BCells Isolate Primary B-cells or Use B-cell Lines AMG319Treatment This compound Treatment (1 nM - 10 μM, 60 min) BCells->AMG319Treatment BCRStimulation BCR Stimulation Anti-IgM/IgD (15 min) AMG319Treatment->BCRStimulation CellLysis Cell Lysis and Protein Extraction BCRStimulation->CellLysis Analysis pAkt Detection and Quantification CellLysis->Analysis Western Western Blot Analysis->Western NanoPro Nanocapillary Electrophoresis Analysis->NanoPro LCMS LC-MS/MS Analysis->LCMS Results Dose-Response Analysis IC₅₀ Determination Western->Results NanoPro->Results LCMS->Results

Figure 2: Experimental Workflow for this compound Cellular Activity Assessment. The protocol involves treating B-cells with this compound followed by B-cell receptor stimulation, protein extraction, and pAkt detection using multiple complementary methods.

Functional Cellular Assays

B-cell Proliferation Assay

The B-cell proliferation assay evaluates the functional consequences of PI3Kδ inhibition by this compound on B-cell activation and expansion, providing critical information about its immunomodulatory potential.

Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) or purified B-cells
  • Stimulation agents: Anti-IgM (10 μg/mL) + CD40L (1 μg/mL) or anti-IgD
  • This compound: Serial dilutions from 0.1 nM to 1 μM in DMSO
  • Cell proliferation reagent: CellTiter 96 AQueous One Solution or ³H-thymidine
  • Culture medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin

Procedure:

  • Isolate PBMCs or B-cells using density gradient centrifugation
  • Seed cells in 96-well plates at 2 × 10⁵ cells/well in triplicate
  • Pre-incubate with this compound or vehicle control for 60 minutes
  • Stimulate with anti-IgM/CD40L or anti-IgD for 72 hours
  • Add CellTiter 96 AQueous One Solution (20 μL/well) and incubate for 2-4 hours
  • Measure absorbance at 490 nm using microplate spectrophotometer
  • Calculate % inhibition relative to stimulated controls without this compound

Expected Results: this compound should inhibit anti-IgM/CD40L-induced B-cell proliferation with an IC₅₀ of 8.6 nM [1].

CD69 Expression Assay

CD69 is an early activation marker on lymphocytes that rapidly upregulates following B-cell receptor engagement. This assay provides a sensitive measure of this compound effects on early B-cell activation events.

Procedure:

  • Isolate human whole blood (HWB) or PBMCs
  • Treat with this compound (0.1 nM - 1 μM) or vehicle for 60 minutes
  • Stimulate with anti-IgD (10 μg/mL) for 18-24 hours
  • Harvest cells and stain with anti-CD19-APC and anti-CD69-FITC antibodies
  • Analyze by flow cytometry, gating on CD19⁺ B-cells
  • Calculate % inhibition of CD69 upregulation compared to stimulated controls

Expected Results: this compound should demonstrate concentration-dependent inhibition of anti-IgD-induced CD69 expression in human whole blood, confirming its immunomodulatory activity in physiologically relevant environments [1].

Research Applications and Clinical Translation

Preclinical and Clinical Findings

This compound has been evaluated in both preclinical models and clinical trials, demonstrating significant potential as an immunomodulatory agent in oncology:

  • Phase II Trial in HNSCC: In a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with head and neck squamous cell carcinoma (EudraCT 2014-004388-20), this compound treatment resulted in decreased tumour-infiltrating Treg cells and enhanced cytotoxic potential of tumour-infiltrating T cells [4] [5]. This demonstrates the dual mechanism of this compound in simultaneously suppressing immunosuppressive cells while enhancing anti-tumor immunity.

  • Immune-Related Adverse Events: At doses of 300-400 mg daily, immune-related adverse events (irAEs) requiring treatment discontinuation occurred in 12 out of 21 patients, including skin rashes (29%), diarrhea (29%), and transaminitis (14%) [4]. These findings highlight the potent immunomodulatory effects of this compound and suggest careful dose optimization is required for clinical application.

  • Intermittent Dosing Strategy: Preclinical studies in mouse models revealed that intermittent dosing of PI3Kδ inhibitors led to significant decrease in tumor growth without inducing pathogenic T cells in colonic tissue, suggesting that alternative dosing regimens might limit toxicity while maintaining efficacy [4] [5].

Combination Therapy Approaches

Research suggests that PI3Kδ inhibition may synergize with other targeted therapies:

  • Dual Pathway Inhibition: Studies with other PI3K inhibitors have demonstrated that combination with MAPK/ERK pathway inhibitors can produce synergistic anticancer effects in leukemia cells, associated with induction of oxidative stress and modulation of cellular antioxidant defense mechanisms [8].

  • Enhanced Anti-Tumor Immunity: The ability of this compound to reduce intratumoral Treg cells while enhancing T-cell cytotoxicity suggests potential for combination with immune checkpoint inhibitors, potentially overcoming resistance mechanisms in the tumor microenvironment [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Background in pAkt Assays: Optimize stimulation time and antibody concentrations; include unstimulated controls; use phosphatase inhibitors in lysis buffer
  • Variable Proliferation Responses: Use consistent cell sources; standardize stimulation conditions; include reference controls in each experiment
  • This compound Solubility Limitations: Maintain stock concentration ≤77 mg/mL in DMSO; avoid moisture absorption in DMSO stocks; do not exceed 0.1% DMSO in cellular assays
  • Cell Viability Concerns: Titrate this compound concentration; limit continuous exposure to ≤72 hours; monitor cell viability concurrently with functional assays
Optimization Guidelines
  • Time Course Experiments: Perform preliminary time courses for pAkt detection (typically 5-30 minutes post-stimulation)
  • Dose-Response Range: Include a wide concentration range (0.1 nM - 10 μM) for initial characterization
  • Isoform Selectivity Confirmation: Compare effects in PI3Kδ-dependent vs independent cell systems
  • Primary Cell Considerations: Use fresh isolates; maintain consistent donor-to-donor conditions; pool multiple donors when possible

Conclusion

This compound represents a potent and selective PI3Kδ inhibitor with well-characterized biochemical and cellular activity. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound activity across multiple experimental systems, from biochemical enzyme assays to functional cellular readouts. The quantitative data generated using these methods demonstrates consistent potency against PI3Kδ (IC₅₀ = 18 nM) with significant cellular activity in B-cell proliferation (IC₅₀ = 8.6 nM) and pAkt inhibition (IC₅₀ = 1.5 nM) assays [1].

The unique immunomodulatory properties of this compound, particularly its ability to decrease regulatory T cells while enhancing T-cell cytotoxicity, position it as a promising investigational agent in cancer immunotherapy [4] [5]. However, the clinically observed immune-related adverse events underscore the importance of careful dose optimization and consideration of intermittent dosing regimens to maximize therapeutic index. These application notes provide the foundational methodologies necessary for further investigation of this compound mechanism of action, combination strategies, and biomarker development in both preclinical and clinical settings.

References

AMG319 dosing in mouse collagen-induced arthritis models

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 Dosing and Efficacy in CIA Models

The table below summarizes the key in vivo dosing and efficacy data for this compound in a mouse CIA model, as identified from the current literature.

Parameter Details
Animal Model DBA/1J mice with Collagen-Induced Arthritis (CIA) [1]
Recommended Dose 10 mg/kg/day [1]
Administration Route Oral gavage (via 0.5% methylcellulose + 0.1% Tween 80 vehicle) [1]
Treatment Onset & Duration Started on day 21 (after disease onset) for 28 days [1]
Primary Efficacy Outcome Significant reduction in arthritis clinical score and joint swelling (~75% reduction) [1]
Histopathological Improvement ~80% reduction in synovial inflammation and bone erosion vs. vehicle [1]
Serum Cytokine Reduction ~70% lower TNF-α and ~65% lower IL-6 vs. vehicle (ELISA) [1]

Detailed Experimental Protocol for CIA Model and Treatment

For reproducible results, follow this detailed methodology that integrates the standard CIA model induction with the this compound treatment regimen.

Induction of Collagen-Induced Arthritis (CIA)

The foundation of this protocol is a well-established CIA model in DBA/1J mice, which are genetically susceptible to this form of arthritis [2] [3].

  • Immunization (Day 0): Emulsify bovine type II collagen (2-4 mg/mL in 0.01 N acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis [2] [3]. Administer a 100 μL dose of this emulsion via intradermal injection at the base of the tail [3] [4].
  • Booster Immunization (Day 21): Prepare a fresh emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 μL intradermally, at a site closer to the base of the tail than the first injection [2].
This compound Treatment Protocol
  • Drug Preparation: Prepare the dosing solution by dissolving this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water [1].
  • Dosing Regimen: Begin daily oral gavage (10 mg/kg/day) on day 21 post-initial immunization, coinciding with the expected onset of clinical disease signs. Continue treatment for 28 days [1].
Disease Assessment and Endpoint Analysis

Consistent and blinded evaluation is crucial for reliable data.

  • Clinical Scoring: Monitor and score each paw 2-3 times per week using a standardized scale [3]:
    • 0: Normal, no inflammation.
    • 1: Slight swelling and/or redness.
    • 2: Pronounced swelling.
    • 3: Ankylosis (joint stiffness).
  • Endpoint Analyses:
    • Histopathology: Harvest hind paws at the end of the study for H&E staining to evaluate synovial inflammation, pannus formation, and bone/cartilage destruction [1] [3].
    • Cytokine Measurement: Collect blood serum and analyze levels of pro-inflammatory cytokines like TNF-α and IL-6 by ELISA [1].
    • Advanced Imaging (Optional): Utilize in vivo micro-CT to longitudinally and quantitatively monitor bone erosion and soft tissue swelling [5]. 3D volumetric ultrasound can also be applied to quantify joint space volume and vascularity changes [6].

This compound Mechanism and Biochemical Profile

The therapeutic effect of this compound stems from its potent and selective inhibition of the PI3Kδ pathway, which is critically involved in immune cell activation [7] [8]. The following diagram illustrates the proposed mechanism of action in the context of RA pathophysiology.

G This compound This compound (PI3Kδ Inhibitor) PI3Kd PI3Kδ This compound->PI3Kd Inhibits PIP3 PIP₃ PI3Kd->PIP3 Converts PIP2 PIP₂ PIP2->PIP3 Reverts AKT AKT Activation PIP3->AKT ImmuneCell Immune Cell Activation (B Cells, T Cells, Macrophages) AKT->ImmuneCell Inflammation Synovial Inflammation & Joint Damage ImmuneCell->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) ImmuneCell->Cytokines Cytokines->Inflammation

The biochemical profile that enables this selectivity is summarized in the table below.

Assay Type Target Result (IC₅₀) Context & Significance
Biochemical Assay PI3Kδ 18 nM Confirms primary target engagement [1]
Biochemical Assay PI3Kα 33 μM >1,800-fold selectivity, minimizes off-target risks [1]
Biochemical Assay PI3Kβ 2.7 μM >47-fold selectivity over PI3Kβ [1]
Biochemical Assay PI3Kγ 850 nM >47-fold selectivity over PI3Kγ [1]
Cellular Assay B Cell Proliferation IC₅₀ ~3 nM Potent suppression of humoral immune response [1]
Cellular Assay pAKT (Ser473) >85% reduction at 1 nM Strong suppression of downstream signaling [1]
Cellular Assay Th17 Differentiation (IL-17A+ cells) Significant reduction at 10 nM Modulates T-cell mediated pathology [1]

Key Considerations for Research Applications

  • Model Selection and Validation: The DBA/1J strain is preferred for CIA studies using bovine collagen. Ensure proper validation of disease induction through clinical scoring before initiating compound testing [2].
  • 3Rs Principle Adherence: The use of advanced, non-invasive imaging techniques like in vivo µCT or 3D ultrasound allows for longitudinal assessment within the same animal, reducing the total number of animals required while providing rich quantitative data [5] [6].
  • Combination Therapy Potential: PI3Kδ inhibitors like LL-00071210 have shown good combination potential with methotrexate at sub-therapeutic doses [8]. This suggests a promising avenue for exploring this compound in combination with standard DMARDs.

References

AMG 319 in HNSCC: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview and Design

This section outlines the core design of the phase IIa trial investigating AMG 319 as a neoadjuvant therapy in HNSCC.

  • Trial Identifier: NCT02540928 (ClinicalTrials.gov); EudraCT 2014-004388-20 [1] [2].
  • Sponsor: Cancer Research UK [1] [2].
  • Study Design: A randomised, double-blind, placebo-controlled phase IIa trial [1] [3].
  • Primary Objective: To assess the effect of AMG 319 on immune cell infiltration in the tumour microenvironment and to evaluate its safety and toxicity profile in HNSCC patients [1] [2].
  • Patient Population: Adults with histologically proven, resectable HNSCC of the hypopharynx, oropharynx, oral cavity, supraglottis, or larynx, for whom surgery was the primary treatment option [1].
  • Intervention: Patients were randomised in a 2:1 ratio to receive either AMG 319 or a matching placebo orally once daily for a minimum of 20 and a maximum of 29 days prior to their planned resection surgery [1] [2].

Table 1: Clinical Trial Arms and Dosing [2]

Arm Title Arm Type Intervention Dosage and Administration
AMG 319 400 mg Experimental AMG 319 hydrate 400 mg orally, once daily
AMG 319 300 mg Experimental AMG 319 hydrate 300 mg orally, once daily (dose reduced after safety review)
Placebo Placebo Comparator Placebo Orally, once daily
Key Findings and Outcomes

The trial provided crucial insights into the immunological effects and clinical challenges of PI3Kδ inhibition.

  • Immunological Efficacy: Treatment with AMG 319 led to a significant reduction in the number of tumour-infiltrating regulatory T (Treg) cells and enhanced the cytotoxic potential of tumour-infiltrating CD8+ T cells, as evidenced by increased expression of IFNG, GZMB, and PRF1 [4].
  • Anti-Tumour Activity: Despite the brief treatment period, anti-tumour activity was observed. Among the AMG 319-treated patients, there were two partial responses and one complete pathological response [4].
  • Dose-Limiting Toxicity: The trial encountered significant immune-related adverse events (irAEs), including colitis, skin rash, diarrhea, and transaminitis. At the 400 mg dose, 9 out of 15 patients experienced irAEs leading to treatment withdrawal. This necessitated a dose reduction to 300 mg, which still resulted in 3 out of 6 patients discontinuing treatment due to toxicity [4] [3].
  • Mechanism of Toxicity: Subsequent research in mouse models revealed that continuous PI3Kδ inhibition systemically depletes Treg cells, particularly a specific subset of tissue-resident colonic Treg cells. This loss led to the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells, which drives colitis. An intermittent dosing regimen in mice was shown to decrease tumour growth without inducing this pathogenic T cell response in the colon [4].

Table 2: Summary of Key Efficacy and Safety Findings [4] [2] [3]

Category Metric Finding
Immunological Effects Intra-tumoural Treg cells Significantly reduced post-treatment
CD8+ T cell cytotoxicity Increased expression of IFNG, GZMB, PRF1
Target engagement 51.6-88.9% inhibition of pAKT in B cells
Clinical Activity Pathological response 1 complete response; 2 partial responses
Safety (400 mg dose) Patients with Gr 2/3 irAEs 9 out of 15 (60%)
Most common irAEs Rash, diarrhea/colitis, transaminitis
Treatment discontinuation 12 out of 21 total AMG 319-treated patients
Mechanism of Action and Toxicity Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic insights from the trial.

Diagram 1: AMG 319 Anti-Tumor Mechanism in HNSCC This diagram illustrates how PI3Kδ inhibition remodels the tumour microenvironment to promote anti-tumour immunity.

Diagram 2: Mechanism of AMG 319-Induced Colitis This diagram explains the systemic effect of continuous PI3Kδ inhibition that leads to dose-limiting colitis.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the trial.

  • Protocol 1: Assessment of Target Engagement via pAKT Inhibition

    • Objective: To verify that oral administration of AMG 319 successfully inhibits its intended target, PI3Kδ, in immune cells [3].
    • Method: Blood samples are collected from patients pre-dose and 4 hours post-dose on Day 1 and Day 15. Peripheral blood mononuclear cells (PBMCs) are isolated. Phosphorylated AKT (pAKT) levels in B cells are quantified using flow cytometry. The percentage inhibition is calculated by comparing post-dose pAKT levels to pre-dose levels [3].
    • Key Parameter: Successful target inhibition is demonstrated by a 51.6% to 88.9% reduction in pAKT levels post-dosing [3].
  • Protocol 2: Immunohistochemical Analysis of Tumour-Infiltrating Lymphocytes

    • Objective: To quantify changes in immune cell populations within the tumour before and after treatment [1] [2].
    • Method: Paired tumour tissue samples are obtained from diagnostic biopsy (pre-treatment) and surgical resection (post-treatment). Formalin-fixed, paraffin-embedded (FFPE) tissue sections are stained with antibodies against CD8 (for cytotoxic T cells) and FOXP3 (for regulatory T cells). Stained slides are scanned and analysed by a pathologist or using digital image analysis software to determine the density of positive cells per mm² [1] [4].
    • Key Parameter: A significant decrease in FOXP3+ Treg cell density and an increase in CD8+ T cell density and cytotoxic markers (e.g., Granzyme B) indicate a successful immunological response [4].
  • Protocol 3: Monitoring Systemic Immunocompetence

    • Objective: To confirm that PI3Kδ inhibition does not cause generalised immunosuppression [3].
    • Method: Patients receive a tetanus vaccine during the study period. Blood is drawn at baseline and post-vaccination to measure anti-tetanus antibody titers using an enzyme-linked immunosorbent assay (ELISA) [3].
    • Key Parameter: A ≥2-fold increase in anti-tetanus antibody levels in a majority of patients indicates preserved humoral immune function despite PI3Kδ inhibition [3].
Considerations for Future Clinical Development

The findings from this trial highlight both the promise and challenges of PI3Kδ inhibition in immuno-oncology.

  • Intermittent Dosing Strategy: Preclinical data strongly suggests that intermittent dosing, rather than continuous daily dosing, could uncouple anti-tumour efficacy from severe gastrointestinal toxicity. This approach allows for Treg cell recovery in healthy tissues while maintaining anti-tumour immunity, and should be a cornerstone of future trial design [4].
  • Patient Selection and Monitoring: Future studies should involve rigorous patient screening for pre-existing autoimmune conditions. Additionally, implementing proactive monitoring protocols for early signs of colitis (e.g., frequent stool diaries, early intervention with corticosteroids) is critical for managing irAEs [4] [3].
  • Combination Therapy Potential: Given its ability to remodel the tumour microenvironment and enhance T cell cytotoxicity, AMG 319 is a rational candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). Such combinations could potentially synergize to overcome resistance mechanisms [4] [5].

References

Comprehensive Application Note: Assessing AMG319 Immunomodulatory Activity in Human Whole Blood Using CD69 Expression as a Pharmacodynamic Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

AMG319 is a highly selective PI3Kδ inhibitor that has demonstrated significant immunomodulatory activity in both preclinical models and clinical trials. PI3Kδ (phosphoinositide 3-kinase delta) plays a critical role in lymphocyte signaling and has emerged as a promising therapeutic target for both hematological malignancies and solid tumors. In a recent phase II clinical trial involving patients with head and neck squamous cell carcinoma (HNSCC), this compound administration resulted in profound changes in the tumor microenvironment, including decreased regulatory T cell (Treg) populations and enhanced cytotoxic potential of tumor-infiltrating T cells [1] [2]. However, dose-limiting immune-related adverse events (irAEs) were observed in a significant proportion of patients, highlighting the need for reliable biomarkers to monitor target engagement and immunomodulatory effects [1].

CD69 has been established as one of the earliest cell surface activation markers expressed on T lymphocytes following stimulation, with detection possible within 1-2 hours after activation [3]. The expression of CD69 precedes other activation markers such as CD25, CD71, and HLA-DR, making it an ideal pharmacodynamic marker for assessing the immediate effects of PI3Kδ inhibition on T-cell activation [3] [4]. This application note details a robust, flow cytometry-based whole blood assay for quantifying CD69 expression to evaluate this compound activity, providing researchers with a standardized method for monitoring target engagement and immunomodulatory effects in clinical trials and preclinical development.

Assay Principle and Overview

The whole blood assay for CD69 expression provides a physiologically relevant system for evaluating T-cell activation status while maintaining the native environment of blood cells. This method offers several advantages over peripheral blood mononuclear cell (PBMC)-based assays, including minimal ex vivo manipulation, preservation of natural cell-cell interactions, and avoidance of potential activation artifacts introduced by density gradient separation procedures. The assay capitalizes on the rapid inducibility of CD69 expression following T-cell receptor engagement and its modulation by PI3Kδ signaling pathways [5] [4].

PI3Kδ transmits signals from various immune receptors, including the T-cell receptor, B-cell receptor, and Fc receptors. Inhibition of PI3Kδ by this compound modulates downstream signaling cascades, ultimately affecting T-cell activation and function. CD69 expression is regulated through multiple signaling pathways, including PKC stimulation and calcium mobilization, which are influenced by PI3Kδ activity [3] [4]. The assay described herein utilizes phytohemagglutinin (PHA) as a polyclonal T-cell activator to stimulate CD69 expression in the presence or absence of this compound, allowing for quantitative assessment of PI3Kδ inhibition through flow cytometric analysis of CD69 surface expression on CD4+ and CD8+ T-cell subsets.

Table 1: Key Advantages of Whole Blood CD69 Assay

Feature Advantage Application
Minimal Manipulation Preserves physiological cell interactions More accurate reflection of in vivo responses
Early Activation Marker Detection within hours of stimulation Rapid assessment of drug effects
Dual Measurement Capability Both qualitative (% positive) and quantitative (ABC) Comprehensive profiling of activation status
Subset-Specific Analysis Separate assessment of CD4+ and CD8+ T cells Identification of subset-specific drug effects

Materials and Reagents

Specimen Collection and Handling
  • Whole blood samples collected in sodium heparin Vacutainer tubes (green-top) from healthy donors or patients
  • Processing timeframe: Samples should be processed within 6 hours of collection
  • Storage condition: Maintain at room temperature (18-25°C) prior to processing
Reagents and Solutions
  • RPMI 1640 culture medium (Sigma, St. Louis, MO)
  • Phytohemagglutinin (PHA) (Sigma): Prepare stock solution at 1 mg/mL in RPMI 1640
  • This compound: Prepare appropriate stock concentrations based on experimental design
  • FACS lysing solution (Becton Dickinson Immunocytometry Systems)
  • Phosphate-buffered saline (PBS), pH 7.2-7.4
Monoclonal Antibodies

Table 2: Monoclonal Antibodies for Flow Cytometric Analysis

Specificity Fluorochrome Purpose Recommended Vendor
CD3 FITC T-cell identification Becton Dickinson
CD4 CyChrome or equivalent Helper T-cell subset PharMingen
CD8 PerCP or equivalent Cytotoxic T-cell subset Becton Dickinson
CD69 PE Activation marker Becton Dickinson
Appropriate Isotype Controls FITC/PE/PerCP/CyChrome Background staining Same as specific antibodies
Equipment and Software
  • Flow cytometer capable of 3-4 color analysis (e.g., FACScan with CellQuest software)
  • 37°C, 5% CO2 incubator
  • 96-well round-bottom microtiter plates
  • Vortex mixer
  • Quantum Simply Cellular (QSC) kit (Flow Cytometry Standards Corp.) for quantitative analysis

Step-by-Step Experimental Protocol

Blood Stimulation and Drug Treatment
  • Prepare this compound solutions in RPMI 1640 culture medium at appropriate working concentrations based on experimental design. Include a vehicle control without this compound.

  • Aliquot 125 μL of whole blood into wells of a 96-well round-bottom microtiter plate.

  • Add 125 μL of RPMI 1640 containing PHA (final concentration 20 μg/mL) and the appropriate concentration of this compound or vehicle control.

  • Include unstimulated controls by adding 125 μL of RPMI 1640 without PHA to designated wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Sample Staining and Processing
  • After incubation, transfer 100 μL aliquots of whole blood to 12 × 75 mm tubes.

  • Add 5 μL each of CD5 FITC, CD69 PE, and CD4 CyC or CD8 PerCP to appropriate tubes.

  • Vortex tubes gently and incubate at room temperature for 15 minutes in the dark.

  • Add 500 μL of FACS lysing solution to each tube, vortex, and incubate at room temperature for at least 30 minutes.

  • Samples are now ready for flow cytometry analysis without a washing step.

Flow Cytometry Data Acquisition
  • Set up flow cytometer according to manufacturer's instructions with appropriate compensation settings.

  • Using logical gating strategies, identify CD4+ and CD8+ T-cell populations based on forward/side scatter properties and CD5 FITC/CD4 CyC or CD5 FITC/CD8 PerCP fluorescence.

  • Acquire a minimum of 2,000 events for both CD4+ and CD8+ T-cell populations.

  • Establish histogram profiles of CD69 PE fluorescence for both CD4+ and CD8+ T-cell subsets.

Quantitative CD69 Measurement (Optional)

For quantitative assessment of CD69 expression levels (antibody binding capacity):

  • Prepare QSC microbeads according to manufacturer's instructions.

  • Add 5 μL of CD69 PE to a tube containing 50 μL of QSC microbeads and 60 μL of PBS buffer.

  • Process beads as described for samples (add 500 μL FACS lysing solution, incubate 30 minutes).

  • Acquire data for microbead sets and generate a standard curve using QuickCal software.

  • Determine anti-CD69 PE antibody binding capacity (ABC) for samples by extrapolating median channel fluorescence values from the standard curve.

Data Analysis and Interpretation

Qualitative Analysis
  • Set analysis cursors based on CD69 fluorescence in unstimulated samples to differentiate CD69-negative and CD69-positive populations.
  • Calculate net percent CD69-positive cells for each T-cell subset using the formula:
    • % CD69+ = (% CD69+ in stimulated sample) - (% CD69+ in unstimulated sample)
  • Compare CD69 expression between this compound-treated and vehicle control samples to assess drug effects.
Quantitative Analysis
  • Determine antibody binding capacity (ABC) for CD69 expression on activated T-cell subsets using the standard curve generated from QSC microbeads.
  • Express results as molecules of equivalent soluble fluorochrome (MESF) for standardized quantitative comparisons.
Expected Results and Controls

In healthy donors, PHA stimulation typically induces CD69 expression on 40-80% of CD4+ T cells and 30-60% of CD8+ T cells after 18-24 hours incubation [3]. This compound treatment is expected to modulate CD69 expression in a dose-dependent manner, reflecting its immunomodulatory effects through PI3Kδ inhibition. The expected reduction in CD69 expression with this compound treatment should be evaluated relative to vehicle-treated stimulated controls.

Table 3: Expected CD69 Expression Patterns in Response to this compound Treatment

Condition CD4+ T Cells (% CD69+) CD8+ T Cells (% CD69+) Interpretation
Unstimulated <5% <5% Baseline activation state
PHA Stimulated + Vehicle 40-80% 30-60% Maximum activation potential
PHA Stimulated + this compound (Low Dose) 25-60% 20-45% Partial PI3Kδ inhibition
PHA Stimulated + this compound (High Dose) 10-30% 10-25% Substantial PI3Kδ inhibition

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High background in unstimulated controls: Ensure rapid processing of blood samples (within 6 hours of collection) and maintain consistent temperature conditions during transport and storage.

  • Low CD69 expression in stimulated controls: Verify PHA activity and concentration; ensure proper incubation conditions (37°C, 5% CO2); check that blood samples are from healthy donors without known immunodeficiencies.

  • Poor staining resolution: Confirm antibody titrations have been performed; verify fluorochrome compensation settings; check instrument performance and calibration regularly.

  • High variability between replicates: Use consistent blood handling procedures; avoid excessive force during pipetting; ensure reagents are thoroughly mixed before use.

Technical Notes
  • Assay sensitivity may be influenced by donor-specific factors including age, medication use, and underlying health conditions.
  • The 18-24 hour incubation period represents the peak CD69 expression window for PHA stimulation; shorter timepoints (4-8 hours) may be used for more rapid assessment.
  • Alternative stimulants such as anti-CD3 antibodies or phorbol esters may be used depending on specific research questions.
  • For clinical applications, establishing donor-specific baseline values is recommended for appropriate interpretation of drug effects.

Signaling Pathways and Mechanism of Action

The molecular signaling pathways regulated by this compound and their relationship to CD69 expression provide important context for interpreting assay results. The following diagram illustrates the key signaling mechanisms:

G cluster_0 This compound Target Pathway cluster_1 CD69 Regulation Pathways This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits TCR TCR TCR->PI3Kdelta Activates Calcium Calcium TCR->Calcium Mobilizes PKC PKC TCR->PKC Activates PIP3 PIP3 PI3Kdelta->PIP3 Produces AKT AKT PIP3->AKT Activates FOXO1 FOXO1 AKT->FOXO1 Phosphorylates (Inactivates) KLF2 KLF2 FOXO1->KLF2 Regulates CD69_Expr CD69_Expr S1PR1 S1PR1 Tcell T Cell Activation & Differentiation S1PR1->Tcell Lymphocyte Egress KLF2->S1PR1 Regulates NFAT NFAT Calcium->NFAT Activates AP1 AP1 PKC->AP1 Activates NFAT->CD69_Expr Induces AP1->CD69_Expr Induces

This compound exerts its effects through specific inhibition of PI3Kδ signaling, which normally transmits signals from immune receptors such as the T-cell receptor (TCR). Inhibition of PI3Kδ prevents the production of PIP3 from PIP2, subsequently reducing AKT activation. This leads to increased nuclear localization of FOXO1, a transcription factor that regulates the expression of homing receptors such as KLF2 and S1PR1 [1] [2]. Concurrently, CD69 expression is regulated through calcium mobilization and PKC activation following TCR engagement, which activate transcription factors NFAT and AP1 that induce CD69 gene expression [5] [4]. The interplay between these pathways explains how this compound modulation of PI3Kδ signaling can influence CD69 expression patterns and ultimately affect T-cell activation, differentiation, and tissue homing properties.

References

Comprehensive Application Notes and Protocols for AMG319 (PI3Kδ Inhibitor) in Preclinical Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMG319 and Its Therapeutic Potential

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with significant immunomodulatory properties. This compound demonstrates remarkable isoform selectivity, with an IC₅₀ of 18 nM for PI3Kδ compared to 850 nM, 2.7 μM, and 33 μM for PI3Kγ, PI3Kβ, and PI3Kα, respectively [1]. The high specificity for PI3Kδ makes this compound particularly valuable for targeting immune cell functions without broader kinase interference, as it shows no significant inhibition of 70+ other kinases (including JAK/STAT pathways, NF-κB, and MAPKs) at concentrations up to 1 μM [2]. Originally developed by Amgen as a potential therapeutic for autoimmune conditions like rheumatoid arthritis, this compound has also demonstrated promising anti-cancer activity through mechanisms involving immune activation and direct effects on malignant B-cells [2].

The PI3Kδ pathway is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, activation, and differentiation. Unlike other PI3K isoforms, PI3Kδ has emerged as a rational therapeutic target for immune-mediated diseases due to its specific functions in lymphocyte signaling [3]. This compound effectively suppresses PI3Kδ-mediated AKT phosphorylation in B-cells, with significant inhibition observed at concentrations as low as 1 nM, demonstrating its potent pathway modulation capability [4]. This targeted inhibition forms the basis for this compound's application in various preclinical models of inflammation and autoimmunity, including the keyhole limpet hemocyanin (KLH)-induced inflammation model, collagen-induced arthritis, and other immune challenge systems.

This compound Efficacy in KLH-Induced Inflammation Model

Key Experimental Findings

The KLH-induced inflammation model has been instrumental in characterizing the immunomodulatory effects of this compound in vivo. In this well-established model, this compound administered orally at 3 mg/kg demonstrated impressive 88% inhibition of the KLH-induced inflammatory response in female Lewis rats [2]. This robust efficacy establishes this compound as a highly potent suppressor of antigen-driven immune responses. Additionally, this compound effectively inhibited in vivo phosphorylated AKT (pAKT) in transgenic (IgMm) mice with an IC₅₀ of 1.9 nM, confirming its target engagement and pathway modulation in physiological settings [2]. This combination of potent efficacy and target suppression highlights the value of this compound as a tool compound and potential therapeutic agent in immune-mediated diseases.

Table 1: this compound Efficacy in KLH-Induced Inflammation Model

Parameter Result Model System Dosing
Inflammation Inhibition 88% reduction Female Lewis rats 3 mg/kg, p.o.
pAKT Inhibition (IC₅₀) 1.9 nM Transgenic (IgMm) mice Not specified
Biochemical Coverage Full pathway suppression CD-69 human whole blood assay 3 mg/kg
Biochemical and Cellular Potency Profile

This compound exhibits exceptional biochemical potency against PI3Kδ, with IC₅₀ values consistently reported in the low nanomolar range across various assay systems. In HTRF-based kinase activity assays using recombinant human PI3Kδ (p110δ/p85α complex), this compound demonstrated an IC₅₀ of approximately 0.5 nM, while surface plasmon resonance (SPR) binding assays revealed a Kᵢ of 0.3 nM [2]. This high affinity translates to potent cellular effects, with this compound inhibiting human B-cell proliferation with an IC₅₀ of 8.6 nM in anti-IgM/CD40L-stimulated cells [1]. The compound's selectivity is particularly noteworthy, showing >47-fold selectivity for PI3Kδ over other PI3K isoforms and minimal activity against a broad panel of non-PI3K kinases [2].

Table 2: this compound Selectivity Profile Across PI3K Isoforms

PI3K Isoform IC₅₀ Value Selectivity Ratio (vs. PI3Kδ)
PI3Kδ 18 nM 1-fold
PI3Kγ 850 nM 47-fold
PI3Kβ 2.7 μM 150-fold
PI3Kα 33 μM 1,833-fold

The cellular effects of this compound extend beyond B-cell inhibition to include modulation of T-cell and macrophage functions. In mouse CD4+ T-cells differentiated into Th17 cells, this compound at 10 nM significantly reduced IL-17A+ cell proportion from approximately 30% (vehicle) to 8%, and decreased RORγt mRNA expression by approximately 80% at 50 nM [2]. Additionally, this compound at 10 nM reduced TNF-α secretion by approximately 70% and IL-6 by 65% in LPS-stimulated bone marrow-derived macrophages [2]. These broad immunomodulatory effects across multiple immune cell types contribute to the potent in vivo efficacy observed in the KLH inflammation model and other preclinical systems.

Detailed Experimental Protocols

KLH-Induced Inflammation Model Protocol
3.1.1 Model Induction and Dosing
  • Animal Model: Use female Lewis rats (6-12 weeks old) housed under specific pathogen-free conditions. Animals should be acclimatized for at least 5-7 days prior to experimentation.
  • KLH Sensitization: Prepare a 1 mg/mL solution of keyhole limpet hemocyanin (KLH) in phosphate-buffered saline (PBS). Administer a subcutaneous injection of 100 μg KLH per rat (100 μL volume) in the dorsal region to prime the immune system.
  • This compound Formulation: Prepare this compound in 0.5% methylcellulose with 0.1% Tween 80 as a vehicle for oral administration. Prepare fresh dosing solutions daily throughout the study period.
  • Dosing Regimen: Administer this compound via oral gavage at 3 mg/kg daily. Begin treatment either concurrent with KLH sensitization or during the effector phase (post-KLH challenge), depending on study objectives. Include vehicle control and positive control groups (e.g., corticosteroids) for appropriate comparison.
  • KLH Challenge: After 7-14 days post-sensitization (allowing for immune response development), administer an intravenous or subcutaneous challenge injection of KLH (50-100 μg per animal) to elicit an inflammatory response.
3.1.2 Response Assessment and Endpoint Analysis
  • Clinical Scoring: Monitor animals daily for signs of inflammation, including swelling, erythema, and reduced mobility. Utilize a standardized scoring system (e.g., 0-4 scale per limb) for consistent evaluation across treatment groups.
  • Serum Analysis: Collect blood samples at predetermined endpoints (typically 24-72 hours post-challenge). Process samples to obtain serum and analyze for KLH-specific antibodies (IgM, IgG subtypes) using ELISA. Additionally, quantify pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ) using cytometric bead arrays or ELISA kits.
  • Target Engagement Verification: Isolate B-cells from spleen or peripheral blood at study endpoint to assess phospho-AKT (Ser473) levels via Western blot or flow cytometry. This confirms PI3Kδ pathway inhibition by this compound despite inflammatory challenge.
  • Statistical Analysis: Employ appropriate statistical methods (one-way ANOVA with post-hoc tests) with at least n=6 animals per group to ensure adequate power for detecting significant differences between treatment groups.
Collagen-Induced Arthritis Protocol

The collagen-induced arthritis (CIA) model represents another key application where this compound has demonstrated significant efficacy [2]. For CIA induction in DBA/1 mice:

  • Immunization: Administer 100 μg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA) subcutaneously at the base of the tail on day 0.
  • Booster Immunization: On day 21, administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA) to enhance disease incidence and severity.
  • This compound Treatment: Begin this compound administration (1, 3, or 10 mg/kg/day via oral gavage) starting at disease onset (day 21) and continue for 28 days.
  • Disease Assessment: Monitor arthritis progression using clinical scoring (0-4 per limb, maximum score of 16), caliper measurements of joint swelling, and histological evaluation of synovial inflammation and bone erosion at study endpoint.

In this model, this compound at 10 mg/kg/day significantly reduced arthritis clinical scores from approximately 12 (vehicle) to 3, representing a 75% reduction in disease severity [2]. Additionally, histopathological analysis revealed an 80% reduction in synovial inflammation and bone erosion compared to vehicle-treated controls, confirming the potent anti-arthritic effects of PI3Kδ inhibition.

Ex Vivo B-Cell Inhibition Assay

To complement in vivo studies, the following protocol assesses this compound effects on human B-cell function:

  • B-Cell Isolation: Isolate human B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic bead kits to achieve >95% purity (CD19+ cells).
  • Stimulation Conditions: Culture B-cells (1×10⁵ cells/well in 96-well plates) with stimulation media containing anti-IgM (10 μg/mL) and IL-4 (20 ng/mL) to induce activation and proliferation.
  • This compound Treatment: Add this compound (0.1-100 nM concentration range) to cultures 30 minutes prior to stimulation. Include DMSO vehicle controls and pan-PI3K inhibitor controls (e.g., GDC-0941) for comparison.
  • Proliferation Assessment: After 72 hours of culture, measure proliferation using [³H]-thymidine incorporation (add 0.5 μCi/well for final 6-8 hours of culture) or CFSE dilution assays analyzed by flow cytometry.
  • Additional Readouts: Collect supernatant after 72-96 hours to quantify IgM and IgG secretion by ELISA. Analyze activation markers (CD86, MHC class II) by flow cytometry after 24-48 hours of stimulation.

This assay typically yields IC₅₀ values of approximately 3 nM for this compound in inhibiting B-cell proliferation, with 10 nM concentrations reducing IgG and IgM secretion by approximately 80% and 75%, respectively [2].

Mechanism of Action and Immunomodulatory Effects

PI3Kδ Signaling Pathway and Inhibition

The mechanism of action of this compound centers on its highly selective inhibition of PI3Kδ signaling in immune cells. The diagram below illustrates the key signaling pathway and the points of intervention by this compound:

G BCR B-Cell Receptor (BCR) Activation PI3Kdelta PI3Kδ Activation BCR->PI3Kdelta Stimulates CD40 CD40 Engagement CD40->PI3Kdelta Stimulates PIP3 PIP₃ PI3Kdelta->PIP3 Converts This compound This compound Inhibition This compound->PI3Kdelta Inhibits PIP2 PIP₂ PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Ser473) AKT->pAKT NFkB NF-κB Signaling pAKT->NFkB Activates Survival Cell Survival pAKT->Survival Promotes Proliferation Cell Proliferation pAKT->Proliferation Promotes Activation Immune Activation pAKT->Activation Promotes

The PI3Kδ signaling pathway begins with activation through cell surface receptors including the B-cell receptor (BCR) and CD40. Upon activation, PI3Kδ converts phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃) in the plasma membrane. PIP₃ then serves as a docking site for pleckstrin homology (PH) domain-containing proteins including PDK1 and AKT. This compound specifically inhibits the kinase activity of PI3Kδ, preventing this conversion and subsequent downstream signaling. This inhibition results in reduced phosphorylation of AKT at Ser473, diminishing its activity and leading to suppressed nuclear translocation of transcription factors like NF-κB, ultimately reducing expression of genes involved in cell survival, proliferation, and immune activation [4] [2].

Immunomodulatory Consequences of PI3Kδ Inhibition

The inhibition of PI3Kδ by this compound produces broad immunomodulatory effects across multiple immune cell populations:

  • B-Cell Effects: this compound potently suppresses B-cell proliferation, activation, and antibody production. At concentrations of 10 nM, this compound reduces anti-IgM-induced upregulation of the activation marker CD86 by approximately 65%, and significantly impairs immunoglobulin class switching and production, with reductions of approximately 80% in IgG and 75% in IgM secretion [2]. These effects demonstrate the critical role of PI3Kδ in B-cell responses to antigenic stimulation.

  • T-Cell Modulation: this compound significantly alters T-cell differentiation and function. In Th17 polarization assays, 10 nM this compound reduces IL-17A+ cell proportion from 30% to 8%, accompanied by an 80% reduction in RORγt mRNA expression at 50 nM [2]. The compound also inhibits IFN-γ secretion by Th1 cells and IL-4 production by Th2 cells by approximately 55% and 50%, respectively, at 20 nM concentration. These findings highlight the importance of PI3Kδ in shaping adaptive immune responses beyond B-cell function.

  • Myeloid Cell Impact: In LPS-stimulated bone marrow-derived macrophages, this compound at 10 nM reduces TNF-α secretion by 70% and IL-6 production by 65%, while also inhibiting inducible nitric oxide synthase (iNOS) expression by 75% [2]. Additionally, the compound impairs macrophage phagocytosis by approximately 60% at 50 nM. These observations underscore the contribution of PI3Kδ signaling to innate immune responses and inflammation.

Recent research has revealed that PI3Kδ inhibition also decreases the number and function of regulatory T-cells (Tregs), particularly in tissue sites like the colon, which may contribute to both enhanced anti-tumor immunity and immune-related adverse events observed in clinical settings [4]. This Treg modulation represents an important consideration for the therapeutic application of PI3Kδ inhibitors like this compound.

Research Applications and Conclusion

Utility in Various Disease Models

This compound has demonstrated significant efficacy across multiple preclinical models of immune-mediated diseases, highlighting its broad research applications:

  • Autoimmune Disease Research: In addition to the KLH-induced inflammation model, this compound has shown promising results in collagen-induced arthritis [2], where it significantly reduced disease severity, synovial inflammation, and bone erosion. The compound's ability to suppress Th17 differentiation and cytokine production makes it particularly relevant for studying Th17-driven autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

  • Allergic Inflammation Models: In ovalbumin-induced asthma models in BALB/c mice, this compound at 3 mg/kg significantly reduced bronchoalveolar lavage fluid eosinophils by 75%, IL-5 levels by 70%, and mucus production by 65% [2]. These findings support the application of this compound in studying allergic airway inflammation and asthma pathogenesis.

  • Cancer Immunotherapy Research: this compound has demonstrated potential in oncology research, particularly in combination with other immunotherapies. In a neoadjuvant phase II trial with head and neck cancer patients, PI3Kδ inhibition decreased tumor-infiltrating regulatory T-cells and enhanced the cytotoxic potential of tumor-infiltrating T-cells [4]. These immunomodulatory effects suggest potential applications for this compound in enhancing anti-tumor immunity.

  • Inflammatory Bowel Disease: Research indicates that PI3Kδ inhibition affects tissue-resident Treg populations in the colon, suggesting potential applications in studying inflammatory bowel disease pathophysiology [4]. However, the occurrence of colitis as an adverse effect in clinical trials warrants careful consideration of dosing strategies.

Dosing Considerations and Conclusion

The optimal dosing regimen for this compound varies depending on the specific model and research objectives. In the KLH-induced inflammation model, 3 mg/kg administered orally demonstrated robust efficacy [2]. However, research in tumor models suggests that intermittent dosing regimens may help manage immune-related adverse events while maintaining anti-tumor efficacy [4]. This approach highlights the importance of balancing therapeutic effects with potential toxicity in research applications.

References

Solubility Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative solubility data for AMG319 in different solvents, compiled from chemical and biochemical supplier specifications.

Solvent Solubility Notes and Preparation Guidance
DMSO ~50 - 77 mg/mL (approx. 130 - 200 mM) [1] [2] Recommended for stock solutions. Hygroscopic DMSO can impact solubility; use newly opened, anhydrous DMSO for best results [1].
Ethanol ~77 mg/mL [2] Suitable for preparing stock solutions.
Water Insoluble [2] Not suitable for direct dissolution. Working solutions require dilution with aqueous buffers.

Detailed Experimental Protocols

Preparation of a 50 mM DMSO Stock Solution

This protocol is adapted from standard procedures provided by chemical suppliers for reconstituting this compound [1].

  • Calculations: Determine the mass of this compound needed. For a final volume of 1 mL of a 50 mM solution, the required mass is calculated as follows:

    • Molecular Weight of this compound: 385.40 g/mol [1]
    • Mass = (Desired concentration) × (Molecular Weight) × (Volume) = (50 mmol/L) × (385.40 g/mol) × (0.001 L) = 19.27 mg
  • Weighing: Accurately weigh out 19.27 mg of this compound solid.

  • Dissolution:

    • Transfer the solid compound directly into a clean 1.5 mL or 2.0 mL microcentrifuge tube.
    • Add 1 mL of anhydrous DMSO to the tube.
    • Cap the tube tightly and vortex or sonicate until the solid is completely dissolved, resulting in a clear solution. This is your 50 mM stock solution.
  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for use within one year, or at -80°C for longer-term storage of up to two years [1].

Preparation of a 10 mM Working Solution from DMSO Stock

This protocol describes diluting the DMSO stock into an aqueous buffer for cell-based assays [1].

  • Calculations: Use the formula (C_1V_1 = C_2V_2).

    • To prepare 1 mL of a 10 mM working solution from a 50 mM stock: (50 mM) × (V₁) = (10 mM) × (1 mL)
    • V₁ = 0.2 mL. Therefore, you need to dilute 200 µL of the stock solution.
  • Dilution:

    • Add 200 µL of the 50 mM DMSO stock solution to 800 µL of your pre-warmed cell culture medium or assay buffer.
    • Vortex the mixture thoroughly to ensure a homogeneous solution. The final concentration of DMSO in this working solution will be 20% (v/v). Ensure this DMSO concentration is non-toxic to your cell line.

> Note on Solvent Compatibility: The provided solubility in ethanol (77 mg/mL) suggests it is a viable solvent for stock solutions [2]. However, specific protocols for its use in biological assays are less commonly cited in the available literature compared to DMSO. Researchers should validate the compatibility of ethanol with their experimental systems, considering its potential biological effects.

Application Workflow in Pre-clinical Research

The following diagram illustrates a typical in vitro workflow for using this compound, from stock solution preparation to assessing its cellular effects.

G Start Prepare Stock Solution Solvent Solvent: DMSO or Ethanol Start->Solvent Storage Aliquot & Store (-20°C or -80°C) Solvent->Storage Dilution Dilute into Assay Medium Storage->Dilution Application Apply to Cells Dilution->Application Readout Measure Cellular Readouts Application->Readout

Diagram 1: A generalized workflow for using this compound in cell-based assays, highlighting the key steps from solution preparation to experimental readout.

Biological Context and Key Considerations

  • Mechanism of Action: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC₅₀ of 18 nM [1] [2]. It demonstrates excellent selectivity over other PI3K isoforms (PI3Kα, β, and γ) [1] [3]. By inhibiting PI3Kδ, it blocks the activation of the PI3K-AKT signaling pathway, which is crucial for the proliferation and survival of immune cells like B-cells and T-cells [4] [5].

  • Key Considerations for Use:

    • Solvent Tolerance: Always include vehicle control groups (e.g., DMSO or ethanol at the same concentration used in treated samples) to account for any solvent-induced effects on cells.
    • Stability: While stable in stock solution, this compound's stability in aqueous working solutions over prolonged periods should be empirically determined.
    • Bioactivity Verification: After reconstitution, it is good practice to verify the bioactivity of the prepared solution in a pilot experiment using a known cellular model. For example, in stimulated human B-cells, this compound inhibits proliferation with an IC₅₀ of ~8.6 nM and reduces pAKT levels [1] [2].

Important Disclaimer

This compound, this compound, is for research use only and not for human diagnostic or therapeutic use [1] [3]. All safety data sheets (SDS) provided by the manufacturer must be consulted and followed. When handling DMSO, wear appropriate personal protective equipment, as it can facilitate the skin absorption of other compounds.

References

AMG319 pharmacokinetics in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Application Note: AMG319

1. Introduction this compound is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. As PI3Kδ is primarily expressed in hematopoietic cells, it is a compelling target for hematologic malignancies and immune-mediated diseases [2] [3]. This document outlines the known preclinical data and suggested experimental protocols for evaluating this compound in preclinical models, based on published research.

2. Key Preclinical Findings and Efficacy Data The following table summarizes the primary efficacy findings from preclinical studies involving this compound.

Table 1: Summary of Key Preclinical Efficacy Findings for this compound

Disease Model Combination Agent Key Findings Source/Study
Chronic Lymphocytic Leukemia (CLL) Acalabrutinib (BTK inhibitor) The combination was superior to single-agent therapy, significantly reducing tumor burden in spleen and blood, and extending survival in mice. [4]
Aggressive CLL (TCL1-192 model) Acalabrutinib (BTK inhibitor) Combination treatment more potently reduced tumor proliferation, NF-κB signaling, and expression of pro-survival proteins BCL-xL and MCL-1. [4]
Solid Tumors (Head and Neck Cancer) Not Applicable In a human trial, this compound decreased tumor-infiltrating regulatory T cells (Tregs) and enhanced the cytotoxic potential of tumor-infiltrating T cells. [5]
Solid Tumors (Mouse Model) Not Applicable Treatment decreased Treg cells systemically (in tumor, spleen, and colon) and demonstrated significant anti-tumour immunity. [5]

3. Experimental Protocols for Preclinical In Vivo Studies The methodology below is adapted from a published study investigating the combination of this compound (referred to as ACP-319 in the publication) with acalabrutinib in a murine CLL model [4].

Table 2: Detailed In Vivo Experimental Protocol

Protocol Aspect Detailed Description
Animal Model NOD-SCID mice (immunodeficient).
Cell Line & Engraftment TCL1-192 cells (a B-cell receptor-dependent cell line derived from the Eμ-TCL1 transgenic model). Inject 5 x 10⁶ cells retro-orbitally.
Treatment Initiation Begin treatment 7-21 days post-cell injection, once leukemia is confirmed in peripheral blood.
Dosing Formulation Administer drugs via drinking water.
This compound (ACP-319) Dose 0.15 mg/mL in drinking water (resulting in an average daily dose of 25 mg/kg).
Control & Combination Vehicle control (2% w/v HPβCD). Combination group: this compound + 0.15 mg/mL acalabrutinib.
Endpoint Analysis Tumor Burden: Flow cytometry of blood/spleen for B220+/CD5+ cells. Survival: Monitor until morbidity endpoints. Mechanistic: Analyze phospho-proteins (e.g., pAKT, pPLCγ2, pERK), pro-survival proteins (BCL-xL, MCL-1) via Western blot, and proliferation (Ki67) via flow cytometry.

4. Mechanism of Action & Signaling Pathway this compound exerts its effects by selectively inhibiting the PI3Kδ isoform. The diagram below illustrates the core PI3Kδ signaling pathway and the point of inhibition by this compound.

G BCR BCR PI3K_delta PI3Kδ (p110δ/p85) BCR->PI3K_delta Activation       RTK RTK RTK->PI3K_delta GPCR GPCR GPCR->PI3K_delta PIP2 PIP₂ PI3K_delta->PIP2 Phosphorylation This compound This compound Inhibition This compound->PI3K_delta PIP3 PIP₃ PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR FOXO FOXO Transcription Factors AKT->FOXO Inactivates CellProcesses Cell Processes - Survival - Proliferation - Metabolism mTOR->CellProcesses FOXO->CellProcesses Deregulation

The PI3Kδ pathway is activated by various inputs, including the B-cell receptor (BCR), receptor tyrosine kinases (RTKs), and G-protein coupled receptors (GPCRs) [2]. Upon activation, PI3Kδ catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [2]. PIP₃ then recruits signaling proteins like PDK1 and AKT to the cell membrane. AKT activation triggers a cascade promoting cell survival, proliferation, and metabolism, primarily by activating mTOR and inhibiting FOXO transcription factors [2]. By selectively inhibiting PI3Kδ, this compound blocks this cascade, leading to reduced survival and function of malignant and immune cells.

Critical Considerations for Preclinical Development

When designing preclinical studies for a compound like this compound, several key factors should be considered:

  • Dosing Schedule to Mitigate Toxicity: Research indicates that continuous PI3Kδ inhibition can rapidly cause immune-related adverse events (irAEs), such as colitis, due to the systemic loss of regulatory T cells (Tregs) [5]. Intermittent dosing schedules have been shown in mouse models to maintain anti-tumour efficacy while limiting this toxicity [5]. This is a critical parameter for preclinical and clinical protocol design.
  • Biomarker Assessment: To confirm target engagement and pharmacodynamic effects, measure the phosphorylation of AKT (pAKT) in blood B cells or tumor tissue as a downstream marker of PI3K pathway inhibition [5] [3].
  • Combination Potential: The strong synergy observed between PI3Kδ and BTK inhibitors in CLL models [4] provides a robust rationale for exploring this compound in other combination regimens, particularly in B-cell malignancies.

References

Comprehensive Analytical Protocol for AMG319 Tumor Microenvironment Analysis: Applications in Cancer Immunotherapy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMG319 and Clinical Trial Context

This compound is a highly selective PI3Kδ inhibitor that has emerged as a promising immunomodulatory agent for cancer therapy. Unlike pan-PI3K inhibitors that target multiple isoforms, this compound exhibits specificity for the p110δ catalytic subunit predominantly expressed in leukocytes, positioning it as an ideal candidate for modulating immune responses within the tumor microenvironment (TME). The drug's mechanism centers on disrupting PI3Kδ-mediated signaling pathways that are critical for the function and maintenance of immunosuppressive regulatory T cells (Tregs) while potentially enhancing the cytotoxic capabilities of effector T cells. This selective targeting approach aims to reverse tumor-induced immune suppression without broadly inhibiting other PI3K isoforms that could lead to wider systemic toxicity [1] [2].

The foundational insights into this compound's activity in human solid tumors originate from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial (EudraCT number: 2014-004388-20) in patients with treatment-naive, resectable head and neck squamous cell carcinoma (HNSCC). This trial employed a 2:1 randomization scheme (this compound:placebo) with 33 patients initially enrolled and 30 ultimately receiving treatment. The study design incorporated two dosing regimens—15 patients received 400 mg daily of this compound, while after a safety review, 6 additional patients received a reduced dose of 300 mg daily. Treatment duration ranged from 7 to 24 days per patient, with the brief exposure period reflecting the neoadjuvant setting prior to scheduled tumor resection [1]. This trial design provided a unique opportunity to directly analyze this compound-induced changes in the TME through comparison of pre- and post-treatment tumor samples, offering unprecedented insights into the early immunomodulatory effects of PI3Kδ inhibition in human tumors.

Comprehensive Tumor Microenvironment Analysis

Multi-Omics Approaches to Assess TME Changes

The analytical framework for evaluating this compound-induced TME modifications employed a multi-omics approach that integrated bulk and single-cell resolution analyses across transcriptomic and proteomic dimensions. This comprehensive strategy enabled researchers to capture both population-level and cell-type-specific changes following PI3Kδ inhibition. Bulk RNA-sequencing of whole tumor tissues revealed substantial differences in the this compound treatment group with 93 differentially expressed genes (DEGs) identified, compared to only 3 DEGs in the placebo group. A particularly significant finding was the pronounced reduction in FOXP3 transcript levels, encoding the master regulator of Treg development and function, suggesting that this compound treatment effectively diminished Treg influence within the TME. This molecular finding was functionally validated through immunohistochemistry staining of tumor tissues, which demonstrated significantly reduced intratumoral Treg cell abundance specifically in patients with short intervals between treatment cessation and tumor resection ("PI3Kδi short interval" group) [1].

At the single-cell level, scRNA-seq analysis of tumor-infiltrating T cells provided unprecedented resolution of this compound-induced functional changes. Both CD4+ and CD8+ T cell clusters exhibited treatment-associated increases in cytotoxicity genes, including granzyme B (GZMB) and perforin (PRF1). Furthermore, T cell receptor clonality assessment revealed modest clonal expansion of both CD4+ and CD8+ T cell populations following treatment, suggesting enhanced antigen-driven proliferation. Importantly, analysis of circulating Treg cells in peripheral blood showed a significant increase in activated Treg cells following PI3Kδ inhibition, while placebo group levels remained stable. This systemic effect indicated that this compound either influenced Treg proliferation or displaced activated Treg cells from tissues, potentially through alteration of tissue homing factors such as KLF2 and S1PR1, which are established transcriptional targets of FOXO1 that become upregulated upon PI3Kδ inhibition [1].

Quantitative Summary of this compound Clinical Trial and TME Effects

Table 1: Clinical Trial Overview and Systemic TME Effects of this compound

Parameter Details/Findings Significance
Trial Design Neoadjuvant, double-blind, placebo-controlled RCT in HNSCC [1] First human assessment in solid tumors
Dosing Regimens 400 mg (n=15) and 300 mg (n=6) daily for 7-24 days [1] High discontinuation rate due to irAEs
Most Common irAEs Rash (29%), diarrhea (29%), transaminitis (14%) [1] Immune-related toxicity pattern
Differentially Expressed Genes 93 DEGs in this compound group vs. 3 in placebo [1] Substantial transcriptomic reprogramming
FOXP3 Reduction Significant decrease in Treg master transcript [1] Correlates with reduced intratumoral Tregs
T Cell Cytotoxicity Increased GZMB, PRF1, IFNG in CD8+ T cells [1] Enhanced effector function

Table 2: Single-Cell RNA Sequencing Findings in TME Cell Populations

Cell Population Key Changes Post-AMG319 Functional Implications
CD8+ T Cells Increased GZMB, PRF1; clonal expansion; elevated TOX [1] Enhanced cytotoxicity, not exhaustion
CD4+ T Cells Increased cytotoxicity genes; clonal expansion [1] Transition toward helper/effector phenotype
Treg Cells Decreased in tumor, spleen, and colon; loss of tissue-resident colonic ST2+ Tregs [1] Systemic reduction in immunosuppression
Circulating Tregs Increased activated Tregs in periphery [1] Potential displacement from tissues

Mechanistic Insights into PI3Kδ Inhibition

PI3Kδ Inhibition Effects on Treg Cells and Systemic Immunity

The mechanistic foundation of this compound's activity centers on its differential effects on T cell subsets, with Treg cells exhibiting particular sensitivity to PI3Kδ inhibition. This selective vulnerability stems from the central role of PI3Kδ signaling in Treg stability and function, including the maintenance of FOXP3 expression and metabolic adaptations that enable survival within nutrient-deprived tumor environments. Under normal physiological conditions, PI3Kδ activation following T cell receptor engagement promotes AKT-mediated phosphorylation and nuclear exclusion of FOXO transcription factors. Upon PI3Kδ inhibition, FOXO proteins remain active in the nucleus and enhance expression of homing receptors such as KLF2 and S1PR1, potentially displacing Tregs from tissues into circulation [1] [2]. This mechanistic insight explains the observed increase in activated Tregs in peripheral blood alongside their concurrent reduction in tumor tissue, representing a fundamental redistribution of Treg populations that ultimately diminishes immunosuppressive pressure within the TME.

The translational significance of these mechanisms was demonstrated through parallel investigations in mouse models of solid tumors, which confirmed that PI3Kδ inhibition produces systemic rather than locally restricted effects on Treg populations. In B16F10-OVA melanoma-bearing mice treated with the PI3Kδ inhibitor PI-30657, researchers observed a significant decrease in Treg frequencies not only in tumor tissue but also in spleen and colon, confirming the systemic nature of Treg depletion. Single-cell RNA sequencing of Treg cells isolated from these tissues revealed substantial heterogeneity and tissue-dependent adaptations, with specific sensitivity of colonic ST2+ Treg subsets to PI3Kδ inhibition. This subset-specific vulnerability proved particularly relevant for understanding the immune-related adverse events (irAEs) observed in clinical trials, as the loss of specialized tissue-resident Treg populations permitted the expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, directly contributing to inflammatory toxicity in mucosal barriers [1].

Molecular Pathways and Experimental Models of PI3Kδ Inhibition

G This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits PIP3 PIP3 PI3Kdelta->PIP3 Produces AKT AKT PIP3->AKT Activates FOXO FOXO AKT->FOXO Inhibits KLF2_S1PR1 KLF2_S1PR1 FOXO->KLF2_S1PR1 Enhances Treg_Suppression Treg_Suppression FOXO->Treg_Suppression Reduces Treg_Trafficking Treg_Trafficking KLF2_S1PR1->Treg_Trafficking Increases Cytotoxicity_Genes Cytotoxicity_Genes Teff_Function Teff_Function Treg_Suppression->Teff_Function Releases Teff_Function->Cytotoxicity_Genes Increases

Diagram 1: Molecular mechanism of PI3Kδ inhibition by this compound in tumor microenvironment. This compound inhibits PI3Kδ signaling, leading to FOXO activation that enhances Treg trafficking genes and reduces suppression, ultimately increasing effector T cell cytotoxicity.

Detailed Experimental Protocols

Preclinical Mouse Model of PI3Kδ Inhibition

The B16F10-OVA melanoma model provides a robust preclinical system for evaluating the immunomodulatory effects of PI3Kδ inhibitors in solid tumors. The experimental workflow begins with inoculation of wild-type C57BL/6 mice with B16F10-OVA cells (typically 0.5-1×10^5 cells subcutaneously). Once palpable tumors establish (approximately 5-7 days post-injection), mice are randomized into treatment groups receiving either PI3Kδ inhibitor PI-30657 or vehicle control. Administration occurs via oral gavage or intraperitoneal injection at optimized doses (typically 10-25 mg/kg) daily for the duration of the experiment. Tumor dimensions are measured regularly with digital calipers, and volume is calculated using the formula: (length × width^2)/2. This model consistently demonstrates that PI3Kδ inhibition significantly decreases tumor volume while increasing the number and functionality of intratumoral CD8+ T cells that express elevated levels of PD-1 and exhibit enhanced proliferative (Ki67+) and cytotoxic (granzyme B+) capacity [1].

For comprehensive immune monitoring, tumors are harvested at experimental endpoint (typically when tumors in control group reach 1.5-2.0 cm in diameter or at predetermined timepoints). Single-cell suspensions are prepared from tumor tissue using mechanical disruption followed by enzymatic digestion with collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in RPMI medium for 30-45 minutes at 37°C with gentle agitation. The resulting cell suspensions are filtered through 70μm strainers, and immune cells are purified using density gradient centrifugation (e.g., Lymphoprep). For flow cytometric analysis, cells are stained with fluorescently labeled antibodies against CD45, CD3, CD4, CD8, FOXP3 (requires intracellular staining protocol), PD-1, and Ki67 following standard protocols. To confirm the T cell-dependent mechanism of anti-tumor effects, parallel experiments in Rag1−/− (lacking mature T and B cells) and Cd8−/− (lacking CD8+ T cells) mice validate the essential role of adaptive immunity in PI3Kδ inhibitor efficacy [1].

Single-Cell RNA Sequencing of Tumor-Infiltrating Immune Cells

The single-cell RNA sequencing (scRNA-seq) protocol for characterizing tumor-infiltrating immune cells begins with fresh tumor tissue collection immediately following surgical resection or animal sacrifice. Tissues are processed within 30 minutes of collection to preserve RNA integrity. Single-cell suspensions are prepared as described above, followed by viable immune cell enrichment using magnetic bead-based negative selection kits (e.g., Pan T Cell Isolation Kit, CD45+ Selection Kit) to enrich for target populations while minimizing tumor cell contamination. Cell viability is assessed using trypan blue exclusion or automated cell counters, with targets of >90% viability required for sequencing. The 10X Genomics Chromium platform is recommended for droplet-based single-cell partitioning, using the 3' or 5' gene expression solution with feature barcoding technology for surface protein detection if simultaneous epitope information is desired [1].

The scRNA-seq wet laboratory procedure follows manufacturer protocols with the following key specifications: target cell recovery of 5,000-10,000 cells per sample, sequencing depth of 50,000-100,000 reads per cell, and alignment to the appropriate reference genome (GRCh38 for human, mm10 for mouse). For data analysis, the Cell Ranger pipeline (10X Genomics) processes raw sequencing data to generate feature-barcode matrices, followed by downstream analysis using Seurat or Scanpy toolkits. Standard analytical workflows include quality control filtering (removing cells with <200 genes, >5% mitochondrial reads, or >10% hemoglobin genes), data normalization, highly variable feature selection, dimensionality reduction (PCA, UMAP), graph-based clustering, and differential expression analysis. Cell type annotation is performed using reference databases (e.g., SingleR, Celldex) or manual marker-based identification: CD3E, CD4, CD8A for T cells; FOXP3, IL2RA for Tregs; CD19, MS4A1 for B cells; CD14, CD68 for monocytes/macrophages [1].

Data Analysis and Interpretation Protocols

Computational Analysis of Single-Cell Sequencing Data

The analytical framework for scRNA-seq data employs a multi-step computational pipeline to extract biologically meaningful insights from high-dimensional transcriptomic data. Following initial processing and clustering, the identification of differentially expressed genes (DEGs) between treatment conditions is performed using statistical methods such as Wilcoxon rank-sum tests or MAST (Model-based Analysis of Single-cell Transcriptomics), with adjusted p-values < 0.05 considered significant. For this compound studies, particular attention should be paid to T cell cytotoxicity signatures (GZMB, PRF1, IFNG), Treg functionality markers (FOXP3, IL2RA, CTLA4), and exhaustion profiles (PDCD1, LAG3, HAVCR2). To evaluate treatment-induced changes in cellular dynamics, T cell clonality analysis is performed by integrating scRNA-seq data with paired T cell receptor (TCR) sequencing. This involves tracking expanded clonotypes using tools like Cell Ranger V(D)J or Immunarch, with specific focus on comparing clonal expansion in CD8+ and CD4+ T cell populations between treatment conditions [1].

Advanced analytical approaches include trajectory inference to reconstruct cellular differentiation paths, which can reveal how PI3Kδ inhibition influences T cell lineage decisions and state transitions. For this purpose, algorithms like Monocle3, PAGA, or Slingshot are recommended to model transitions between naive, effector, memory, and exhausted T cell states. Additionally, cell-cell communication analysis using tools like CellChat or NicheNet can predict how this compound alters signaling networks within the TME by quantifying changes in ligand-receptor interactions between immune and tumor cell populations. These computational approaches revealed that PI3Kδ inhibition drives a coordinated enhancement of pro-inflammatory signaling while diminishing immunosuppressive communication networks, particularly those mediated by Treg-derived inhibitory ligands [1].

Bulk RNA Sequencing and Pathway Analysis

For bulk RNA sequencing analysis of sorted cell populations, the analytical workflow begins with quality assessment of raw sequencing data using FastQC, followed by adapter trimming and alignment to the reference genome (STAR or HISAT2 aligners). Gene-level counts are generated using featureCounts or similar tools, and differential expression analysis is performed using DESeq2 or edgeR with appropriate multiple testing correction. In the this compound trial, analysis of sorted tumor-infiltrating CD8+ T cells revealed significant upregulation of cytotoxic genes (IFNG, GZMB, PRF1) following treatment, indicating enhanced effector potential. Pathway enrichment analysis of DEGs is conducted using Gene Set Enrichment Analysis (GSEA) or over-representation analysis with databases such as MSigDB, KEGG, or Reactome. This approach identified significant enrichment of T cell activation, cytokine signaling, and immune effector process pathways in post-treatment samples [1].

To maximize insights from limited clinical material, the this compound study employed nanostring digital spatial profiling on formalin-fixed paraffin-embedded (FFPE) tumor sections, allowing for multiplexed quantification of RNA or protein targets within specific histological regions. This technique enabled correlation of immune cell abundance with tumor regions and stromal compartments, confirming that Treg reductions occurred predominantly in tumor-core regions rather than invasive margins. For integrative analysis across multiple omics layers, data fusion approaches such as MOFA+ can identify coordinated patterns of variation across transcriptomic, proteomic, and histopathological datasets, providing a systems-level understanding of this compound's effects on the TME [1].

Technical Considerations and Implementation Notes

Optimization Strategies for Reliable TME Analysis

Successful implementation of the this compound TME analysis protocol requires careful attention to several critical technical considerations. First, the timing between treatment cessation and tissue collection proves crucial for accurate assessment of Treg dynamics, as their suppression is transient and normalizes quickly after drug discontinuation. The original study found significantly reduced intratumoral Tregs only in patients with short intervals between final this compound dose and surgical resection ("PI3Kδi short interval"), highlighting the importance of synchronizing tissue collection with expected peak drug effect. Second, comprehensive immune monitoring should extend beyond tumor tissue to include peripheral blood and, when feasible, normal tissue from sites prone to irAEs (e.g., colon in mouse models). This systemic assessment helps distinguish local TME effects from global immunological changes and provides insights into potential toxicity mechanisms [1].

For translational applications, researchers should consider implementing intermittent dosing regimens to mitigate toxicity while preserving anti-tumor efficacy. Mouse model data demonstrated that alternative dosing schedules significantly decreased tumor growth without inducing pathogenic T cells in colonic tissue, suggesting that optimized scheduling could uncouple efficacy from toxicity. Additionally, multiplexed immunohistochemistry/immunofluorescence panels should include markers for Treg identification (FOXP3, CD4, CD25), T cell activation (CD69, ICOS), cytotoxicity (GZMB), proliferation (Ki67), and exhaustion (PD-1, TIM-3, LAG-3) to fully capture the multidimensional effects of PI3Kδ inhibition. When designing flow cytometry panels, inclusion of chemokine receptors (CCR7, CXCR3) and tissue homing markers (CD103, S1PR1) can provide insights into the trafficking alterations induced by this compound treatment [1].

Troubleshooting Common Technical Challenges

Table 3: Troubleshooting Guide for this compound TME Analysis Protocols

Challenge Potential Cause Solution
Low T cell viability in tumor digests Over-digestion with enzymes; delayed processing Optimize enzyme concentration (test 0.5-2mg/mL collagenase); process within 30min of collection
High background in FOXP3 staining Inadequate fixation/permeabilization; antibody concentration Use commercial FOXP3 staining kit; titrate antibodies; include proper controls
Minimal Treg reduction in tumor tissue Drug timing; inadequate dosing Verify drug exposure; ensure short interval (<24h) between last dose and collection
High doublet rates in scRNA-seq Overloading chip/channel; inadequate filtering Load at recommended cell concentrations (100-1,200 cells/μl); use doublet removal tools
Excessive mitochondrial genes in scRNA-seq Low cell viability; stress during processing Assess viability pre-processing; minimize stress; filter cells with >5-10% mtDNA reads

Conclusion

The comprehensive analytical framework presented here for evaluating this compound-induced changes in the tumor microenvironment integrates advanced multi-omics approaches with rigorous immunological assays to elucidate the complex mechanisms underlying PI3Kδ inhibition. The standardized protocols for tissue processing, single-cell analysis, and computational interpretation provide a validated roadmap for researchers investigating PI3Kδ inhibitors in both preclinical and clinical settings. Key findings from the foundational this compound trial reveal that therapeutic PI3Kδ inhibition produces rapid and substantial immunomodulation characterized by reduced Treg suppression and enhanced T cell cytotoxicity, ultimately leading to improved anti-tumor immunity. However, the simultaneous systemic effects on tissue-resident Treg populations also explain the dose-limiting irAEs observed clinically, highlighting the delicate balance between efficacy and toxicity in immunotherapeutic approaches [1].

Future applications of these analytical protocols should prioritize the development of optimized dosing schedules that maximize anti-tumor immunity while minimizing collateral damage to tissue-protective Treg populations. The promising preclinical data showing that intermittent PI3Kδ inhibition maintains efficacy while reducing toxicity provides a compelling direction for clinical translation. Furthermore, these standardized methodologies will prove invaluable for exploring rational combination strategies, particularly with immune checkpoint inhibitors, where PI3Kδ inhibition may help overcome resistance by mitigating Treg-mediated immunosuppression. As the field advances, the protocols established for this compound TME analysis will serve as a critical foundation for evaluating next-generation immunomodulators that selectively reprogram the tumor microenvironment to unleash anti-tumor immunity [1] [2].

References

AMG319 PI3Kδ-AKT signaling suppression assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMG319

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. The PI3K/AKT/mTOR signaling pathway is a central regulator of critical cellular processes, including growth, proliferation, and survival, and its hyperactivation is a common feature in a broad spectrum of cancers [3]. Initially investigated for inflammatory and autoimmune diseases, this compound also demonstrates significant potential in oncology by inhibiting cancer cell proliferation [2]. Its high selectivity for the PI3Kδ isoform, which is frequently overexpressed in both hematologic malignancies and solid tumors, makes it a valuable tool for targeted therapy research [4].

Mechanism of Action

This compound acts as a competitive ATP-binding site inhibitor of the PI3Kδ catalytic subunit [2]. By inhibiting PI3Kδ, it prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) [3] [4]. This reduction in PIP3 levels leads to the decreased phosphorylation and activation of key downstream effectors, including AKT (at Ser473) and PDK1 (at Thr241), thereby suppressing the entire PI3Kδ-AKT-mTOR signaling axis [1] [2]. This mechanism effectively inhibits B-cell activation, proliferation, and inflammatory cytokine production [1].

The following diagram illustrates this core signaling pathway and the point of inhibition by this compound:

G PI3Kδ-AKT Signaling Pathway and this compound Inhibition BCR BCR Activation PI3Kd PI3Kδ BCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Ser473) PDK1->pAKT AKT->pAKT mTOR mTORC1 pAKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth This compound This compound This compound->PI3Kd

Quantitative Profiling of this compound

This compound shows high potency against PI3Kδ with significant selectivity over other PI3K isoforms and a wide range of other kinases [1] [5] [2].

Table 1: Selectivity profile of this compound against PI3K isoforms

PI3K Isoform IC₅₀ Value Selectivity vs. PI3Kδ
PI3Kδ 18 nM [1] [5] -
PI3Kγ 850 nM [1] [5] ~47-fold
PI3Kβ 2.7 µM [1] ~150-fold
PI3Kα 33 µM [1] >1800-fold

Table 2: Functional activity of this compound in cellular and in vivo models

Assay/Model Description IC₅₀ / Effective Dose
B-cell Proliferation Anti-IgM/CD40L-induced [5] 8.6 nM
AKT Phosphorylation (in vitro) Anti-IgM-induced pAKT in human B-cells [5] [2] 1.5 nM
CD69 Expression Anti-IgD-induced in Human Whole Blood (HWB) [1] 16 nM
AKT Phosphorylation (in vivo) Transgenic (IgMm) mice [5] [2] 1.9 nM
Inflammatory Response KLH-induced in female Lewis rats (3 mg/kg, p.o.) [5] [2] 88% inhibition

Experimental Protocols

Here are detailed methodologies for key assays used to characterize this compound.

In Vitro PI3K Enzyme Assay

This AlphaScreen-based protocol measures the direct inhibition of PI3K isoform activity [5] [2].

Workflow Overview:

G Workflow for PI3K Enzyme Assay Prep Prepare Reaction Components Inc1 Incubate with Enzyme & Substrate Prep->Inc1 Stop Quench Reaction (Add Donor Beads) Inc1->Stop Inc2 Incubate in Dark (Add Acceptor Beads) Stop->Inc2 Read Read Plate (Envision Reader) Inc2->Read

Procedure Details:

  • Reagent Preparation:

    • Enzyme Reaction Buffer: 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl. Add 2 mM DTT fresh on the day of use [5] [2].
    • AlphaScreen Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA. Add 1 mM DTT fresh on the day of use [5] [2].
    • Compound Dilution: Prepare a source plate with this compound (e.g., 5 mM stock in DMSO) and serially dilute (e.g., 1:2 over 22 concentrations). Include DMSO-only wells for controls [2].
    • Enzyme/Substrate Mix: Dilute each PI3K isoform to a 2x working stock in enzyme reaction buffer. For PI3Kδ, use 1.6 nM enzyme. Prepare a 2x substrate stock containing PIP2 (10 µM) and ATP (8 µM for PI3Kδ/γ assays; 20 µM for PI3Kα/β assays) [5] [2].
  • Assay Execution:

    • Transfer 0.5 µL of compound from the source plate to a 384-well OptiPlate [2].
    • Add 10 µL of the 2x enzyme stock to all wells.
    • Initiate the reaction by adding 10 µL of the 2x substrate stock. Incubate at room temperature for 20 minutes [5] [2].
    • Quench the reaction by adding 10 µL of a solution containing 40 nM biotinylated-IP4 and 80 µg/mL Streptavidin Donor beads in AlphaScreen buffer. Incubate in the dark for 30 minutes [5] [2].
    • Add 10 µL of a solution containing 40 nM PIP3-binding protein and 80 µg/mL Anti-GST Acceptor beads. Incubate in the dark for 1.5 hours [5] [2].
  • Detection and Analysis:

    • Read the plate on an Envision multimode plate reader (excitation: 680 nm, emission: 520-620 nm) [5] [2].
    • Calculate % inhibition and IC₅₀ values using positive (DMSO) and negative (reference inhibitor) controls.
Cellular pAKT Suppression Assay

This protocol assesses the functional consequence of PI3Kδ inhibition in human B-cells by measuring the reduction of phosphorylated AKT [2].

Procedure:

  • Cell Preparation and Treatment:

    • Isolate human B-cells from peripheral blood.
    • Serum-starve cells to synchronize them and reduce basal signaling.
    • Pre-treat cells with this compound (e.g., 0.1 to 50 nM) for 1 hour.
    • Stimulate the B-cell receptor (BCR) signaling pathway by adding anti-IgM (10 µg/mL) for 15 minutes [2].
  • Cell Lysis and Western Blot:

    • Lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies:
      • Anti-phospho-AKT (Ser473)
      • Anti-phospho-PDK1 (Thr241)
      • Total AKT (loading control) [2].
    • Use chemiluminescence for detection and quantify band intensity to determine the level of phosphorylation inhibition.

In Vivo Efficacy Protocol

This describes a standard model used to evaluate the anti-inflammatory and signaling efficacy of this compound in live animals [5] [2].

Procedure:

  • Animal Model: Female Lewis rats.
  • Immunization: Immunize with Keyhole Limpet Hemocyanin (KLH) to induce an immune response.
  • Dosing: Administer this compound via oral gavage (3 mg/kg), formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 [2].
  • Assessment: Measure the KLH-induced inflammatory response. This compound at 3 mg/kg has been shown to inhibit this response by 88% [5] [2].

Key Research Findings and Context

  • Clinical Relevance: A phase 2 clinical trial (NCT02540928) investigated this compound in patients with head and neck squamous cell carcinoma (HNSCC). The trial has been terminated, but prior findings showed that in patients with relapsed/refractory lymphoid malignancies, this compound led to significant lymph node reduction [1] [5].
  • Splice Variant Resistance: Recent research has identified an oncogenic PI3Kδ splice variant (PI3Kδ-S) that lacks critical drug-binding domains. PI3Kδ-S is resistant to inhibition by this compound and other PI3Kδ inhibitors like Idelalisib, which may explain certain cases of drug resistance in advanced cancers [4].

Conclusion

This compound is a well-characterized and highly selective chemical probe for PI3Kδ. The detailed application notes and protocols provided here for PI3Kδ-AKT signaling suppression assays—covering biochemical, cellular, and in vivo levels—offer researchers a robust framework for incorporating this inhibitor into their experimental designs. Its clear mechanism of action and selectivity profile make it an excellent tool for investigating PI3Kδ biology and its role in cancer and immune disorders.

References

Clinical Observation of Rash and Colitis with AMG 319

Author: Smolecule Technical Support Team. Date: February 2026

A phase IIa trial of AMG 319 in head and neck squamous cell carcinoma (HNSCC) reported immune-related adverse events (AEs), including rash and colitis, which were significant enough to cause trial protocol adjustments [1].

The table below summarizes the core clinical findings:

Adverse Event Reported Grade Clinical Characteristics Reported Management & Outcome
Rash Grade 2/3 Not specified Resolved with drug withdrawal and supportive treatment [1]
Diarrhea/Colitis Grade 2/3 Not specified Resolved with drug withdrawal and supportive treatment [1]
Other Immune AEs Grade 2/3 Vomiting, fever, flu-like symptoms Occurred between days 7-11; resolved with intervention [1]

Mechanistic Insights and Experimental Context

The side effects observed are consistent with the drug's mechanism of action, providing a rationale for their occurrence.

  • Mechanism of Action: AMG 319 is a selective PI3Kδ inhibitor [2] [1] [3]. In the immune system, inhibition of the PI3Kδ pathway can abrogate the suppressive function of regulatory T cells (Tregs) [1] [3].
  • Link to Adverse Events: This disruption of Treg-mediated immunosuppression can lead to an augmented immune response, which is the basis for its anti-tumor activity but also underlies immune-related toxicities like rash and colitis [1]. The study investigators concluded that the cutaneous and gastrointestinal toxicities were "consistent with Treg depletion," indicating that "efficacy and toxicity may be mechanistically interrelated" [1].

The following diagram illustrates the proposed signaling pathway and mechanism behind these adverse events:

G AMG319 AMG 319 Administration PI3Kdelta PI3Kδ Inhibition This compound->PI3Kdelta Tregs Impaired Treg Function PI3Kdelta->Tregs ImmuneDisequilibrium Immune System Disequilibrium Tregs->ImmuneDisequilibrium AE_Rash Clinical Adverse Events: Rash & Colitis ImmuneDisequilibrium->AE_Rash CD8_Activity Augmented CD8+ T-cell Activity ImmuneDisequilibrium->CD8_Activity

FAQs for Researchers and Clinicians

Q1: What is the proposed biological mechanism for the rash and colitis observed with AMG 319? The toxicity is likely on-target and related to the drug's intended mechanism. By inhibiting PI3Kδ, AMG 319 reduces Treg function, which disrupts immune homeostasis. This can lead to unchecked activation of other immune cells (like CD8+ T-cells), resulting in inflammation in non-target tissues such as the skin and colon [1] [3].

Q2: How were these adverse events managed in the clinical trial? The primary management strategy was withdrawal of the investigational medicinal product (IMP), coupled with supportive care [1]. This intervention was successful in resolving the AEs. Due to the frequency and severity of these events, the trial protocol was amended to explore alternative dosing regimens to improve the safety profile [1].

Q3: Were these effects predicted by nonclinical safety studies? Nonclinical models may not fully predict these immune-mediated clinical effects. However, cardiovascular safety pharmacology studies successfully detected QTc effects in unrestrained animal models, while restraint-based methods used in toxicology studies missed them, highlighting the importance of using sensitive, translationally relevant models for safety assessment [4].

Conclusion and Key Takeaways

  • Clinical Reality: Rash and colitis are clinically significant, mechanism-based toxicities of AMG 319, not rare or incidental events [1].
  • Successful Resolution: In the trial, these events were reversible upon drug discontinuation and supportive care [1].
  • Dosing Challenge: The high incidence of AEs leading to dose interruption suggests that the initial dosing schedule required optimization to find a balance between efficacy and toxicity [1].

References

Key Dosing Challenge: Immune-Related Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge with AMG 319, as identified in the human trial, is its narrow therapeutic window when administered continuously [1] [2].

  • Mechanism of Toxicity: Continuous PI3Kδ inhibition systemically reduces regulatory T cells (Tregs), particularly a specific subset (ST2 Tregs) in the colon. This loss leads to the expansion of pathogenic T-helper 17 (Th17) and type 17 CD8+ T (Tc17) cells, causing severe inflammation and irAEs like colitis [1] [2].
  • Reversibility: The suppressive effect on intratumoral Tregs is reversible. Treg levels quickly normalize after treatment cessation, which is a key reason why intermittent dosing is being explored [1] [2].

Recommended Experimental Approach

For research involving AMG 319 in solid tumor models, the evidence suggests implementing and validating an intermittent dosing schedule.

1. Experimental Rationale

  • Objective: To sustain anti-tumor immunity by reducing intratumoral Treg cells while minimizing systemic toxicity from Treg loss in healthy tissues [1] [2].
  • Hypothesis: Intermittent dosing allows for recovery of protective Treg populations in non-malignant tissues during off-doses, thereby curbing severe irAEs, while still effectively controlling tumor growth.

2. Proposed Workflow for Protocol Development The diagram below outlines a logical approach to designing an intermittent dosing experiment based on the available research findings.

Start Start: Define Intermittent Dosing Schedule A Administer AMG 319 ('On' Period) Start->A C Monitor Key Metrics A->C After each cycle B Withhold AMG 319 ('Off' Period) B->C Recovery period C->B D Optimize Schedule C->D Based on data D->A Refined schedule

3. Key Metrics to Monitor To evaluate the success of an intermittent schedule, track these parameters in your experimental models:

Category Key Parameters
Efficacy Tumor volume/growth; Intratumoral Treg cell counts (via IHC/flow cytometry); Cytotoxic potential of tumor-infiltrating CD8+ T cells (expression of IFNG, GZMB, PRF1) [1] [2]
Toxicity Systemic Treg cell counts (spleen); Pathogenic T cells (Th17, Tc17) in colonic tissue; Clinical signs of colitis, skin rash, or liver inflammation [1] [2]
Drug Target Engagement Levels of phosphorylated AKT (pAKT) in B cells to confirm PI3Kδ inhibition [1] [2]

Future Research Directions

  • Combination Therapies: Given its immunomodulatory mechanism, AMG 319 could be investigated in combination with other immunotherapies, such as immune checkpoint inhibitors [1].
  • Biomarker Identification: Research should aim to identify biomarkers that can predict which patients are most likely to respond to PI3Kδ inhibition or develop irAEs.

References

AMG319 treatment discontinuation due to toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Toxicity Profile of AMG319

Toxicity Metric Details and Incidence
Most Common irAEs Skin rashes (25%), Diarrhea (28%), Transaminitis (14%) [1] [2].
Grade 3/4 irAEs One case of grade 4 colitis requiring colectomy after 24 doses [1] [2].
Treatment Discontinuation 12 out of 21 patients (57%) required treatment discontinuation due to irAEs [1] [2].
Rapid Onset Median time to onset of irAEs was 9 days [1] [2].

Mechanism of Toxicity: Why irAEs Occur

The toxicity of this compound is not an off-target effect but is directly linked to its intended mechanism of immunomodulation. The diagram below illustrates the chain of events leading to both efficacy and toxicity.

G cluster_systemic Systemic Effect on Tregs cluster_tumor In Tumor Microenvironment (TME) cluster_toxicity In Peripheral Tissues (e.g., Colon) This compound This compound Treatment (PI3Kδ Inhibition) Treg_Loss Loss of Regulatory T cells (Tregs) Systemically This compound->Treg_Loss  Preferentially inhibits Tregs Colonic_Treg Specific loss of colonic ST2+ Tregs Treg_Loss->Colonic_Treg Teff_Activation Enhanced Activation & Cytotoxic Potential of CD8+ T cells Treg_Loss->Teff_Activation  Loss of suppression Pathogenic_Expansion Expansion of Pathogenic TH17 and TC17 cells Colonic_Treg->Pathogenic_Expansion  Loss of local control Anti_tumor_Effect Anti-Tumor Immunity Teff_Activation->Anti_tumor_Effect Toxicity Immunopathology & irAEs (e.g., Colitis) Pathogenic_Expansion->Toxicity

The core issue is that this compound's systemic inhibition of PI3Kδ causes a preferential loss of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance [1] [3] [2]. This leads to two concurrent outcomes:

  • In the Tumor: The loss of Tregs lifts their suppressive effect, allowing cytotoxic T cells to attack the cancer, which is the desired therapeutic effect [1].
  • In Healthy Tissues: The same loss of Tregs, particularly a specialized subset called colonic ST2+ Tregs, unleashes pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells. This expansion drives inflammation and tissue damage in normal organs, manifesting as irAEs like colitis [1] [2].

Proposed Solution: Intermittent Dosing

Research suggests that modifying the dosing regimen, rather than abandoning the drug, can decouple efficacy from toxicity. Preclinical mouse models show that intermittent dosing of a PI3Kδ inhibitor can maintain anti-tumor immunity while avoiding the expansion of pathogenic T cells in the colon [1] [2].

G Intermittent Intermittent PI3Kδi Dosing Mechanistic1 Mechanism: Intratumoral Tregs do not fully recover Intermittent->Mechanistic1 Mechanistic2 Mechanism: Colonic Tregs & tissue homeostasis are preserved Intermittent->Mechanistic2 Outcome1 Outcome: Sustained Anti-Tumor Effect Outcome2 Outcome: Limited Toxicity (irAEs) Mechanistic1->Outcome1 Mechanistic2->Outcome2

Experimental & Troubleshooting Guide

Here are key methodologies and considerations for investigating this compound's effects.

Key Experimental Protocols

To replicate and build upon the findings related to this compound toxicity, you can employ the following techniques:

Protocol Key Application Technical Details
Single-Cell RNA-Seq (scRNA-Seq) Profiling Treg heterogeneity and identifying sensitive subsets (e.g., colonic ST2+ Tregs) [1] [2]. Isolate Tregs from tumor, spleen, and colon. Use 10x Genomics platform. Analyze with UMAP/t-SNE for clustering. Identify DEGs in specific clusters post-treatment.
Immunohistochemistry (IHC) / Flow Cytometry Quantifying Treg depletion and immune cell changes in tumor and tissues [1]. Tissue: Stain for Foxp3, CD3, CD8. Flow Cytometry: Use panels including CD4, CD25, Foxp3 for Tregs; CD8, PD-1, Ki67, Granzyme B for T cell activation.
Bulk RNA-Seq of Sorted Cells Assessing global changes in gene expression and cytotoxic potential [1]. Sort tumor-infiltrating CD8+ T cells. Analyze for upregulated cytotoxicity genes (IFNG, GZMB, PRF1).
Troubleshooting FAQs

Q1: How can we mitigate this compound-induced irAEs in our preclinical models?

  • Primary Strategy: Implement an intermittent dosing schedule (e.g., several days on/off treatment) rather than continuous daily dosing. This allows for anti-tumor immunity to be sustained while giving colonic Tregs a window to recover, preventing severe colitis [1] [2].
  • Supplementary Approach: Closely monitor for early signs of irAEs (e.g., weight loss, diarrhea in mice) and adjust the dosing schedule accordingly.

Q2: What are the key biomarkers to monitor for efficacy and toxicity?

  • For Efficacy: A decrease in intratumoral Tregs (Foxp3+ IHC) and an increase in activated, cytotoxic CD8+ T cells (expressing Granzyme B, Ki67) [1].
  • For Toxicity: A systemic reduction in Tregs, particularly the loss of specific subsets in non-target tissues like the colon. Monitor for the emergence of TH17/TC17 cells in the colon and the presence of inflammatory cytokines [1] [2].

Q3: Is the toxicity specific to this compound or a class effect of PI3Kδ inhibitors? The toxicity is likely a class effect related to the inhibition of PI3Kδ and its critical role in Treg cell function, as similar irAEs have been observed with other PI3Kδ inhibitors [3] [4]. The rapid onset and nature of these irAEs in the this compound trial highlight the potent immunomodulatory effect of this class.

References

AMG319 plasma concentration monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing and Drug Properties

The following table summarizes the clinical dosing information from human trials and key physicochemical properties of AMG319 that are fundamental for developing an analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Aspect Details
Clinical Dosing (HNSCC Trial) 300 mg or 400 mg, administered orally once daily [1].
Clinical Dosing (Lymphoid Malignancy Trial) Doses tested: 25, 50, 100, 200, 300, and 400 mg orally once daily [2].
Molecular Weight 385.15 g/mol [3].
CAS Registry Number 1608125-21-8 [3] [4].
Chemical Formula C₂₁H₁₆FN₇ [3].
XLogP 3.49 (indicative of lipophilicity) [3].
Hydrogen Bond Donors/Acceptors 2 donors, 6 acceptors [3].

Analytical Method Development Considerations

While a specific published protocol for this compound plasma quantification is not available in the search results, the drug's properties provide a starting point. The standard approach for small molecules like this compound would be LC-MS/MS.

  • Sample Preparation: Essential for clean analysis. Common techniques include protein precipitation (using acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The moderately lipophilic nature (XLogP 3.49) suggests LLE could be efficient.
  • Chromatography: A reverse-phase C18 column is typical. Mobile phases often consist of water and methanol or acetonitrile, possibly modified with buffers like ammonium acetate or formic acid to enhance ionization and peak shape.
  • Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive mode is commonly used for compounds like this compound. The method requires identifying parent and fragment ions for the drug and a suitable stable isotope-labeled internal standard to correct for variability.

The diagram below outlines a generalized workflow for method development and sample analysis.

Start Start Method Development SP Sample Preparation: Protein Precipitation, LLE, or SPE Start->SP Chrom Chromatographic Separation: Reverse-Phase C18 Column SP->Chrom MS MS/MS Detection: ESI Positive Mode (MRM Quantification) Chrom->MS Val Method Validation: Precision, Accuracy, Linearity Selectivity, Stability MS->Val  Apply & Refine Data Data Analysis MS->Data Sample Clinical Plasma Sample Val->Sample Run Validated Method Sample->SP Prepare Sample->Chrom Inject Sample->MS Analyze

Key Troubleshooting and FAQs

Based on general bioanalytical principles and the specific properties of this compound, here are some potential issues and solutions.

Question Troubleshooting Guidance
Low signal or poor sensitivity? Check ionization source cleanliness. Optimize MS parameters (DP, CE). Increase injection volume or concentrate the sample during extraction.
Poor chromatographic peak shape? Modify the mobile phase (e.g., pH, buffer concentration). Ensure the column is not degraded. Condition the column adequately.
Inconsistent results between runs? Use a stable isotope-labeled internal standard for this compound. Verify the consistency of sample preparation steps and instrument calibration.
High background noise? Optimize sample cleanup to remove more matrix components. Check MRM transitions for specificity. Use a cleaner mobile phase.
How to ensure the method is valid? Perform a full validation per regulatory guidelines (e.g., FDA/EMA) assessing accuracy, precision, selectivity, matrix effects, and stability.

A Note on Toxicity and Therapeutic Window

Clinical data indicates that this compound has a narrow therapeutic window. In a trial, 12 out of 21 patients experienced immune-related adverse events (like colitis, rash, transaminitis) serious enough to discontinue treatment, even at 300 mg/day [1]. This underscores the critical importance of reliable plasma concentration monitoring in future clinical studies to better understand the exposure-toxicity relationship and optimize dosing regimens.

References

AMG319 Immune Toxicity: Mechanism & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanistic relationship between AMG319 and immune toxicity.

Aspect Key Finding Clinical/Biological Consequence
Primary Target PI3Kδ isoform in lymphocytes [1] [2] Target engagement confirmed by reduced pAKT in B cells [1] [2].
Mechanism of Toxicity Systemic depletion and impaired function of regulatory T cells (Tregs), particularly tissue-resident colonic ST2+ Tregs [1] [2]. Loss of immune tolerance; expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells, driving colitis [1] [2] [3].
Main Immune-Related Adverse Events (irAEs) Colitis, diarrhea, skin rash, transaminitis (liver inflammation) [1] [2]. In clinical trial, 12 of 21 patients discontinued treatment due to irAEs; one severe case required colectomy [1] [2] [3].
Central Challenge Overlap in signaling pathway: Treg inhibition (desired for anti-tumor immunity) vs. Treg disruption in healthy tissues (causing irAEs) [1] [2] [4]. Dose-limiting toxicity hampers clinical utility for solid tumors [1] [3].
Validated Solution Intermittent dosing regimen (e.g., drug holidays) [1] [2] [3]. Sustained anti-tumor immunity with significantly reduced toxicity in mouse models; allows Treg populations in healthy tissues to recover [1] [2].

Efficacy vs. Toxicity: Dosing Data

The following table summarizes quantitative data from the human trial and the proposed intermittent dosing strategy.

Dosing Regimen Efficacy Outcome Toxicity Outcome

| Continuous Daily Dosing (Clinical Trial) • 400 mg (n=15) • 300 mg (n=6) [1] [2] | • Decreased tumor Tregs • Enhanced T-cell cytotoxicity (↑IFNG, GZMB, PRF1) • 2 partial & 1 complete pathological response [1] [2] | • 9/15 patients at 400mg had irAEs leading to discontinuation • 3/6 patients at 300mg had irAEs leading to discontinuation • Median time to onset: 9 days [1] [2] | | Intermittent Dosing (Mouse Model) Cycled drug administration [1] [2] | Significant decrease in tumor growth without inducing pathogenic T cells in colon [1] [2] | Curbed irAEs; no expansion of colonic pathogenic Th17/Tc17 cells [1] [2] |

Experimental Protocols for Investigation

For researchers aiming to validate these mechanisms or test alternative compounds, here are detailed methodologies based on the cited studies.

Protocol 1: Assessing T-cell Populations via Flow Cytometry

This protocol is key for quantifying changes in T-cell subsets in blood, tumor, and tissues.

  • 1. Sample Collection: Collect peripheral blood mononuclear cells (PBMCs), tumor tissue, and tissues of interest (e.g., colon, spleen) from animal models or human subjects pre- and post-treatment.
  • 2. Cell Isolation: Process solid tissues into single-cell suspensions using mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase).
  • 3. Staining Panel: Stain cells with fluorescently labeled antibodies. A core panel should include:
    • Surface Markers: CD3 (T cells), CD4 (Helper T), CD8 (Cytotoxic T), CD25 (IL-2Rα).
    • Lineage & Functional Markers: Intracellular staining for FOXP3 (Tregs), Ki67 (proliferation). For cytokine analysis, stimulate cells with PMA/ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before intracellular staining for IFN-γ, IL-17A, Granzyme B.
  • 4. Data Acquisition & Analysis: Acquire data on a flow cytometer and analyze using software (e.g., FlowJo). Quantify the frequency and absolute counts of Tregs (CD3+CD4+FOXP3+), effector T cells, and pathogenic Th17/Tc17 (CD4+ or CD8+ IL-17A+) cells [1] [2].
Protocol 2: Single-Cell RNA Sequencing (scRNA-seq) of Tumor Microenvironment

This unbiased method reveals the full spectrum of immune changes and identifies sensitive Treg subsets.

  • 1. Cell Sorting: Sort live CD3+ T cells or CD4+FOXP3+ Tregs from digested tumor and tissue samples using a fluorescence-activated cell sorter (FACS).
  • 2. Library Preparation: Use a platform like the 10x Genomics Chromium system to generate single-cell gel beads-in-emulsion (GEMs) and create barcoded cDNA libraries.
  • 3. Sequencing & Bioinformatics: Sequence libraries on an Illumina platform. Process raw data with Cell Ranger. Subsequent analysis includes:
    • Clustering: Use Seurat or Scanpy for clustering and UMAP visualization.
    • Differential Expression: Identify differentially expressed genes (DEGs) between treatment and control groups across clusters.
    • Trajectory Inference: Apply tools like Monocle to analyze cellular differentiation paths (e.g., from naive to effector Tregs) [1] [2].
  • Key Insight: This protocol identified the specific loss of the colonic ST2+ Treg cluster and expansion of Th17/Tc17 pathways as the root of colitis [1] [2].

Troubleshooting Common Experimental Issues

  • Problem: Lack of anti-tumor effect in syngeneic mouse model.
    • Solution: Verify that the anti-tumor effect is CD8+ T cell-dependent by using Rag1−/− or Cd8−/− mice as controls [1] [2]. Ensure the tumor model is immunogenic enough.
  • Problem: Inability to detect significant Treg changes in tumor tissue.
    • Solution: The half-life of this compound is short. To see maximal Treg depletion, analyze tumors immediately after the last dose ("short interval"). Treg levels quickly normalize after treatment stops [1] [2].
  • Problem: High variability in irAE severity between subjects.
    • Solution: In mice, this was linked to specific gut microbiota. Consider controlling or profiling the microbiome in your models. The intermittent dosing regimen is designed to mitigate this variability [1] [3].

Pathway and Workflow Visualizations

The core mechanism and proposed solution can be summarized in the following diagrams.

PI3Kδ Inhibition with this compound: Immune Activation and Toxicity Mechanism

PI3Kδ Inhibition with this compound: Immune Activation and Toxicity Mechanism cluster_tumor Tumor Microenvironment cluster_colon Healthy Tissue (e.g., Colon) This compound This compound (PI3Kδ Inhibitor) Treg_Tumor Treg Cell This compound->Treg_Tumor  Inhibits Treg_Colon Specialized Treg Cell (e.g., ST2+) This compound->Treg_Colon  Inhibits Teff_Tumor Effector T Cell Treg_Tumor->Teff_Tumor  Suppresses Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Teff_Tumor->Anti_Tumor_Immunity Teff_Colon Pathogenic T Cell (Th17/Tc17) Treg_Colon->Teff_Colon  Suppresses Immune_Toxicity Immune Toxicity (Colitis) Teff_Colon->Immune_Toxicity

Intermittent Dosing Strategy to Decouple Efficacy from Toxicity

Intermittent Dosing Strategy to Decouple Efficacy from Toxicity Start Start Treatment Cycle Drug_On Drug ON Period Start->Drug_On Tumor_Treg_Down Tumor Tregs Depleted Drug_On->Tumor_Treg_Down Systemic Treg Inhibition Drug_Off Drug OFF Period (Drug Holiday) Drug_On->Drug_Off After set duration CD8_Active CD8+ T Cells Active Anti-Tumor Effect Tumor_Treg_Down->CD8_Active Colon_Treg_Recover Healthy Tissue Tregs Recover Drug_Off->Colon_Treg_Recover Repeat Repeat Cycle Drug_Off->Repeat After recovery period Toxicity_Reduced Toxicity Mitigated (No pathogenic Th17/Tc17) Colon_Treg_Recover->Toxicity_Reduced Repeat->Drug_On

References

AMG319 solid tumor dosing regimen optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of AMG319? this compound is a highly selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. It blocks the PI3Kδ signaling pathway in hematopoietic cells, which is crucial for B-cell receptor signaling and the function of regulatory T cells (Tregs). By inhibiting this pathway, this compound can reduce immunosuppressive Tregs within the tumor microenvironment and enhance the cytotoxic potential of CD8+ T cells [2] [3].

  • What is the main challenge with continuous this compound dosing in solid tumors? Clinical trials in head and neck cancer patients revealed that continuous daily dosing of this compound led to a high incidence of rapid-onset immune-related adverse events (irAEs), including colitis, skin rash, diarrhea, and transaminitis. This required treatment discontinuation in over 50% of patients, suggesting systemic effects on Treg cells and a loss of immune tolerance [2].

  • What is the proposed solution to mitigate this compound toxicity? Preclinical studies in mouse models propose a modified intermittent dosing regimen. This approach was shown to significantly decrease tumor growth without inducing the pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells in the colon that are associated with toxicity [2].

  • What are the key pharmacodynamic (PD) markers for assessing this compound activity? You can assess target engagement by measuring the reduction of phosphorylated AKT (pAKT) in B cells or CLL samples following ex-vivo B-cell receptor stimulation (e.g., with anti-IgD) [2] [4]. A reduction in intratumoral FOXP3+ Treg cells and an increase in T-cell cytotoxicity markers (IFNG, GZMB, PRF1) are also key indicators of biological activity [2].

Troubleshooting Guide

Problem & Phenomenon Potential Root Cause Suggested Solution / Experimental Adjustment
High toxicity in animal models (e.g., colitis, weight loss) Continuous dosing causes systemic depletion of Tregs and expansion of pathogenic T-cells [2]. Implement an intermittent dosing schedule (e.g., several days on/off treatment). Monitor animal health, Treg levels in tissues, and for the emergence of TH17/TC17 cells [2].
Lack of anti-tumor efficacy Insufficient target coverage or an inadequate immune response. The dosing schedule may not optimally balance Treg suppression and effector T-cell activity [2]. Verify PK/PD: Ensure drug levels are sufficient to inhibit pAKT for the desired duration. Extend the "on" period in the intermittent cycle or combine with other immunotherapies [2] [3].
Variable lymphocyte counts in blood (in CLL models) This compound can cause an early, transient lymphocytosis, which is an on-target effect observed with PI3Kδ inhibitors in CLL [4]. This is an expected pharmacodynamic effect. Do not confuse it with disease progression. Rely on lymph node regression and other response criteria for efficacy assessment [4].

Experimental Data & Protocols

The table below summarizes quantitative data on this compound from the search results to aid your experimental planning.

Table 1: this compound Quantitative Data Summary

Parameter Value Context / Note Source
IC50 (PI3Kδ) 18 nM In vitro kinase assay. >47-fold selectivity over other PI3K isoforms. [5]
IC50 (PI3Kγ) 850 nM Demonstrates high selectivity for δ over γ isoform. [5]
IC50 (B-cell proliferation) 8.6 nM Anti-IgM/CD40L-induced proliferation assay. [5]
IC50 (pAKT reduction in CLL) 1.5 nM Ex-vivo assay on CLL samples. [5]
Human Clinical Doses 300 mg, 400 mg (oral, daily) Doses tested in Phase II trial; associated with high irAE rates. [2]
Preclinical In Vivo Dose (Rat) 3 mg/kg (p.o.) Showed 88% inhibition of KLH-induced inflammatory response. [5]
Key Experimental Protocol: Assessing PI3Kδ Inhibition via pAKT

This protocol is adapted from methods used in clinical trials to verify this compound target engagement [4].

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from treated subjects or animals.
  • Stimulation: Stimulate the PBMCs ex-vivo with anti-IgD (for human cells) or a similar BCR-crosslinking agent to activate the PI3Kδ pathway.
  • Cell Lysis & Analysis: Lyse the cells after a short incubation and analyze the lysates using a Western blot or a validated phospho-specific flow cytometry assay.
  • Measurement: Quantify the levels of phosphorylated AKT (Ser473) and total AKT.
  • Interpretation: Successful target inhibition by this compound is indicated by a significant reduction in the ratio of pAKT to total AKT in the stimulated samples compared to a pre-treatment or vehicle-controlled baseline.

Signaling Pathway & Dosing Logic

The following diagrams illustrate the core mechanism of this compound and the rationale behind intermittent dosing, using DOT language for visualization.

core mechanism of this compound

Dosing_Logic cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing Continuous Continuous Int_Tregs Int_Tregs Temp_Treg_Reduction Temp_Treg_Reduction Int_Tregs->Temp_Treg_Reduction On-treatment Int_Teff Int_Teff Enhanced_Cytotoxicity Enhanced_Cytotoxicity Int_Teff->Enhanced_Cytotoxicity On-treatment Int_Tregs2 Int_Tregs2 Int_Teff2 Int_Teff2 Systemic_Treg_Loss Systemic_Treg_Loss Break_Tolerance Break_Tolerance Systemic_Treg_Loss->Break_Tolerance irAEs irAEs Break_Tolerance->irAEs Intermittent Intermittent Intermittent->Int_Tregs Intermittent->Int_Teff Treg_Rebound Treg_Rebound Temp_Treg_Reduction->Treg_Rebound Off-treatment Sustained_Anti_Tumor_Effect Sustained_Anti_Tumor_Effect Enhanced_Cytotoxicity->Sustained_Anti_Tumor_Effect Reduced_irAEs Reduced_irAEs Treg_Rebound->Reduced_irAEs

intermittent vs continuous dosing

Key Experimental Considerations

Based on the available information, here are critical factors for your research:

  • Focus on Immune Monitoring: Your experiments should heavily focus on comprehensive immune phenotyping. Use flow cytometry to track not just intratumoral Treg and CD8+ T cell dynamics, but also tissue-specific immune cells (e.g., colonic ST2+ Tregs and TH17/TC17 cells) to directly link your dosing regimen to the mechanism of toxicity and efficacy [2].
  • Define the Intermittent Cycle: The exact "on/off" schedule for intermittent dosing that is optimal for solid tumors is not definitively established. You will need to empirically test different cycles (e.g., 5 days on/2 days off, 1 week on/1 week off) to find the best balance between anti-tumor efficacy and toxicity reduction [2].
  • Explore Combination Therapies: Literature suggests that PI3Kδ inhibition can synergize with other immunotherapies, such as cancer vaccines or immune checkpoint inhibitors like anti-PD-1, by remodeling the tumor microenvironment [3]. This could be a promising avenue to enhance the durability of responses.

References

AMG319 handling immune-mediated toxicities

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 Toxicity Profile & Mechanism

The table below summarizes the common immune-related adverse events (irAEs) observed in a clinical trial of this compound and their proposed biological mechanism [1] [2] [3].

Toxicity Type Clinical Manifestation(s) Proposed Underlying Mechanism
Gastrointestinal Diarrhea, Colitis Systemic loss of tissue-resident colonic ST2+ Tregs; expansion of pathogenic Th17 and Tc17 cells [1] [2] [4].
Dermatological Skin Rashes Loss of Treg-mediated immune suppression in the skin [1] [2].
Hepatic Transaminitis (elevated liver enzymes) Immune-mediated inflammation in the liver due to systemic Treg reduction [1] [2].

Proposed Solution: Intermittent Dosing

Research indicates that continuous daily dosing of this compound leads to a rapid and systemic reduction of regulatory T cells (Tregs), which unleashes immune attacks on healthy tissues and causes the irAEs listed above [1] [2]. However, this Treg depletion is also crucial for its anti-tumor effect, as it allows cytotoxic T cells to attack the tumor [1].

To overcome this, investigators have proposed and tested intermittent dosing schedules in mouse models. The goal is to provide periodic relief from the drug's systemic toxicity, allowing protective Treg populations in healthy tissues to recover while maintaining anti-tumor immunity [1] [4].

The following diagram illustrates the core concept of how different dosing regimens lead to divergent clinical outcomes by differentially affecting immune cells in the tumor versus the gut.

G Dosing This compound Dosing Regimen Continuous Continuous Dosing Dosing->Continuous Intermittent Intermittent Dosing (e.g., 4 days on/3 days off) Dosing->Intermittent TumorEffect Tumor Microenvironment Continuous->TumorEffect  Depletes Tregs GutEffect Healthy Tissue (Colon) Continuous->GutEffect  Depletes ST2+ Tregs Intermittent->TumorEffect  Transiently depletes Tregs Intermittent->GutEffect  Allows Treg recovery Outcome1 Outcome: Combined Anti-tumor Efficacy & Toxicity TumorEffect->Outcome1  CD8+ T cell activation Outcome2 Outcome: Sustained Anti-tumor Efficacy with Reduced Toxicity TumorEffect->Outcome2  Sustained CD8+ T cell activity GutEffect->Outcome1  Pathogenic Th17/Tc17 expansion GutEffect->Outcome2  Prevents inflammation

Experimental Protocols for Validation

For researchers aiming to validate these findings or test modified dosing regimens, the following key methodologies from the publications can serve as a guide.

Protocol for In Vivo Efficacy and Toxicity Testing

This protocol is adapted from the mouse model used to demonstrate the success of intermittent dosing [1] [2].

  • Animal Model: Wild-type C57BL/6 mice.
  • Tumor Model: Inoculate with B16F10-OVA melanoma cells (or other syngeneic models).
  • Dosing Groups:
    • Group 1 (Control): Vehicle placebo, daily.
    • Group 2 (Continuous): PI3Kδ inhibitor (e.g., PI-30657 for mice, analogous to this compound), daily.
    • Group 3 (Intermittent): PI3Kδ inhibitor on an intermittent schedule (e.g., 4 days on, 3 days off).
  • Key Endpoint Measurements:
    • Efficacy: Tumor volume measurement over time.
    • Toxicity:
      • Clinical Monitoring: Daily observation for signs of diarrhea and skin abnormalities.
      • Histopathology: Post-trial analysis of colon tissue for inflammation.
    • Immunophenotyping:
      • Flow Cytometry: Analyze immune cells from tumor, spleen, and colon for:
        • Treg populations (CD4+, CD25+, Foxp3+).
        • Cytotoxic T cells (CD8+), including expression of activation/exhaustion markers (PD-1, Ki67, Granzyme B).
        • Pathogenic T-helper 17 (Th17) and type 17 CD8+ T (Tc17) cells in the colon.
Protocol for Single-Cell RNA Sequencing (scRNA-seq) Analysis

This protocol was used to identify the specific Treg subsets affected by PI3Kδ inhibition [1] [2].

  • Sample Preparation:
    • Isolate Treg cells (CD4+, CD25+) from target tissues: tumor, spleen, and colon of treated and control mice.
  • Library Preparation & Sequencing:
    • Use a standard scRNA-seq platform (e.g., 10x Genomics).
    • Sequence to a sufficient depth to analyze population heterogeneity.
  • Bioinformatic Analysis:
    • Data Processing: Use tools like Cell Ranger for alignment and quantification.
    • Dimensionality Reduction & Clustering: Perform using Seurat or Scanpy (UMAP visualization).
    • Differential Expression: Identify genes and pathways differentially expressed between clusters and treatment groups, focusing on specific Treg subsets (e.g., colonic ST2+ Tregs).

Key Takeaways for Researchers

  • Toxicity is Mechanism-Based: The irAEs are not off-target effects but are directly linked to the drug's mechanism of action—systemic inhibition of PI3Kδ in Tregs [1] [4].
  • Dosing Schedule is Critical: The intermittent dosing regimen (e.g., 4 days on/3 days off) has shown promise in pre-clinical models for uncoupling efficacy from toxicity and should be a primary consideration for future experimental designs [1] [2].
  • Monitor Specific Immune Populations: Key indicators of efficacy and toxicity include levels of intratumoral Tregs and CD8+ T cell activation for efficacy, and levels of colonic ST2+ Tregs and Th17/Tc17 cells for toxicity [1] [2].

References

AMG319: Toxicity Profile & Clinical Trial Data

Author: Smolecule Technical Support Team. Date: February 2026

The high incidence of immune-related adverse events (irAEs) was a key finding from a phase II trial of AMG319 in head and neck cancer patients. The quantitative data below summarizes these findings [1] [2].

Trial Dose Patients with IrAEs Leading to Discontinuation Most Prevalent IrAEs (Incidence in Treatment Group)
400 mg daily 9 out of 15 patients (60%) Skin rashes (25%), Diarrhea (28%), Transaminitis (14%) [1] [2]
300 mg daily 3 out of 6 patients (50%) Same as above, with one case of grade 4 colitis [1] [2]
Placebo Not applicable Skin rashes (4%), Diarrhea (1%) [1] [2]

The onset of these irAEs was surprisingly rapid, with a median time to onset of 9 days [1] [2]. This toxicity profile is consistent with a treatment-mediated loss of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance [1] [3] [2].

Mechanism of Toxicity: Why Toxicity Occurs

Understanding the mechanism is key to troubleshooting. Research indicates that PI3Kδ inhibition by this compound does not just act locally on the tumor but has systemic effects on Treg cells [1] [2].

  • Systemic Treg Depletion: In mouse models, PI3Kδ inhibition decreased Treg cells not only in tumors but also in the spleen and colon [1] [2].
  • Loss of Critical Colonic Tregs: Single-cell RNA sequencing revealed that the treatment specifically causes a loss of tissue-resident colonic ST2+ Treg cells. These cells are vital for maintaining tissue homeostasis and protecting against inflammation in the gut [1] [2].
  • Expansion of Pathogenic Cells: This loss of specific Tregs is accompanied by the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells, which are primary drivers of inflammation and colitis [1] [3] [2].

The following diagram illustrates this key mechanistic relationship and the proposed solution.

G Start This compound Treatment Mech1 Systemic Inhibition of PI3Kδ Start->Mech1 Mech2 Depletion of Tissue-Resident Colonic ST2+ Treg Cells Mech1->Mech2 Mech3 Expansion of Pathogenic Th17 and Tc17 Cells Mech2->Mech3 Outcome1 Immunopathology (e.g., Colitis) Mech3->Outcome1 Solution Intermittent Dosing Regimen Outcome2 Sustained Anti-Tumor Immunity with Reduced Toxicity Solution->Outcome2

Solution: Intermittent Dosing Protocol

The proposed and tested solution to manage this toxicity is a modified, intermittent dosing regimen. This approach allows for transient Treg depletion to kick-start anti-tumor immunity while giving the immune system in healthy tissues time to recover, thereby preventing the emergence of pathogenic cells [1] [3] [2].

Experimental Evidence from Mouse Models: Researchers tested different dosing schedules in mouse tumor models and compared outcomes [1] [3]. The intermittent schedule achieved the desired balance.

Dosing Regimen Anti-Tumor Efficacy Induction of Colonic Pathogenic T Cells
Continuous Dosing Effective Yes
Intermittent (4 days on, 3 days off) Significant decrease in tumor growth No
Infrequent (2 days on, 5 days off) Information not specified in results Information not specified in results

The "4 days on, 3 days off" schedule was specifically highlighted as a regimen that significantly inhibited tumor growth without inducing the pathogenic T cell response in the colon [1] [3].

FAQs for Technical Support

Q1: Why did our pre-clinical studies with this compound in solid tumor models result in severe colitis? A1: This is an expected on-target mechanism. This compound systemically depletes Tregs, including a specific population in the colon (ST2+ Tregs) that is essential for maintaining gut barrier integrity. Their loss allows pathogenic Th17/Tc17 cells to expand, causing inflammation [1] [2]. This effect was also observed in human trials, where colitis was a dose-limiting toxicity [1].

Q2: How can we achieve anti-tumor efficacy with this compound without triggering severe immune-related adverse events? A2: The leading strategy is intermittent dosing. Pre-clinical data strongly suggests that a cycle of 4 days of treatment followed by 3 days off sustains anti-tumor immunity by keeping intratumoral Tregs low and enhancing CD8+ T cell function, while allowing colonic Tregs to recover, thus curbing toxicity [1] [3]. Researchers are now designing clinical trials to validate this in humans [3].

Q3: The toxicity onset was very rapid in our experiments. Is this consistent with clinical findings? A3: Yes. In the phase II trial, the median time to onset of irAEs was only 9 days, leading to rapid treatment discontinuation. This underscores the need for close early monitoring and pre-emptive dosing strategies rather than reactive management [1] [2].

Key Takeaways for Researchers

  • The Problem: this compound's on-target Treg depletion causes systemic toxicity, particularly in the gut, by disrupting specific tissue-resident Treg subsets.
  • The Solution: An intermittent dosing schedule (e.g., 4 days on/3 days off) is a promising strategy to decouple anti-tumor efficacy from toxicity.
  • The Rationale: This approach provides a "break" period for healthy tissues to recover their protective Treg populations, while the tumor microenvironment remains susceptible to immune attack.

References

AMG319 Clinical Discontinuation & Protocol Adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details from Clinical Trial & Follow-up Studies
Trial Context Neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with resectable head and neck squamous cell carcinoma (HNSCC) [1].
Discontinuation Reason Immune-related adverse events (irAEs) requiring treatment discontinuation in 12 out of 21 patients receiving AMG319 [1].
Most Prevalent irAEs Skin rashes (29%), diarrhea (29%), and transaminitis (14%) [1].
Onset of irAEs Rapid, with a median time to onset of 9 days [1].
Root Cause Systemic loss of regulatory T cells (Tregs), particularly a specific subset of tissue-resident colonic Tregs, leading to expansion of pathogenic T cells [1].
Key Protocol Adjustment Switching from continuous dosing to intermittent dosing in mouse models [1].
Outcome of Adjustment In mice, intermittent dosing led to a significant decrease in tumour growth without inducing the pathogenic T cells in the colon that caused toxicity [1].

Supporting Experimental Evidence

The link between PI3Kδ inhibition, Treg cell loss, and toxicity was confirmed through a series of experiments in the same study [1].

  • Mechanism of Toxicity: Single-cell RNA-sequencing of Treg cells from tumor-bearing mice revealed that PI3Kδ inhibition caused a specific loss of tissue-resident colonic ST2+ Treg cells. This loss was accompanied by the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells in the colon, which drives inflammation and colitis [1].
  • Mechanism of Anti-Tumor Activity: In human patients, this compound treatment decreased the number of tumor-infiltrating Treg cells and enhanced the cytotoxic potential of tumor-infiltrating T cells, as shown by increased expression of IFNG, GZMB, and PRF1 in post-treatment samples [1].
  • Experimental Workflow:
    • Human Trial: Patients were treated with this compound or placebo pre-surgery. Tumor tissue and blood were collected for analysis [1].
    • Mouse Models: Mice with B16F10-OVA melanoma tumors were treated with a PI3Kδ inhibitor to model human responses [1].
    • Single-Cell RNA-Seq: Treg cells were isolated from tumors, spleen, and colon of mice. Cellular clusters were identified using UMAP analysis, and differentially expressed genes (DEGs) between treatment groups were analyzed [1].
    • Dosing Regimen Testing: The intermittent dosing protocol was tested in mouse models and compared to continuous dosing for both efficacy (tumor growth) and safety (T cell populations in the colon) [1].

The diagram below illustrates the mechanisms of action and toxicity, and how intermittent dosing aims to balance efficacy and safety.

cluster_1 Mechanism of Action & Toxicity cluster_2 Protocol Adjustment & Outcome This compound This compound (PI3Kδ Inhibitor) Treg_Loss Systemic Loss of Treg Cells This compound->Treg_Loss Anti_Tumor Enhanced Anti-Tumor Immunity Treg_Loss->Anti_Tumor In Tumor Toxicity Expansion of Pathogenic Th17/Tc17 Cells Causing irAEs (e.g., Colitis) Treg_Loss->Toxicity In Healthy Tissue (e.g., Colon) Intermittent Intermittent Dosing (Cycles of Drug On/Off) Toxicity->Intermittent Leads to Balance Balanced Outcome Intermittent->Balance Efficacy Sustained Tumor Growth Inhibition Balance->Efficacy Safety No Expansion of Pathogenic T Cells Balance->Safety

Key Takeaways for Researchers

  • Treg Dynamics are Critical: The therapeutic window of this compound is narrow because its mechanism for killing cancer cells (disinhibiting effector T cells by depleting Tregs) is the same mechanism that causes systemic autoimmunity [1]. Monitoring systemic Treg levels, especially in gut tissue, could be a crucial biomarker.
  • Dosing Schedule Over Dose Reduction: The solution to toxicity was not necessarily found by simply lowering the daily dose, but by radically changing the dosing schedule to allow for immune homeostasis recovery [1].
  • Confirm in Your Models: If your research involves PI3Kδ inhibitors, these findings highlight the importance of evaluating not just tumor shrinkage but also markers of colonic inflammation and Treg subset dynamics in pre-clinical models.

References

AMG319 supportive treatment for adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the most common adverse effects associated with AMG319? The most prevalent irAEs observed in a clinical trial were skin rashes (29%), diarrhea (29%), and transaminitis (elevated liver enzymes) (14%) [1]. Colitis was also identified as a serious, though less common, adverse event [1].

  • Why do these adverse effects occur? this compound is a PI3Kδ inhibitor that preferentially affects regulatory T cells (Tregs), which are crucial for maintaining immune tolerance [1]. Inhibition of PI3Kδ leads to a systemic decrease in Treg cells, particularly in tissues like the colon, which can unleash immune-mediated damage and pathology, resulting in the observed irAEs [1].

  • Are there any strategies to reduce these adverse effects? Preclinical research in mouse models suggests that intermittent dosing, rather than continuous daily dosing, can significantly decrease tumour growth without inducing the pathogenic T cells in the colon that are linked to toxicity [1]. This indicates that alternative dosing schedules could be a potential strategy to limit toxicity.

Summary of Quantitative Adverse Event Data

The table below summarizes the incidence of key adverse events reported in a phase II trial of this compound for head and neck cancer [1].

Adverse Event Incidence in this compound Group Incidence in Placebo Group Grade 3/4 Events Reported
Skin Rash 25% 4% Yes
Diarrhea 28% 1% Yes
Transaminitis 14% 0% Yes
Colitis Not specified (one serious case) 0% Yes (one Grade 4 case)
Overall Discontinuation due to irAEs 12 out of 21 patients Not applicable -

Experimental Insights & Proposed Protocols

While standard management protocols for this compound irAEs are not defined, the following experimental observations and suggestions from research can guide laboratory investigations.

1. Mechanism of Toxicity: Single-Cell RNA-Sequencing Workflow A study used single-cell RNA-seq to analyze the mechanism of PI3Kδi-induced colitis in mice. The workflow below outlines the key steps [1].

G Start Treat tumor-bearing mice with PI3Kδ inhibitor or Placebo A1 Isolate Treg cells from multiple tissues (tumor, spleen, colon) Start->A1 A2 Perform Single-Cell RNA-Sequencing (scRNA-seq) A1->A2 A3 UMAP Clustering and Bioinformatic Analysis A2->A3 A4 Key Finding: PI3Kδi causes loss of colonic ST2+ Treg cells A3->A4 A5 Key Finding: Expansion of pathogenic TH17 and TC17 cells A3->A5

2. Proposed Protocol: Monitoring Immune Cell Populations To experimentally monitor the immune changes linked to this compound toxicity, you can implement the following protocol based on the findings from the clinical and preclinical studies [1].

  • Objective: To track the systemic and tissue-specific effects of this compound on immune cell subsets, particularly Tregs and effector T cells.
  • Methodology:
    • Sample Collection: Collect baseline and on-treatment samples. Critical samples include:
      • Peripheral Blood Mononuclear Cells (PBMCs): For flow cytometric analysis.
      • Tumor Tissue: For immunohistochemistry (IHC) and/or RNA sequencing.
      • Affected Tissue (e.g., colon in models): For scRNA-seq or IHC.
    • Key Biomarkers to Analyze:
      • Flow Cytometry (PBMCs/Tissue): Focus on CD4+FOXP3+ Tregs, CD8+ T cells, and their activation states (e.g., Ki67). Monitor for expression of homing receptors like S1PR1 [1].
      • IHC (Tissue): Quantify intratumoral FOXP3+ Treg cell density [1].
      • Transcriptomics (Tissue/Bulk RNA): Analyze expression of FOXP3, IFNG, GZMB, and PRF1 to assess Treg levels and T cell cytotoxicity [1].
  • Expected Outcome: this compound treatment should lead to a quantifiable decrease in Tregs systemically and in the tumor, coupled with an increase in cytotoxic markers in CD8+ T cells.

Underlying Signaling Pathway

The following diagram illustrates the proposed mechanism by which inhibition of PI3Kδ by this compound leads to both anti-tumor immunity and adverse effects.

G This compound This compound PI3Kd PI3Kδ (PIK3CD) This compound->PI3Kd Inhibits FOXO1 Transcription Factor FOXO1 PI3Kd->FOXO1 Loss of inhibition Tregs Functional Treg Cells FOXO1->Tregs Alters homing/ survival signals Teff Effector T Cell Activity Tregs->Teff Suppresses Toxicity Immune-Related Adverse Events (irAEs) e.g., Colitis, Rash Teff->Toxicity Tumor Anti-Tumor Immunity Teff->Tumor

References

Why Did the Initial AMG319 Clinical Trial Encounter Toxicity?

Author: Smolecule Technical Support Team. Date: February 2026

A phase II trial investigating AMG319 in head and neck cancer patients was halted early because 12 out of 21 patients experienced immune-related adverse events (irAEs) that required discontinuation of treatment [1] [2] [3]. The most common toxicities were:

Adverse Event Prevalence in this compound Group Prevalence in Placebo Group
Skin Rashes 25% 4%
Diarrhea 28% 1%
Transaminitis 14% 0%

Root Cause Analysis: Mechanistic studies revealed that continuous daily dosing of this compound led to a systemic depletion of regulatory T cells (Tregs), not just within the tumor [2] [3]. A specific subset of colonic Tregs expressing ST2, which are critical for maintaining gut immune homeostasis and tissue repair, were particularly vulnerable [1] [2]. Their loss allowed for the expansion of pathogenic Th17 and Tc17 cells, directly driving inflammation and colitis [2] [3].

What is the Proposed Solution to Mitigate Toxicity?

The proposed solution is to switch from a continuous dosing regimen to an intermittent dosing schedule [1] [2] [4]. This allows for periodic recovery of the protective Treg populations in healthy tissues like the colon, thereby curbing immunopathology, while still sustaining anti-tumor immunity.

The following diagram illustrates the mechanism behind this toxicity and the proposed solution:

G cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing Continuous Continuous A Daily this compound Administration Intermittent Intermittent E Cyclic this compound Administration (e.g., 4 days on, 3 days off) Toxicity Toxicity NoToxicity NoToxicity B Systemic Loss of Treg Cells (Incl. critical colonic ST2+ Tregs) A->B C Expansion of Pathogenic Th17 & Tc17 Cells B->C D Severe Inflammation & Colitis C->D F Transient Treg Reduction in Tumor E->F G Tregs in Healthy Tissues Have Time to Recover F->G H Sustained Anti-Tumor Immunity Without Inducing Colitis G->H

What Experimental Evidence Supports Intermittent Dosing?

Preclinical studies in mouse models directly tested this hypothesis. The results demonstrated that intermittent dosing successfully decouples anti-tumor efficacy from toxicity [2] [3].

Dosing Regimen Anti-Tumor Efficacy Induction of Pathogenic T Cells in Colon
Continuous Dosing Effective Yes

| Intermittent Dosing (e.g., 4 days on/3 days off) | Significantly inhibited tumor growth | No |

Experimental Protocol (Based on Mouse Models):

  • Objective: To evaluate the efficacy and toxicity of different this compound dosing schedules.
  • Model: Wild-type C57BL/6 mice inoculated with B16F10-OVA melanoma cells [2] [3].
  • Treatment Groups:
    • Group 1 (Continuous): Daily administration of PI3Kδ inhibitor.
    • Group 2 (Intermittent): Cyclic administration (e.g., 4 days of treatment followed by 3 days of rest).
    • Group 3 (Control): Placebo treatment.
  • Key Readouts:
    • Efficacy: Tumor volume measurement over time.
    • Toxicity:
      • Single-cell RNA sequencing of Treg cells isolated from tumor, spleen, and colon.
      • Analysis of specific Treg subsets (e.g., colonic ST2+ Tregs).
      • Measurement of pathogenic T cells (Th17, Tc17) in colonic tissue [2] [3].

Key Takeaways for Researchers

  • Toxicity is Mechanism-Based: The side effects of this compound are not off-target but are directly linked to its intended immunomodulatory action. The sensitivity of tissue-resident Tregs is a critical factor [1] [3].
  • Dosing Optimization is Crucial: The FDA has criticized the historical practice of selecting the highest tolerable dose for PI3K inhibitors without robust exploration of lower or intermittent dosing [1].
  • Clinical Translation: Based on these findings, a new clinical trial is being designed to test the intermittent dosing strategy in humans [1] [4].

References

AMG319 clinical efficacy comparison HNSCC treatments

Author: Smolecule Technical Support Team. Date: February 2026

AMG 319 Profile and Trial Snapshot

The table below summarizes the core characteristics and available data for AMG 319 from the Phase IIa trial NCT02540928 [1] [2].

Attribute Details for AMG 319
Drug Class PI3Kδ inhibitor (oral targeted therapy) [1] [2]
Mechanism of Action Inhibits PI3Kδ protein, abrogating Treg-mediated immunosuppression to augment CD8+ T-cell anti-tumor activity [2]
Tested Setting Neoadjuvant (pre-surgical) in resectable HNSCC [1]
Clinical Phase Phase IIa (Trial Terminated) [1] [2]
Primary Endpoint Change in CD8+ effector T cell numbers in tumor tissue [1]
Key Efficacy Signal One patient with a T1 oral cavity SCC achieved a complete pathological response [2]
Key Safety Finding Significant immune-related toxicities (rash, diarrhoea/colitis) led to early discontinuation in 9 of 22 patients; AEs were manageable with treatment withdrawal and support [2]
Pharmacodynamic Data Target engagement confirmed via reduction in pAkt levels (51.6-88.9% inhibition 4h post-dose) [2]

Comparative Landscape of HNSCC Systemic Therapies

This table places AMG 319 in context with other classes of therapies used in HNSCC. Note that comparisons are indirect due to differences in trial designs and stages of development.

Therapy Class Example Agents Mechanism of Action Typical Settings & Efficacy Notes
PI3Kδ Inhibitor AMG 319 Targets PI3Kδ to disrupt Treg function and enhance CD8+ T-cell activity in tumor microenvironment [1] [2] Neoadjuvant. Early-phase data shows on-target immunomodulatory effect but significant toxicity, limiting development [2].
Immune Checkpoint Inhibitors (Anti-PD-1) Pembrolizumab, Nivolumab Blocks PD-1 on T-cells to restore anti-tumor immunity [3] [4] Recurrent/Metastatic (1st & 2nd line), Perioperative. Standard of care with proven survival benefit [5] [3] [4].
Induction Chemotherapy Platinum-based regimens Cytotoxic chemotherapy to kill rapidly dividing cells [5] Prior to surgery/radiotherapy. Shows marginal locoregional control benefits but limited impact on overall survival [5].
Neoadjuvant Immunotherapy Combos Anti-PD-(L)1 + Chemotherapy Combines immune activation with direct tumor cell killing [5] Neoadjuvant. Achieves pathological complete response (pCR) rates of 26.7–30.1% [5].

Detailed Experimental Protocol from AMG 319 Trial

For scientific evaluation, here are the key methodological details from the AMG 319 trial [1] [2]:

  • Trial Design: Randomized, double-blind, placebo-controlled Phase IIa neoadjuvant "window-of-opportunity" study.
  • Patient Population: 54 patients with operable HNSCC (HPV+ or -) of hypopharynx, oropharynx, oral cavity, supraglottis, or larynx. Patients had ECOG 0/1 and adequate organ function.
  • Intervention: Patients randomized 2:1 to receive oral AMG 319 (400 mg once daily) or placebo for 20 to 29 days immediately before planned resection surgery.
  • Primary Endpoint Assessment: Changes in tumor-infiltrating immune cell density (e.g., CD8+ T cells) were measured by comparing tumor tissue collected at baseline (screening) and during surgery [1].
  • Pharmacodynamic Assessment: PI3Kδ target inhibition was confirmed via a pAkt assay performed on patient samples collected on day 1 and day 15, 4 hours post-dosing [2].
  • Systemic Immune Function: Humoral and cellular immune responses to a tetanus vaccine were employed to confirm non-tumor immunocompetence [2].

AMG 319 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of AMG 319 in the tumor microenvironment, based on trial data [1] [2].

G cluster_tme Tumor Microenvironment Treg Treg Cell CD8 CD8+ T-cell Treg->CD8 Suppresses Tumor Tumor Cell CD8->Tumor Kills PI3Kd PI3Kδ Protein PI3Kd->Treg Activates AMG319 AMG 319 This compound->Treg Leads to Depletion This compound->PI3Kd Inhibits

The diagram shows how this compound inhibits the PI3Kδ protein, leading to Treg depletion and enhanced CD8+ T-cell activity [1] [2].

Interpretation and Future Directions

The data indicates that while AMG 319 successfully engaged its target and demonstrated a proof-of-concept immunomodulatory effect, its clinical development in HNSCC was likely halted due to a narrow therapeutic window [2]. The significant incidence of immune-related adverse events, while manageable, posed a challenge for its use in the pre-surgical setting.

For researchers, this case highlights:

  • The Promise of Treg-Targeting: Modulating regulatory T-cells remains a valid strategy for overcoming immunosuppression in HNSCC.
  • The Toxicity Hurdle: Achieving a balance between effective Treg depletion and acceptable toxicity is a key challenge for this class of drugs.

Future efforts may focus on next-generation PI3Kδ inhibitors with improved safety profiles, alternative dosing schedules, or strategies to identify patient subgroups most likely to benefit from this mechanism.

References

pAKT as a Validation Marker for PI3Kδ Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The key experiment from a phase II trial demonstrated that administering AMG319 to head and neck cancer patients inhibited its target, which was verified by measuring reduced pAKT levels in B cells [1]. Using pAKT as a marker is well-established, as research shows GAS6-induced pAKT is a specific pharmacodynamic marker for related kinase inhibition [2]. The methodology for these cellular assays typically involves treating cells, lysing them, and using Western blotting or high-content imaging to detect pAKT levels [2].

The table below summarizes the experimental contexts and key findings for PI3Kδ inhibition:

Inhibitor / Context Experimental System Key Measured Outcome Result / Significance
This compound (Clinical) B cells from HNSCC patients [1] Reduction in pAKT levels Confirmed successful target engagement of PI3Kδ in a human clinical trial.
LL-00071210 (Pre-clinical) Cellular target engagement assay [3] Inhibition of pAKT (IC₅₀) IC₅₀ = 9.4 nM; demonstrated potent cellular activity.
MER Kinase Inhibitors (Methodology) Human melanoma G361 cells [2] Reversal of GAS6-induced pAKT Established pAKT as a functional PD marker for kinase inhibitor screening.

PI3Kδ-AKT Signaling Pathway and Experimental Workflow

The core mechanism is that PI3Kδ inhibition blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation and activation [1] [4]. This pathway and the associated validation assay can be visualized in the following diagrams.

G PI3Kδ Inhibition Signaling Pathway PI3Kδ PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 Activates PIP2→PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAKT pAKT PDK1->pAKT Phosphorylates AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth This compound This compound This compound->PI3Kδ Inhibits

Diagram Short Title: PI3Kδ-AKT Signaling Pathway

The diagram above illustrates the signaling pathway. This compound inhibits PI3Kδ, which prevents the phosphorylation and activation of AKT, a key downstream effector. This reduction in pAKT serves as the direct readout for successful target engagement [1] [4].

G pAKT Inhibition Assay Workflow Start Plate Cells (e.g., G361) Stimulate Stimulate with Ligand (e.g., GAS6) Start->Stimulate Inhibitor Apply Inhibitor (e.g., this compound) Stimulate->Inhibitor Lyse Lyse Cells Inhibitor->Lyse Analyze Analyze pAKT (Western Blot/Imaging) Lyse->Analyze Result Quantify Inhibition Analyze->Result

Diagram Short Title: pAKT Inhibition Assay Workflow

The experimental workflow for the cell-based validation assay involves stimulating the PI3K pathway, applying the inhibitor, and then quantifying the resulting pAKT levels to confirm target engagement [2] [3].

Interpretation and Research Implications

In the this compound trial, verifying target engagement via pAKT reduction was crucial for interpreting the drug's immunomodulatory effects, which included a decrease in regulatory T cells (Tregs) and enhanced T cell cytotoxicity in the tumour microenvironment [1]. This confirms that the observed biological and potential anti-tumour effects were on-target.

For your own research, using pAKT as a pharmacodynamic marker provides a direct and quantifiable method to confirm PI3Kδ inhibition. The cell-based functional assay is a reliable model for screening and profiling inhibitors [2] [3].

References

Biochemical Selectivity and Functional Activity of AMG319

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 is characterized as a highly potent and selective inhibitor of the PI3Kδ isoform [1] [2]. The table below summarizes its biochemical potency (IC50) against all four Class I PI3K isoforms and its functional activity in cellular assays.

Target / Assay IC₅₀ / Activity Value Experimental Context
PI3Kδ (Biochemical) 18 nM In vitro enzyme assay [1]
PI3Kγ (Biochemical) 850 nM In vitro enzyme assay [1]
PI3Kβ (Biochemical) 2.7 µM (2700 nM) In vitro enzyme assay [1]
PI3Kα (Biochemical) 33 µM (33000 nM) In vitro enzyme assay [1]
B-cell Proliferation (Functional) 8.6 nM Anti-IgM/CD40L-induced proliferation [1]
pAkt Inhibition (Functional) 1.5 nM Reduction in phosphorylated Akt level in B-cells [1]
Human Whole Blood Assay (CD-69) 16 nM Anti-IgD-induced CD69 expression [2]

The data shows that this compound exhibits >47-fold selectivity for PI3Kδ over PI3Kγ, and even greater selectivity over the PI3Kβ and PI3Kα isoforms [1]. Its high potency is maintained in functional cellular assays, effectively disrupting PI3Kδ-dependent B-cell signaling and proliferation at low nanomolar concentrations [1].

Key Experimental Protocols

The evaluation of this compound involves standardized biochemical and cellular techniques. Here are the methodologies for key experiments cited in the data.

PI3K Enzyme Assay [1] This biochemical assay measures the direct inhibition of each PI3K isoform's lipid kinase activity.

  • Procedure: A panel of PI3K isoforms (α, β, γ, δ) is incubated with enzyme reaction buffer, the lipid substrate PI(4,5)P2, and ATP. The reaction is performed in the presence of test compounds like this compound, serially diluted in DMSO. The generation of the product, PIP3, is detected using an Alphascreen assay. This method utilizes biotinylated-IP4, streptavidin-donor beads, a PIP3-binding protein, and anti-GST-acceptor beads. The signal is quenched after a set incubation period, and the plates are read on a plate reader.
  • Data Analysis: IC50 values are calculated by comparing the signal in compound-treated wells to control wells (DMSO for positive control, a reference inhibitor for negative control).

B-cell Functional Assays [1] These cellular assays confirm the functional consequences of PI3Kδ inhibition in a biologically relevant context.

  • Anti-IgM/CD40L-induced Proliferation: B-cells are stimulated with anti-IgM and CD40L to mimic B-cell receptor (BCR) and co-stimulatory signaling. Inhibition of proliferation by this compound is measured, typically using a metabolic activity readout like ATP quantification, to determine the IC50.
  • pAkt Level Reduction: B-cells are stimulated, often with anti-IgM, leading to PI3Kδ-dependent phosphorylation of Akt. Cells are lysed, and the levels of phosphorylated Akt (pAkt) are quantified via Western blot or other immunoassays to determine the inhibitor's IC50 for this key signaling node.

Biological Consequences and Clinical Relevance

The high selectivity of this compound translates to specific immunological effects and clinical considerations.

  • Mechanism of Action in Lymphocytes: PI3Kδ transmits signals from the B-cell receptor (BCR) [2]. By inhibiting PI3Kδ, this compound blocks the downstream activation of Akt, a central kinase in the PI3K pathway that regulates cell survival, proliferation, and metabolism [3]. This explains the potent inhibition of B-cell proliferation and activation observed in the functional assays [1].
  • Effects on the Tumor Microimmune Environment: A phase II trial in head and neck cancer patients revealed that this compound treatment decreased the number of tumor-infiltrating regulatory T cells (Tregs) and enhanced the cytotoxic potential of tumor-infiltrating T cells [4]. This suggests that PI3Kδ inhibition can modulate the immune environment to potentially favor anti-tumor immunity.
  • Clinical Toxicity Considerations: The same clinical study reported a high incidence of immune-related adverse events (irAEs), including colitis, rash, and transaminitis, leading to treatment discontinuation in many patients [4]. Research in mouse models indicates this toxicity may be due to a systemic loss of Treg cells and the expansion of pathogenic T-helper cells in tissues like the colon [4]. This highlights the critical role of PI3Kδ in maintaining immune homeostasis.

Structural Basis for Selectivity and Inhibitor Design

The development of isoform-selective inhibitors like this compound is challenging due to the high structural conservation of the ATP-binding pocket across all four Class I PI3Ks [5] [6]. Achieving selectivity often depends on exploiting subtle differences in amino acid residues and the flexibility of specific regions within the binding site [6]. While the exact structural interactions of this compound are not detailed in the search results, its high degree of selectivity suggests it successfully targets unique features of the PI3Kδ isoform.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of PI3Kδ in B-cell signaling and the key steps in evaluating a PI3Kδ inhibitor like this compound.

G BCR BCR PI3Kd PI3Kd BCR->PI3Kd Activation PIP3 PIP₃ PI3Kd->PIP3 Phosphorylates This compound This compound This compound->PI3Kd Inhibits PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Activates CellProcesses B-Cell Processes: Proliferation, Survival, Metabolism, Activation Akt->CellProcesses

Diagram 1: PI3Kδ in B-Cell Signaling. This diagram shows how activation of the B-cell receptor (BCR) leads to PI3Kδ activation. PI3Kδ converts PIP₂ to PIP₃, which recruits and activates downstream kinases like Akt and PDK1, driving key B-cell processes. This compound specifically inhibits PI3Kδ to block this signaling cascade.

G Start Compound Evaluation Workflow BiochemAssay Biochemical PI3K Enzyme Assay Start->BiochemAssay IC50Table Generate IC₅₀ Table (Selectivity Profile) BiochemAssay->IC50Table CellAssay Cellular Functional Assays FuncData Generate Functional Data (e.g., Proliferation, pAkt) CellAssay->FuncData InVivoEfficacy In Vivo Efficacy Models ToxData Assess Efficacy & Toxicity InVivoEfficacy->ToxData ClinicalTrial Clinical Trials HumanData Evaluate Human Response & Immune Effects ClinicalTrial->HumanData IC50Table->CellAssay FuncData->InVivoEfficacy ToxData->ClinicalTrial

Diagram 2: Inhibitor Evaluation Workflow. This diagram outlines the key experimental stages for characterizing a PI3Kδ inhibitor like this compound, progressing from biochemical and cellular assays to in vivo models and clinical trials.

References

AMG319-Induced Changes in Tumor-Infiltrating Immune Cells

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 modulates the tumor microenvironment by preferentially targeting regulatory T cells (Tregs), which enhances the activity of cytotoxic immune populations. The table below summarizes the key cellular changes observed in a human phase II trial for head and neck squamous cell carcinoma (HNSCC) and supporting mouse studies [1] [2].

Immune Cell Population Observed Change with this compound Associated Experimental Evidence

| Regulatory T Cells (Tregs) | ↓ Abundance in tumor tissue [1]. ↓ Systemic levels (spleen, colon in mice) [1]. → Rapid normalization after treatment cessation [1]. | IHC on tumor samples; scRNA-seq of Tregs from multiple tissues in mice [1]. | | CD8+ T Cells | ↑ Cytotoxic potential [1]. ↑ Expression of IFNG, GZMB, PRF1 [1]. ↑ Proliferation (Ki67) and activation (PD-1, TOX) [1]. | Bulk RNA-seq of sorted CD8+ T cells; scRNA-seq of tumor-infiltrating T cells [1]. | | CD4+ T Cells | ↑ Cytotoxic gene expression (GZMB, PRF1) [1]. ↑ Clonal expansion [1]. | scRNA-seq of tumor-infiltrating T cells [1]. | | Pathogenic T Cells (Th17/TC17) | ↑ Expansion in colonic tissue linked to irAEs (mouse model). → This effect was curbed by intermittent dosing [1]. | scRNA-seq analysis of colonic tissue [1]. |

Clinical Trial Data and Dosing

The following table summarizes efficacy and adverse event data from the neoadjuvant phase II trial of this compound in HNSCC, which highlights its potent immunomodulatory effects and the associated toxicity challenge [1].

Parameter AMG 319 (400 mg daily) AMG 319 (300 mg daily) Placebo
Patients with irAEs Leading to Discontinuation 9 out of 15 (60%) [1] 3 out of 6 (50%) [1] Not reported
Most Common irAEs Rash (25%), Diarrhea (28%), Transaminitis (14%) [1] Similar irAE profile [1] Rash (4%), Diarrhea (1%) [1]
Median Time to irAE Onset 9 days [1] Information combined Not applicable
Pathological Response (Sample Size Limited) 2 partial responses, 1 complete pathological response [1] Information combined Not reported

Key Experimental Protocols

For reproducibility, here are the methodologies used in the cited research to generate the data above [1] [2]:

  • Clinical Trial Design: A neoadjuvant, double-blind, placebo-controlled randomized phase II trial in treatment-naive patients with resectable HNSCC. Patients received this compound or placebo daily before surgery [1].
  • Tumor Microenvironment Analysis:
    • RNA Sequencing: Bulk RNA-seq was performed on whole tumor samples and on FACS-sorted tumor-infiltrating CD8+ T cells to identify differentially expressed genes [1].
    • Single-Cell RNA Sequencing (scRNA-seq): scRNA-seq was conducted on T cells from human tumors and on Tregs isolated from tumor, spleen, and colon of mouse models to identify subset-specific changes and heterogeneity [1].
  • Immunophenotyping:
    • Immunohistochemistry (IHC): Used to quantify and localize immune cells (e.g., FoxP3+ Tregs) in formalin-fixed, paraffin-embedded (FFPE) human and mouse tumor tissues [1].
    • Flow Cytometry: Employed to analyze immune cell populations and activation markers in peripheral blood and single-cell suspensions from tissues [1].

Mechanism of Action and Dosing Strategy

The diagrams below, generated using Graphviz, illustrate the mechanistic rationale for intermittent PI3Kδ inhibition.

Research Implications and Future Directions

The data demonstrates that this compound is a powerful tool for reprogramming the immunosuppressive tumor microenvironment by selectively depleting Tregs. However, the high incidence of irAEs with continuous dosing poses a significant clinical challenge [1].

  • Overcoming Toxicity: The preclinical finding that intermittent dosing can uncouple anti-tumor efficacy from severe toxicity (particularly colitis) is a critical advancement [1]. This suggests that alternative scheduling should be a primary focus in future clinical development of PI3Kδ inhibitors for solid tumors.
  • Informed Decision-Making: When comparing this compound to other immunotherapies, researchers should consider its unique mechanism of action—systemic Treg depletion—alongside the need for optimized dosing regimens to achieve a favorable therapeutic index.

References

AMG319 Clinical Trial & Circulating Immune Marker Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings on circulating and tumor immune markers from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial of AMG319 in patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].

Aspect Experimental Findings
Clinical Trial Design Neoadjuvant, double-blind, placebo-controlled, Phase II. 33 patients randomized (2:1 this compound:placebo). Doses: 400 mg or 300 mg daily for 7-24 days [1] [2].
Key Circulating Immune Marker Increase in activated circulating Tregs: PI3Kδ inhibition led to a significant increase in activated circulating regulatory T cells (Tregs), while proportion/activation in placebo group remained stable [1] [2].

| Tumor Microenvironment (TME) Markers | Reduced intratumoral Tregs: Significant reduction in FOXP3 transcript levels and Treg cell abundance in tumors, especially when assessed shortly after treatment cessation [1] [2]. Enhanced T cell cytotoxicity: Bulk RNA-seq of tumor-infiltrating CD8+ T cells showed higher expression of IFNG, GZMB, and PRF1 post-treatment. Single-cell RNA-seq confirmed increased cytotoxicity genes in CD4+ and CD8+ T cell clusters [1] [2]. | | Proposed Mechanism of Marker Change | PI3Kδ inhibition presumed to influence Treg proliferation or displace activated Tregs from tissues by altering tissue homing factors (e.g., KLF2, S1PR1), contributing to both anti-tumor immunity and toxicity [1] [2]. |

Detailed Experimental Protocols

For researchers looking to validate these findings, here are the key methodologies used in the this compound study [1] [2]:

  • Immune Cell Profiling: Circulating Treg cells and their activation status were assessed in patient blood samples. The specific techniques used for immunophenotyping were not detailed in the abstract but typically involve flow cytometry.
  • Tumor Microenvironment Analysis:
    • RNA-Sequencing: Whole-tumour RNA-seq was performed on pre- and post-treatment tumour samples to identify differentially expressed genes (DEGs).
    • Single-Cell RNA-Seq (scRNA-seq): Used to analyze tumor-infiltrating T cells, revealing cluster-specific increases in cytotoxicity gene expression and modest clonal expansion.
    • Immunohistochemistry (IHC): Applied to quantify intratumoral Treg cell levels in patient tumour tissue sections.
  • Target Engagement Verification: To confirm this compound activity, researchers measured:
    • Phosphorylated AKT (pAKT) levels in B cells as a pharmacodynamic marker of PI3Kδ pathway inhibition.
    • Drug levels in patient samples.

This compound Mechanism of Action and Toxicity Insights

The study provided a deep mechanistic explanation for both the efficacy and immune-related adverse events (irAEs) of this compound, summarized in the diagram below.

G This compound This compound PI3Kδ_Inhibition PI3Kδ Inhibition This compound->PI3Kδ_Inhibition Systemic_Treg_Impact Systemic Impact on Treg Cells PI3Kδ_Inhibition->Systemic_Treg_Impact Tumor_Effects Tumor Microenvironment Systemic_Treg_Impact->Tumor_Effects Toxicity_Effects Intestinal Tissue Systemic_Treg_Impact->Toxicity_Effects Reduced_Tumoral_Tregs Reduced_Tumoral_Tregs Tumor_Effects->Reduced_Tumoral_Tregs Decreases Enhanced_Cytotoxic_Tcells Enhanced_Cytotoxic_Tcells Tumor_Effects->Enhanced_Cytotoxic_Tcells Enhances Loss_Colonic_ST2_Tregs Loss_Colonic_ST2_Tregs Toxicity_Effects->Loss_Colonic_ST2_Tregs Drives Loss of Expansion_TH17_TC17 Expansion_TH17_TC17 Toxicity_Effects->Expansion_TH17_TC17 Triggers Expansion Potent_Anti_Tumor_Immunity Potent_Anti_Tumor_Immunity Reduced_Tumoral_Tregs->Potent_Anti_Tumor_Immunity Enhanced_Cytotoxic_Tcells->Potent_Anti_Tumor_Immunity Intermittent_Dosing Intermittent Dosing Strategy Potent_Anti_Tumor_Immunity->Intermittent_Dosing Immune_Mediated_Colitis Immune_Mediated_Colitis Loss_Colonic_ST2_Tregs->Immune_Mediated_Colitis Expansion_TH17_TC17->Immune_Mediated_Colitis Immune_Mediated_Colitis->Intermittent_Dosing Balanced_Outcome Reduced Tumor Growth with Limited Toxicity Intermittent_Dosing->Balanced_Outcome

This mechanism reveals a key consideration for PI3Kδ inhibitor development: their therapeutic effect and toxicity may stem from the same systemic action on Treg cells [1] [2]. The discovery that intermittent dosing in mouse models achieved significant tumor growth reduction without inducing pathogenic T cells in the colon provides a crucial strategy for mitigating irAEs in future clinical applications [1] [2].

Research Implications and Future Directions

  • Focus on Intermittent Dosing: The promising preclinical data on intermittent dosing schedules to uncouple efficacy from toxicity should be a primary focus for future clinical trial design [1] [2].
  • Explore Combination Therapies: Given the potency of PI3Kδi, research into combinations with other agents, potentially at lower doses, could improve the therapeutic window [3].
  • Leverage Specific Biomarkers: The identified changes in activated circulating Tregs, along with pAKT in B cells, serve as valuable pharmacodynamic biomarkers for validating target engagement in future studies [1] [2].

References

AMG319 comparison traditional cancer therapies

Author: Smolecule Technical Support Team. Date: February 2026

AMG 319 at a Glance

AMG 319 is a selective, small-molecule inhibitor of the PI3Kδ (phosphoinositide 3-kinase delta) isoform [1]. The following table summarizes its key characteristics based on current literature.

Attribute Description
Drug Name AMG 319
Target PI3Kδ (Phosphoinositide 3-kinase delta) [1]
Mechanism of Action Inhibits the PI3Kδ isoform, which is primarily expressed in leukocytes. This modulation reduces the activity and suppressive function of regulatory T cells (Tregs) in the tumor microenvironment, thereby potentially enhancing anti-tumor immunity [1].
Therapeutic Rationale The PI3K/Akt/mTOR pathway is frequently dysregulated in cancers. Targeting the p110δ isoform aims to counteract tumor-induced immune suppression without the broad toxicity of pan-PI3K inhibitors [1] [2].
Reported Clinical Context A clinical study reported that AMG 319 reduced Treg populations in patients with head and neck squamous cell carcinoma (HNSCC) [1].
Development Status The search results do not specify its current development status.

Basis for Comparison with Traditional Therapies

While direct comparative data is unavailable, the scientific rationale for developing AMG 319 highlights its potential differences from traditional treatments.

  • Compared to Chemotherapy: AMG 319 represents a targeted therapy designed to interfere with a specific protein (PI3Kδ) involved in cancer cell growth and immune evasion. This contrasts with traditional chemotherapy, which non-specifically targets all rapidly dividing cells and is often associated with more widespread side effects like severe neutropenia, hair loss, and gastrointestinal issues [1] [2].
  • Compared to Broad-Spectrum PI3K Inhibitors: As an isoform-specific inhibitor, AMG 319 was designed to be more precise than earlier pan-PI3K inhibitors (which target all class I PI3Ks). This specificity aims to improve efficacy by focusing on immune cell function and to reduce off-target toxicities, such as hyperglycemia and liver toxicity, which are common with broader inhibitors [1] [2].

Experimental Insights and Data Gaps

To fully address your request for a comparison guide, the following detailed experimental data would be required but is not available in the current search results:

  • Detailed Clinical Trial Protocols: Specific study designs (e.g., randomized controlled trials) directly comparing AMG 319 with a standard-of-care therapy (like chemotherapy or a checkpoint inhibitor) in a defined patient population.
  • Head-to-Head Efficacy Data: Quantitative outcomes such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) from the aforementioned direct comparisons.
  • Comprehensive Safety Profile: A full side-by-side listing of Treatment-Related Adverse Events (TRAEs), their grades, and incidence rates compared to the traditional therapy arm.
  • Pharmacodynamic Data: Results from biomarker studies confirming target engagement (e.g., reduction in pAKT levels in tumor tissue) and the intended immunomodulatory effect (e.g., changes in Treg and cytotoxic T cell populations in the tumor microenvironment) [1].

The diagram below illustrates the proposed mechanism of action of AMG 319 and the general workflow for evaluating it in a preclinical and clinical setting, which underpins the type of data researchers would seek.

G AMG319 AMG 319 (PI3Kδ Inhibitor) PI3Kdelta PI3Kδ Signaling This compound->PI3Kdelta Inhibits Treg Treg Cell Activity This compound->Treg Reduces AntiTumorImm Enhanced Anti-tumor T-cell Response This compound->AntiTumorImm Potentiates PI3Kdelta->Treg Activates ImmunoSup Immunosuppressive Tumor Microenvironment Treg->ImmunoSup Promotes ImmunoSup->AntiTumorImm Suppresses Preclinical Preclinical Research InVitro In Vitro Models (Cell lines, Co-cultures) Preclinical->InVitro InVivo In Vivo Models (Murine models) InVitro->InVivo Clinical Clinical Trial Phases InVivo->Clinical Phase1 Phase I: Safety & Pharmacodynamics Clinical->Phase1 Phase2 Phase II: Efficacy & Biomarker Validation Phase1->Phase2 Phase3 Phase III: Pivotal Trial vs. Standard of Care Phase2->Phase3

References

AMG319 Treg mediated immunosuppression abrogation

Author: Smolecule Technical Support Team. Date: February 2026

AMG319 Performance Data Summary

The table below summarizes the key experimental data for this compound from a phase II trial in head and neck cancer and follow-up mechanistic studies.

Aspect Experimental Data & Findings
Clinical Trial Design Neoadjuvant, double-blind, placebo-controlled RCT in treatment-naive HNSCC patients. This compound vs. placebo in 2:1 ratio (total n=33) [1].
Impact on Tumor Tregs Significant reduction of intratumoral Treg cells (by immunohistochemistry) and decreased FOXP3 transcript levels (by bulk RNA-seq) post-treatment [1].
Impact on Effector T Cells Enhanced cytotoxic potential of tumor-infiltrating CD8+ T cells: increased expression of IFNG, GZMB, and PRF1 (by RNA-seq). Single-cell RNA-seq confirmed increased cytotoxicity genes in T cell clusters [1].
Efficacy Outcomes Brief treatment showed no significant difference in tumor volume. Two partial responses and one complete pathological response observed, all in patients with grade 3/4 irAEs [1].
Toxicity Profile (irAEs) High incidence leading to treatment discontinuation: 9/15 patients at 400 mg daily; 3/6 patients at 300 mg daily. Most prevalent irAEs: skin rash (29%), diarrhea (29%), transaminitis (14%) [1] [2].
Proposed Solution Intermittent dosing (e.g., 4 days on/3 days off) in mouse models showed significant tumor growth inhibition without inducing pathogenic T cells in the colon, suggesting a path to mitigate toxicity [1] [2].

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies from the key studies.

  • Clinical Trial & Human Tissue Analysis: The primary data comes from a phase II trial where patients received this compound (400 mg or 300 mg daily) or a placebo before tumor resection [1]. Target inhibition was verified by measuring phosphorylated AKT (pAKT) levels in B cells. Tumor samples were analyzed using:
    • Bulk RNA-sequencing of whole tumor tissue and sorted tumor-infiltrating CD8+ T cells.
    • Single-cell RNA-sequencing (scRNA-seq) to profile T cell clusters.
    • Immunohistochemistry (IHC) to quantify intratumoral Treg cells.
  • Preclinical Mechanistic Studies: To understand the irAEs, a syngeneic mouse model (e.g., B16F10-OVA melanoma) was treated with the PI3Kδ inhibitor PI-3065 [1]. Key techniques included:
    • Flow Cytometry to assess immune cell populations (Tregs, CD8+ T cells) in tumors, spleen, and colon.
    • scRNA-seq of Tregs isolated from various tissues to identify subset-specific vulnerabilities.
    • Intermittent Dosing Regimens testing different schedules (e.g., continuous vs. 4 days on/3 days off vs. 2 days on/5 days off) to evaluate tumor control and toxicity [1] [2].

Mechanism of Action and Toxicity Mitigation

The following diagram illustrates the dual effects of continuous PI3Kδ inhibition and how intermittent dosing aims to uncouple efficacy from toxicity.

G cluster_systemic Systemic Effect (Leads to Toxicity) cluster_tumor Effect in Tumor Microenvironment (Leads to Efficacy) This compound This compound (PI3Kδ Inhibitor) LossST2 Loss of colonic ST2+ Tregs This compound->LossST2 LossTumorTreg Reduction of intratumoral Tregs This compound->LossTumorTreg PathogenicExpansion Expansion of pathogenic TH17 and TC17 cells LossST2->PathogenicExpansion ClinicalToxicity Immune-Related Adverse Events (irAEs): Colitis, Rash, Diarrhea PathogenicExpansion->ClinicalToxicity CD8Activation Enhanced activation & cytotoxicity of CD8+ T cells LossTumorTreg->CD8Activation TumorControl Anti-tumor immunity CD8Activation->TumorControl Solution Intermittent Dosing Strategy Goal Goal: Preserve Anti-Tumor Efficacy while Limiting Systemic Toxicity Solution->Goal Uncouples Effects

Interpretation and Research Implications

The data positions this compound as a potent but challenging immunomodulatory agent.

  • Strengths: It provides clear proof-of-concept in humans that PI3Kδ inhibition can effectively disrupt the immunosuppressive tumor microenvironment by targeting Tregs and empowering effector T cells [1].
  • Major Hurdle: The rapid onset of severe irAEs at tested continuous doses poses a significant clinical barrier, linked to a systemic loss of specific tissue-resident Treg subsets [1] [2].
  • Key Differentiator: The proposed and preclinically validated intermittent dosing strategy is this compound's most distinctive and promising characteristic. It represents a potential path forward not just for this compound, but for the entire class of PI3Kδ inhibitors in solid tumors [1] [2].

References

AMG319 CD8+ T-cell activity augmentation evidence

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary for AMG319

The following table consolidates the core experimental data on this compound's effect on CD8+ T-cells from a human clinical trial and supporting mouse models [1].

Evidence Type Model / Subjects This compound Dosing Key Effects on CD8+ T-cells Other Immune Effects Outcome / Adverse Events

| Clinical Trial (Neoadjuvant, randomized, placebo-controlled) | Human patients with HNSCC (n=21 treated) | 400 mg or 300 mg daily, 7-24 days | • Increased activation (cytotoxic potential) [1] • Elevated IFNG, GZMB, PRF1 gene expression [1] • Oligoclonal expansion [1] | • Decreased intratumoral Treg cells [1] • Increased circulating activated Treg cells [1] | irAEs in 12/21 patients: colitis, skin rash, diarrhea, transaminitis. Led to treatment discontinuation [1]. | | Supporting Pre-clinical Evidence | Mouse solid tumor model (B16F10-OVA) | PI3Kδ inhibitor PI-30657 | • Increased intratumoral CD8+ T cells [1] • Enhanced proliferative (Ki67+) and cytotoxic capacity [1] • Increased TOX+ CD8+ T cells [1] | • Systemic decrease in Treg cells (tumor, spleen, colon) [1] | Decreased tumor growth; induced colitis. Effect was CD8+ T-cell dependent [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

  • Human Clinical Trial Protocol (from [1])

    • Trial Design: A double-blind, placebo-controlled, randomized phase II trial in treatment-naive patients with resectable head and neck squamous cell carcinoma (HNSCC).
    • Treatment: Patients were randomized to receive this compound or placebo in a 2:1 ratio. Dosing was 400 mg daily, later amended to 300 mg daily due to adverse events.
    • Sample Analysis:
      • Tumor Tissue: Pre- and post-treatment tumor samples were analyzed via bulk RNA-seq, single-cell RNA-seq (scRNA-seq), and immunohistochemistry (IHC) for Treg cells (FOXP3+).
      • T cell Isolation: Tumor-infiltrating CD8+ T cells were sorted for transcriptomic analysis.
    • Validation: Target inhibition was verified by measuring phosphorylated AKT (pAKT) levels in B cells, and drug levels were monitored in plasma.
  • Mouse Model Protocol (from [1])

    • Tumor Inoculation: Wild-type C57BL/6 mice were inoculated with B16F10-OVA melanoma cells.
    • Treatment: Mice were treated with the PI3Kδ inhibitor PI-30657.
    • Immune Cell Analysis:
      • Tumor-infiltrating lymphocytes were analyzed by flow cytometry for markers like PD-1, Ki67, Granzyme B, and TOX.
      • scRNA-seq was performed on Treg cells isolated from tumor, spleen, and colonic tissue.
    • Dependency Check: The anti-tumor effect was confirmed to be CD8+ T-cell dependent using Rag1−/− and Cd8−/− mice.

Mechanism of Action & Signaling Pathway

The evidence indicates that this compound, a PI3Kδ inhibitor, augments CD8+ T-cell activity primarily through an indirect mechanism involving modulation of the tumor immune microenvironment, particularly by suppressing regulatory T cells (Tregs).

The following diagram illustrates the proposed mechanism by which PI3Kδ inhibition enhances CD8+ T-cell anti-tumor activity.

G This compound This compound (PI3Kδi) Treg Regulatory T cell (Treg) This compound->Treg Inhibits Treg_Suppression Suppression and Loss of Tissue-Resident Tregs Treg->Treg_Suppression Reduced Function & Number CD8_Effect Enhanced CD8+ T-cell Activity Treg_Suppression->CD8_Effect Relieves Immunosuppression irAEs Off-Target: Immune-Related Adverse Events (irAEs) Treg_Suppression->irAEs Loss of Peripheral Tolerance Tumor_Killing Improved Tumor Cell Killing CD8_Effect->Tumor_Killing Cytokine Production & Cytotoxicity

The diagram shows that inhibition of PI3Kδ in Tregs leads to their functional impairment and numerical decline. This relieves the immunosuppressive "brakes" on CD8+ T-cells, allowing for their enhanced activation, clonal expansion, and cytotoxic function against tumors. A critical trade-off is that systemic Treg suppression can also break peripheral tolerance, leading to immune-related adverse events (irAEs) like colitis [1].

Research Implications & Alternative Dosing

The search results highlight a significant challenge and a potential solution for PI3Kδ inhibition therapy:

  • Challenge - Systemic Toxicity: The rapid onset of dose-limiting irAEs in the clinical trial underscores that systemic, continuous PI3Kδ inhibition disrupts immune homeostasis [1].
  • Potential Solution - Intermittent Dosing: The same preclinical study found that intermittent dosing of a PI3Kδ inhibitor in mice led to a significant decrease in tumor growth without inducing the pathogenic T cells in the colon that cause toxicity [1]. This suggests that alternative dosing schedules could maximize efficacy while limiting adverse effects.

References

AMG319 vs. Placebo: Clinical Trial Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key outcomes from a randomized, double-blind, placebo-controlled phase II trial of AMG319 as neoadjuvant therapy in patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].

Trial Aspect This compound (400 mg/day) This compound (300 mg/day) Placebo
Patient Numbers 15 patients [1] 6 patients [1] Not specified in detail
Immune-Related Adverse Events (irAEs) 9 of 15 patients (60%) [1] 3 of 6 patients (50%) [1] Significantly lower incidence [1]
Most Prevalent irAEs Rash (29%), Diarrhea (29%), Transaminitis (14%) across this compound treatment groups [1]
Treatment Discontinuation Due to irAEs 12 of 21 patients in total this compound groups [1] Not applicable
Median Time to Onset of irAEs 9 days [1] Not applicable
Effect on Tumour-Infiltrating Treg Cells Significant decrease in FOXP3 transcripts and Treg cell abundance [1] No significant change
Effect on Tumour-Infiltrating CD8+ T Cells Increased expression of IFNG, GZMB, and PRF1; enhanced cytotoxic potential [1] No significant change
Objective Tumour Response 2 partial responses; 1 complete pathological response (all in patients with grade 3/4 irAEs) [1] Not reported

Experimental Protocols and Methodologies

To help interpret the results, here are the methodologies used in the trial to generate the key data points [1]:

  • Trial Design: A neoadjuvant, double-blind, placebo-controlled, randomized phase II trial. Patients with operable HNSCC were randomized in a 2:1 ratio (this compound:placebo) and received the drug or placebo for 20-29 days before surgery [1] [2].
  • Target Inhibition Assay: Phosphorylated AKT (pAKT) levels in B cells were measured to verify PI3Kδ inhibition by this compound. Blood samples were taken on days 1 and 15, 4 hours post-dosing [2].
  • Tumour Microenvironment Analysis:
    • RNA Sequencing: Whole-tumour RNA-seq and bulk RNA-seq of sorted tumour-infiltrating CD8+ T cells were performed on pre- and post-treatment samples to identify differentially expressed genes [1].
    • Single-Cell RNA Sequencing: Used to analyze the heterogeneity of tumour-infiltrating T cells and Treg cells from various tissues in mouse models [1].
    • Immunohistochemistry: Employed to assess the abundance of Treg cells (FOXP3+ cells) in tumour tissue samples [1].
  • Immunocompetence Test: Humoral and cellular immune responses to a tetanus vaccine were measured to confirm that the drug did not broadly suppress immune function outside the tumour microenvironment [2].

Mechanism of Action and Toxicity Workflow

The efficacy and toxicity of this compound are two sides of the same coin, driven by its mechanism of action. The diagram below illustrates this interconnected pathway.

G PI3Kδi This compound Administration (PI3Kδ Inhibition) Treg_Loss Systemic Loss of Regulatory T (Treg) Cells PI3Kδi->Treg_Loss Teff_Activation Activation & Enhanced Cytotoxicity of CD8+ T Cells Treg_Loss->Teff_Activation Toxicity Onset of irAEs (e.g., Colitis, Rash) Treg_Loss->Toxicity Efficacy Anti-Tumour Immunity (Reduced Tumour Growth) Teff_Activation->Efficacy Intermittent_Dosing Intermittent Dosing Regimen Intermittent_Dosing->Toxicity Aims to Mitigate Intermittent_Dosing->Efficacy Aims to Augment

This diagram shows how PI3Kδ inhibition by this compound disrupts immune homeostasis. Preclinical mouse model data suggests that intermittent dosing may help decouple the desired anti-tumour effects from the detrimental toxicity [1].

Key Efficacy and Safety Insights for Researchers

  • Promising Immunomodulatory Activity: The trial provides clear human evidence that PI3Kδ inhibition can reprogram the tumour microenvironment, reducing immunosuppressive Treg cells and potently activating anti-tumour T cell responses [1].
  • Significant Toxicity Challenge: The high rate of rapid-onset irAEs, including severe colitis requiring colectomy in one patient, indicates that the therapeutic window for continuous daily dosing is narrow. This toxicity is mechanistically linked to the systemic loss of Treg cells [1].
  • Path Forward with Dosing Optimization: The findings highlight that alternative dosing schedules, such as intermittent dosing, are not just a operational workaround but a biologically critical strategy to balance efficacy and safety. This approach was shown in mouse models to decrease tumour growth without inducing pathogenic T cells in the colon [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

385.14512170 g/mol

Monoisotopic Mass

385.14512170 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19DG7G1U5Q

Wikipedia

AMG 319

Dates

Last modified: 08-15-2023
1: Cushing TD, Hao X, Shin Y, Andrews K, Brown M, Cardozo M, Chen Y, Duquette J, Fisher B, Gonzalez-Lopez de Turiso F, He X, Henne KR, Hu YL, Hungate R, Johnson MG, Kelly RC, Lucas B, McCarter JD, McGee LR, Medina JC, San Miguel T, Mohn D, Pattaropong V, Pettus LH, Reichelt A, Rzasa RM, Seganish J, Tasker AS, Wahl RC, Wannberg S, Whittington DA, Whoriskey J, Yu G, Zalameda L, Zhang D, Metz DP. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. J Med Chem. 2015 Jan 8;58(1):480-511. doi: 10.1021/jm501624r. Epub 2014 Dec 3. PubMed PMID: 25469863.

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